Product packaging for Neamine(Cat. No.:CAS No. 3947-65-7)

Neamine

Cat. No.: B104775
CAS No.: 3947-65-7
M. Wt: 322.36 g/mol
InChI Key: SYJXFKPQNSDJLI-HKEUSBCWSA-N
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Description

Neamine (also known as Neomycin A) is a degradation product of the aminoglycoside antibiotic neomycin . Unlike its parent compound, this compound exhibits a significantly lower toxicity profile, making it a valuable lead compound for preclinical research . Its primary research value lies in its capacity to effectively block the nuclear translocation of angiogenin, a 14 kDa angiogenic ribonuclease that plays a direct role in both cancer cell proliferation and angiogenesis . By inhibiting angiogenin's movement to the nucleus, this compound suppresses ribosomal RNA (rRNA) transcription, a rate-limiting step for cell proliferation . This unique mechanism underpins its observed anti-tumor and anti-angiogenic activity in research models. Studies have demonstrated that this compound inhibits xenograft growth of human prostate cancer cells in animal models and can prevent or reverse AKT-induced prostate intraepithelial neoplasia (PIN) . Furthermore, its activity is not limited to angiogenin; this compound also inhibits angiogenesis induced by other factors like VEGF and bFGF, suggesting a broader application in studying pathological vessel formation . Beyond oncology, amphiphilic derivatives of this compound have shown potent, broad-spectrum antibacterial activity against resistant Gram-positive and Gram-negative bacteria, including MRSA and P. aeruginosa . These derivatives appear to target bacterial membranes, causing depolarization and permeability, and represent a promising multitarget approach to overcome antibiotic resistance . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26N4O6 B104775 Neamine CAS No. 3947-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O6/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20/h3-12,17-20H,1-2,13-16H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJXFKPQNSDJLI-HKEUSBCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023358
Record name Neomycin A
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Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3947-65-7
Record name Neamine
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URL https://commonchemistry.cas.org/detail?cas_rn=3947-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Neamine
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Record name Neamine
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URL https://www.drugbank.ca/drugs/DB04808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Neomycin A
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Record name NEAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5981U00LY0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Neamine Against Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neamine, the core structural component of many aminoglycoside antibiotics, exerts its bactericidal effect by targeting the bacterial ribosome, a critical organelle for protein synthesis.[1][2][3] This guide provides a detailed examination of the molecular mechanisms underpinning this compound's antibacterial activity. It delves into its specific binding to the 16S ribosomal RNA (rRNA), the subsequent disruption of protein translation, and the downstream consequences leading to bacterial cell death. Furthermore, this document summarizes key quantitative data, details relevant experimental methodologies, and outlines common bacterial resistance strategies. Visual diagrams are provided to illustrate the core mechanism, experimental workflows, and the logical progression of this compound's antibacterial action.

Core Mechanism of Action

This compound is a pseudodisaccharide composed of a 2-deoxystreptamine (B1221613) (2-DOS) ring and a glycosidically linked aminosugar.[1][4] This fundamental structure is responsible for the characteristic antibacterial activity of a broad class of aminoglycosides.[1] The primary mechanism of action involves high-affinity binding to a specific site on the bacterial 16S rRNA, a component of the 30S ribosomal subunit.[5][6]

Molecular Target: The Ribosomal A-Site

The specific target of this compound is the aminoacyl-tRNA site (A-site) on the 16S rRNA, particularly within a region known as helix 44.[1] This binding pocket is highly conserved among bacteria, contributing to this compound's broad-spectrum activity.[7] The interaction is primarily driven by electrostatic forces between the positively charged amino groups of this compound and the negatively charged phosphate (B84403) backbone of the rRNA.[8] NMR studies have confirmed that the this compound core, consisting of rings I and II, is sufficient for specific binding to the A-site.[1][2] Upon binding, this compound induces a conformational change in the A-site, forcing out nucleotides A1492 and A1493. This altered conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, leading to significant disruptions in the fidelity of protein synthesis.[1]

Disruption of Protein Synthesis

This compound's interaction with the ribosomal A-site leads to two primary downstream effects that cripple the bacterium:

  • Inhibition of Translocation: this compound binding interferes with the movement of the mRNA-tRNA complex from the A-site to the P-site (peptidyl-tRNA site) of the ribosome.[1][9] This steric hindrance effectively stalls protein elongation.[6]

  • Induction of Codon Misreading: The conformational changes induced by this compound in the A-site decrease the accuracy of the decoding process.[9][10] This allows for the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[9][11] The accumulation of these aberrant proteins disrupts various cellular processes, including membrane integrity, ultimately contributing to cell death.[9][11]

The synergistic effect of translocation inhibition and codon misreading leads to a catastrophic failure of protein synthesis, resulting in the bactericidal activity of this compound.[12]

Quantitative Data

The antibacterial efficacy of this compound and its derivatives is quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. While specific MIC data for this compound alone is not as abundant as for its larger derivative, neomycin, the following table presents representative MIC values for neomycin to illustrate the antibacterial spectrum.

AntibioticBacterial StrainMIC (µg/mL)
NeomycinEscherichia coli1
NeomycinProteus vulgaris0.25
NeomycinEnterobacter cloacae>16

Table 1: Representative Minimum Inhibitory Concentration (MIC) values for Neomycin against medically significant Gram-negative bacteria.[4]

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of well-established experimental techniques. Here, we detail the methodologies for key assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[13][14] The broth microdilution method is a standard technique for determining MIC values.[14][15]

Protocol: Broth Microdilution Method

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[14] This creates a gradient of antibiotic concentrations across the plate.

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight and then dilute the culture to a standardized concentration (typically ~5 x 10^5 colony-forming units (CFU)/mL).[16]

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including a positive control well (no antibiotic) and a negative control well (no bacteria).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours).[15]

  • Data Analysis: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.[17]

Biophysical Characterization of this compound-rRNA Interaction

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to quantitatively characterize the binding of this compound to its rRNA target.

Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[18]

  • Immobilization of Ligand: One binding partner (e.g., a synthetic RNA oligonucleotide representing the A-site) is immobilized on the surface of a sensor chip.[19][20][21]

  • Analyte Injection: The other binding partner (this compound, the analyte) is flowed over the sensor surface at various concentrations.[18]

  • Detection: Binding of this compound to the immobilized RNA causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the mass bound to the surface.

  • Data Analysis: The binding and dissociation phases are monitored over time to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.[22][23][24]

  • Sample Preparation: A solution of the macromolecule (e.g., the A-site RNA) is placed in the sample cell of the calorimeter, and a solution of the ligand (this compound) is loaded into a syringe.

  • Titration: The this compound solution is injected in small aliquots into the RNA solution.

  • Heat Measurement: The heat absorbed or released upon each injection is measured.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to macromolecule. This binding isotherm can be fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[25]

Mandatory Visualizations

Neamine_Mechanism_of_Action cluster_entry Bacterial Cell cluster_action Ribosomal Disruption cluster_outcome Cellular Consequences This compound This compound CellWall Cell Wall/ Membrane This compound->CellWall Uptake Ribosome 30S Ribosomal Subunit CellWall->Ribosome Intracellular Accumulation ASite 16S rRNA A-Site Binding This compound binds to A-Site ASite->Binding Mistranslation Codon Misreading Binding->Mistranslation Inhibition Translocation Inhibition Binding->Inhibition Proteins Aberrant/Truncated Proteins Mistranslation->Proteins Inhibition->Proteins Death Bacterial Cell Death Proteins->Death MIC_Workflow start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution inoculate Inoculate Plate with Bacteria serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Identify Lowest Concentration with No Visible Growth read_results->determine_mic end End: MIC Value Determined determine_mic->end Logical_Flow_to_Cell_Death A This compound Binds to Ribosomal A-Site B Conformational Change in 16S rRNA A->B C1 Decreased Decoding Fidelity B->C1 C2 Blocked Translocation B->C2 D1 Incorporation of Incorrect Amino Acids C1->D1 D2 Premature Termination of Translation C2->D2 E Accumulation of Misfolded, Non-functional, or Truncated Proteins D1->E D2->E F Disruption of Critical Cellular Processes (e.g., Membrane Integrity) E->F G Bactericidal Effect (Cell Death) F->G

References

The Core of Aminoglycoside Activity: A Deep Dive into the Structure-Activity Relationship of Neamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neamine, a fundamental pseudodisaccharide component of several clinically significant aminoglycoside antibiotics, represents a critical scaffold for the development of novel antibacterial agents.[1][2] Comprising a 2-deoxystreptamine (B1221613) (2-DOS) ring (Ring II) glycosidically linked to a 6'-amino-6'-deoxy-α-D-glucopyranose ring (Ring I), this compound is the core structure responsible for the characteristic binding to the bacterial ribosomal A-site, leading to the inhibition of protein synthesis and ultimately, bacterial cell death.[3][4] The rise of antibiotic resistance, particularly through enzymatic modification of aminoglycosides, has spurred intensive research into the structure-activity relationships (SAR) of this compound. By systematically modifying its structure, researchers aim to design new derivatives that can evade resistance mechanisms while retaining or even enhancing antibacterial potency. This technical guide provides a comprehensive overview of the SAR of this compound, detailing the impact of structural modifications on its biological activity, summarizing key quantitative data, and outlining the experimental protocols used in these seminal studies.

The this compound Core: A Blueprint for Antibacterial Action

The foundational structure of this compound, with its specific arrangement of amino and hydroxyl groups, is paramount for its interaction with the A-site of bacterial 16S rRNA. The protonated amino groups at physiological pH engage in crucial electrostatic interactions and hydrogen bonding with the phosphate (B84403) backbone and specific nucleobases of the RNA, effectively locking the drug into its binding pocket.[3] This binding event induces a conformational change in the ribosome, leading to mistranslation and inhibition of translocation.[5] The numbering of the carbon atoms in the this compound structure is essential for understanding the specific locations of modifications discussed in this guide.

This compound Structure cluster_this compound This compound Neamine_structure This compound

Caption: Chemical structure of this compound with standard numbering.

Structure-Activity Relationship of this compound Derivatives

The antibacterial efficacy of this compound and its derivatives is intricately linked to the presence and orientation of its functional groups. Modifications at various positions on both the 2-deoxystreptamine and the glucosamine (B1671600) rings have been extensively explored to probe their impact on antibacterial activity, RNA binding, and susceptibility to resistance enzymes.

Modifications of the Glucosamine Ring (Ring I)

2'-Position: The 2'-amino group is a critical determinant of this compound's activity. Its removal or modification can significantly impact antibacterial potency. However, specific N-alkylation at this position has been shown to overcome the action of some aminoglycoside-modifying enzymes (AMEs).[6]

3' and 4'-Positions: Dideoxygenation at the 3' and 4' positions to yield 3',4'-dideoxythis compound is a key modification found in the potent semisynthetic aminoglycoside arbekacin (B1665167). This modification enhances activity against some resistant strains by sterically hindering the action of AMEs.[7][8]

6'-Position: The 6'-amino group is crucial for the interaction with the ribosomal A-site. N-acylation of this group generally leads to a decrease in antibacterial activity, highlighting the importance of the positive charge at this position for RNA binding.[3]

Modifications of the 2-Deoxystreptamine Ring (Ring II)

5- and 6-Positions: The hydroxyl groups at the 5 and 6 positions are common sites for the attachment of additional sugar rings in more complex aminoglycosides like neomycin and kanamycin. In this compound itself, modifications at these positions have been explored to introduce novel functionalities. For instance, the attachment of aminoethylaminocarbonyl groups at the 5-O-position has shown effective activity against certain resistant Staphylococcus aureus strains.[8]

Quantitative Structure-Activity Relationship Data

The following tables summarize the minimum inhibitory concentrations (MICs) of various this compound derivatives against common bacterial pathogens, the 50% inhibitory concentrations (IC50) for in vitro translation inhibition, and the dissociation constants (Kd) for binding to the bacterial ribosomal A-site RNA.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives (µg/mL)

DerivativeE. coliS. aureusP. aeruginosaReference(s)
This compound>128>128>128[9]
3',4'-Dideoxythis compound---[7]
3',6-Di-O-nonylthis compound214[9][10]
3',6-Di-O-(2-naphthylpropyl)this compound-48[11]
1-N-(S)-4-amino-2-hydroxybutyryl-3',4'-dideoxythis compound---[8]
5-O-(aminoethylaminocarbonyl)-...-dideoxythis compound-16-[8]

Table 2: In Vitro Translation Inhibition and RNA Binding Affinity of this compound Derivatives

DerivativeTranslation Inhibition IC50 (µM)A-Site RNA Binding Kd (µM)Reference(s)
This compound1.20.1[5][12]
(+)-Neamine IsomersSimilar to this compound-[13]
Neomycin-0.052[14]
Paromomycin-0.052[14]
Tobramycin-0.352[14]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of this compound derivatives is typically quantified by determining the minimum inhibitory concentration (MIC) using the broth microdilution method.

Workflow for MIC Determination:

MIC_Workflow prep Prepare serial dilutions of This compound derivatives in a 96-well plate inoc Inoculate each well with a standardized bacterial suspension prep->inoc Add bacteria incubate Incubate the plate at 37°C for 18-24 hours inoc->incubate Grow read Determine the lowest concentration that inhibits visible bacterial growth (MIC) incubate->read Observe

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Preparation of this compound Derivatives: Stock solutions of this compound derivatives are prepared in an appropriate solvent (e.g., sterile water or DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Bacterial strains are grown overnight on an appropriate agar (B569324) medium. A few colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted this compound derivative is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound derivatives to inhibit protein synthesis in a cell-free system.

Workflow for In Vitro Translation Inhibition Assay:

Translation_Inhibition_Workflow mix Prepare a reaction mixture containing cell-free extract, amino acids, energy source, and a reporter mRNA add Add varying concentrations of This compound derivatives to the mixture mix->add incubate Incubate at 37°C to allow protein synthesis add->incubate measure Measure the reporter protein activity (e.g., luminescence or fluorescence) incubate->measure calculate Calculate the IC50 value measure->calculate

Caption: Workflow for the in vitro translation inhibition assay.

Detailed Protocol:

  • Reaction Mixture Preparation: A master mix is prepared containing a cell-free extract (e.g., E. coli S30 extract), a mixture of amino acids, an energy source (ATP, GTP), and an mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

  • Addition of Inhibitors: Serial dilutions of the this compound derivatives are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C for a specified period (e.g., 60-90 minutes) to allow for translation to occur.

  • Signal Detection: The amount of synthesized reporter protein is quantified by measuring its activity. For luciferase, a substrate is added, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The percentage of translation inhibition is calculated for each concentration of the this compound derivative relative to a no-inhibitor control. The IC50 value, the concentration at which 50% of translation is inhibited, is determined by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15][16]

Surface Plasmon Resonance (SPR) for RNA Binding Analysis

SPR is a powerful technique for real-time, label-free analysis of the binding kinetics and affinity between this compound derivatives and their RNA target.

Workflow for SPR Analysis:

SPR_Workflow immobilize Immobilize biotinylated A-site RNA on a streptavidin-coated sensor chip inject Inject varying concentrations of This compound derivative over the surface immobilize->inject measure Monitor the change in the SPR signal (response units, RU) over time inject->measure regenerate Regenerate the sensor surface to remove the bound analyte measure->regenerate analyze Analyze the sensorgrams to determine association (ka), dissociation (kd), and equilibrium (Kd) constants measure->analyze regenerate->inject

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Protocol:

  • RNA Immobilization: A biotinylated oligonucleotide representing the bacterial ribosomal A-site is immobilized on a streptavidin-coated sensor chip.

  • Analyte Injection: Solutions of this compound derivatives at various concentrations are injected over the sensor surface at a constant flow rate.

  • Signal Detection: The binding of the this compound derivative to the immobilized RNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). The association phase is monitored during the injection, and the dissociation phase is monitored during the subsequent flow of buffer.

  • Surface Regeneration: After each binding cycle, a regeneration solution (e.g., a high salt buffer) is injected to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: The resulting sensorgrams are analyzed using appropriate software to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka), which is a measure of binding affinity.[17][18]

Synthetic Methodologies

The synthesis of novel this compound derivatives is a cornerstone of SAR studies. The general approach involves the strategic protection of the amino and hydroxyl groups of the this compound core, followed by regioselective modification and subsequent deprotection.

General Synthetic Strategy for this compound Derivatives:

Synthesis_Strategy start This compound protect Protection of amino and hydroxyl groups start->protect modify Regioselective modification (e.g., alkylation, acylation) protect->modify deprotect Deprotection modify->deprotect final Target this compound Derivative deprotect->final

Caption: General synthetic strategy for this compound derivatives.

Key synthetic transformations include:

  • N-protection: Amino groups are commonly protected with carbobenzyloxy (Cbz), tert-butyloxycarbonyl (Boc), or azido (B1232118) groups.

  • O-protection: Hydroxyl groups are often protected as benzyl (B1604629) ethers or silyl (B83357) ethers.

  • Regioselective Alkylation/Acylation: The desired hydroxyl or amino group is selectively deprotected or activated for subsequent modification. For example, selective O-alkylation at the 3' and 6' positions can be achieved using specific protecting group strategies.

  • Deprotection: The protecting groups are removed under conditions that do not affect the newly introduced functionalities to yield the final this compound derivative.

Conclusion and Future Directions

The structure-activity relationship of this compound is a rich and complex field that continues to provide valuable insights for the development of new antibiotics. The quantitative data and experimental protocols outlined in this guide serve as a foundation for researchers in this area. Key takeaways from SAR studies indicate that modifications that sterically hinder the access of aminoglycoside-modifying enzymes, such as 3',4'-dideoxygenation, are a promising strategy to combat resistance. Furthermore, the introduction of lipophilic side chains can alter the mechanism of action from ribosome inhibition to membrane disruption, opening new avenues for antibacterial drug design.

Future research will likely focus on the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. The use of computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in rationally designing next-generation aminoglycosides with enhanced efficacy against multidrug-resistant pathogens. The continued exploration of the this compound scaffold holds significant promise for addressing the urgent global challenge of antibiotic resistance.

References

The Neamine Biosynthesis Pathway in Streptomyces: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Neamine, a core structural component of the aminoglycoside antibiotic neomycin, is a pseudodisaccharide synthesized by various Streptomyces species, most notably Streptomyces fradiae. The biosynthesis of this compound is a multi-step enzymatic process that originates from the primary metabolite glucose-6-phosphate. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the genetic and biochemical basis of each enzymatic step. It is intended for researchers, scientists, and drug development professionals engaged in the study of antibiotic biosynthesis and the development of novel antimicrobial agents. This document summarizes the key enzymes involved, their catalytic functions, and the regulatory mechanisms that govern the production of this important antibiotic precursor. Furthermore, it provides detailed experimental protocols for the characterization of the biosynthetic enzymes and quantitative data to facilitate comparative studies and metabolic engineering efforts.

Introduction

Aminoglycoside antibiotics have long been a cornerstone in the treatment of severe bacterial infections. Their efficacy is intrinsically linked to their unique chemical structures, which are assembled through complex biosynthetic pathways in their producing organisms, primarily actinomycetes of the genus Streptomyces. This compound represents the central aminocyclitol-containing pseudodisaccharide core of the neomycin family of antibiotics. Understanding the intricate enzymatic steps involved in its formation is paramount for the rational design of novel aminoglycoside derivatives with improved therapeutic properties and for the enhancement of antibiotic production through metabolic engineering.

The this compound biosynthetic pathway in Streptomyces fradiae is encoded within the neo gene cluster. This guide will systematically dissect this pathway, from the initial cyclization of a sugar phosphate (B84403) to the final assembly of the this compound molecule.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the 2-deoxystreptamine (B1221613) (2-DOS) core and the subsequent glycosylation to yield this compound.

Stage 1: Biosynthesis of 2-deoxystreptamine (2-DOS)

The initial precursor for this compound biosynthesis is glucose-6-phosphate, a central metabolite in primary metabolism. Three key enzymes encoded by the neo gene cluster, NeoC, NeoB (also referred to as Neo6), and NeoA, are responsible for the conversion of glucose-6-phosphate into 2-deoxystreptamine.

The first committed step is the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (B3429959), a carbocycle formation reaction catalyzed by 2-deoxy-scyllo-inosose synthase (DOIS), encoded by the neoC gene.[1] This is followed by two successive transamination and oxidation reactions to introduce the two amino groups at positions 1 and 3 of the cyclitol ring.

The aminotransferase NeoB (Neo6) catalyzes the first transamination of 2-deoxy-scyllo-inosose to produce 2-deoxy-scyllo-inosamine (B1216308) (DOIA) using L-glutamine as the amino donor.[1][2] The dehydrogenase NeoA then oxidizes DOIA to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI).[1] Finally, a second transamination reaction, also catalyzed by NeoB, converts amino-DOI into 2-deoxystreptamine (DOS).[1]

dot graph Neamine_Biosynthesis_Stage1 { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

G6P [label="Glucose-6-Phosphate"]; DOI [label="2-deoxy-scyllo-inosose"]; DOIA [label="2-deoxy-scyllo-inosamine"]; aminoDOI [label="3-amino-2,3-dideoxy-scyllo-inosose"]; DOS [label="2-deoxystreptamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

G6P -> DOI [label=" NeoC (DOIS)"]; DOI -> DOIA [label=" NeoB (Aminotransferase) \n L-Gln -> α-KG"]; DOIA -> aminoDOI [label=" NeoA (Dehydrogenase) \n NAD(P)+ -> NAD(P)H"]; aminoDOI -> DOS [label=" NeoB (Aminotransferase) \n L-Gln -> α-KG"]; }

Figure 1: Enzymatic synthesis of 2-deoxystreptamine (2-DOS).

Stage 2: Glycosylation of 2-deoxystreptamine to form this compound

The second stage of this compound biosynthesis involves the attachment of a sugar moiety to the 2-DOS core. This critical glycosylation step is catalyzed by the N-acetylglucosaminyltransferase Neo8.[3] This enzyme transfers an N-acetylglucosamine (GlcNAc) residue from a UDP-GlcNAc donor to the C4 hydroxyl group of 2-DOS. While the immediate product is an N-acetylated precursor, the final this compound structure contains a primary amine. This suggests the involvement of a deacetylase. Within the broader neomycin biosynthetic pathway, the deacetylase Neo16 has been identified, which can act on acetylated aminoglycoside intermediates.[3] It is proposed that a similar deacetylation step occurs to yield the final this compound molecule.

dot graph Neamine_Biosynthesis_Stage2 { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

DOS [label="2-deoxystreptamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UDP_GlcNAc [label="UDP-N-acetylglucosamine", shape=ellipse]; N_acetyl_this compound [label="N-acetylglucosaminyl-2-deoxystreptamine"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

{rank=same; DOS; UDP_GlcNAc}

DOS -> N_acetyl_this compound [label=" Neo8 (Glycosyltransferase)"]; UDP_GlcNAc -> N_acetyl_this compound [style=dashed, arrowhead=none]; N_acetyl_this compound -> this compound [label=" Deacetylase (e.g., Neo16)"]; }

Figure 2: Glycosylation of 2-DOS to form this compound.

Key Enzymes and Their Properties

A summary of the key enzymes involved in this compound biosynthesis is presented below. While specific kinetic data for all enzymes are not exhaustively available in the literature, representative data for homologous enzymes are included for comparative purposes.

GeneEnzyme NameFunctionSubstrate(s)Product(s)Cofactor(s)
neoC2-deoxy-scyllo-inosose synthase (DOIS)CyclizationD-glucose-6-phosphate2-deoxy-scyllo-inososeNAD+, Co2+
neoB (neo6)L-glutamine:2-deoxy-scyllo-inosose aminotransferaseTransamination2-deoxy-scyllo-inosose, 3-amino-2,3-dideoxy-scyllo-inosose, L-glutamine2-deoxy-scyllo-inosamine, 2-deoxystreptamine, α-ketoglutaratePyridoxal-5'-phosphate (PLP)
neoA2-deoxy-scyllo-inosamine dehydrogenaseOxidation2-deoxy-scyllo-inosamine3-amino-2,3-dideoxy-scyllo-inososeNAD(P)+
neo8N-acetylglucosaminyltransferaseGlycosylation2-deoxystreptamine, UDP-N-acetylglucosamineN-acetylglucosaminyl-2-deoxystreptamine, UDP-
neo16DeacetylaseDeacetylationAcetylated aminoglycoside intermediatesDeacetylated product-

Experimental Protocols

This section provides generalized protocols for the key experiments required to characterize the this compound biosynthetic pathway.

Gene Deletion in Streptomyces fradiae

Gene deletion is a fundamental technique to elucidate gene function. The following protocol is a generalized approach for creating gene knockouts in S. fradiae using a CRISPR/Cas9-based system.

Gene_Deletion_Workflow

Figure 3: General workflow for gene deletion in S. fradiae.

Protocol:

  • Plasmid Construction:

    • Design a specific single-guide RNA (sgRNA) targeting the gene of interest.

    • Construct a donor plasmid containing upstream and downstream homologous arms (typically 1.5-2 kb) of the target gene, flanking a selectable marker (e.g., an apramycin (B1230331) resistance cassette).

    • Clone the sgRNA expression cassette and the donor DNA into a suitable E. coli - Streptomyces shuttle vector containing the cas9 gene.

  • Conjugation:

    • Transform the final construct into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor and S. fradiae spores.

    • Mix the donor and recipient cells and plate on a suitable medium for conjugation (e.g., SFM).

    • Overlay the plates with antibiotics to select for exconjugants (e.g., nalidixic acid and apramycin).

  • Screening and Verification:

    • Isolate individual exconjugant colonies and grow them under non-selective conditions to facilitate the second crossover event.

    • Screen for the desired double-crossover mutants by replica plating to identify colonies that have lost the vector backbone marker (if applicable) and gained the resistance marker from the donor DNA.

    • Confirm the gene deletion by PCR analysis using primers flanking the target gene region and by sequencing the PCR product.

  • Metabolite Analysis:

    • Cultivate the confirmed mutant and wild-type strains in a suitable production medium.

    • Extract the secondary metabolites from the culture broth and mycelium.

    • Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolition of this compound/neomycin production and to identify any accumulated intermediates.

Heterologous Expression and Purification of this compound Biosynthetic Enzymes

The following is a general protocol for the expression of neo gene products in E. coli and their subsequent purification.

Protein_Purification_Workflow

Figure 4: Workflow for heterologous protein expression and purification.

Protocol:

  • Cloning and Expression:

    • Amplify the target neo gene from S. fradiae genomic DNA using PCR with primers that introduce suitable restriction sites.

    • Ligate the PCR product into an E. coli expression vector (e.g., pET series) that allows for the addition of an N- or C-terminal affinity tag (e.g., His6-tag) for purification.

    • Transform the ligation product into a suitable cloning host (e.g., E. coli DH5α) and then into an expression host (e.g., E. coli BL21(DE3)).

    • Grow the expression host in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 ≈ 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Purification:

    • Harvest the cells by centrifugation and resuspend them in a lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

    • Wash the column to remove non-specifically bound proteins.

    • Elute the target protein using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).

    • If necessary, perform additional purification steps such as ion-exchange or size-exclusion chromatography to achieve higher purity.

  • Analysis:

    • Analyze the purified protein by SDS-PAGE to assess its purity and confirm its molecular weight.

    • Confirm the identity of the protein by Western blotting or mass spectrometry.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

Enzyme Assays

4.3.1. Aminotransferase (NeoB/Neo6) Assay: The activity of aminotransferases can be determined by monitoring the formation of glutamate (B1630785) from α-ketoglutarate in a coupled reaction with glutamate dehydrogenase, which results in the oxidation of NADH to NAD+.

  • Reaction Mixture: 100 mM Tris-HCl (pH 8.0), 10 mM substrate (e.g., 2-deoxy-scyllo-inosose), 20 mM L-glutamine, 0.2 mM PLP, 0.2 mM NADH, 10 U/mL glutamate dehydrogenase, and the purified NeoB enzyme.

  • Procedure: Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) at a constant temperature (e.g., 30 °C). One unit of aminotransferase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glutamate per minute.

4.3.2. Dehydrogenase (NeoA) Assay: Dehydrogenase activity can be monitored by following the reduction of NAD(P)+ to NAD(P)H.

  • Reaction Mixture: 100 mM Tris-HCl (pH 8.5), 5 mM substrate (e.g., 2-deoxy-scyllo-inosamine), 2 mM NAD(P)+, and the purified NeoA enzyme.

  • Procedure: Monitor the increase in absorbance at 340 nm (due to NAD(P)H formation) at a constant temperature.

4.3.3. Glycosyltransferase (Neo8) Assay: Glycosyltransferase activity can be assessed by quantifying the formation of the glycosylated product using HPLC-MS.

  • Reaction Mixture: 50 mM HEPES buffer (pH 7.5), 5 mM 2-deoxystreptamine, 5 mM UDP-N-acetylglucosamine, 10 mM MgCl2, and the purified Neo8 enzyme.

  • Procedure: Incubate the reaction mixture at 30 °C for a defined period. Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation. Analyze the reaction mixture by HPLC-MS to separate and quantify the product, N-acetylglucosaminyl-2-deoxystreptamine.

Regulation of this compound Biosynthesis

The biosynthesis of antibiotics in Streptomyces is tightly regulated at multiple levels to coordinate with the organism's growth and developmental stages. The expression of the neo gene cluster is controlled by a complex regulatory network. This includes cluster-situated regulators within the neo cluster itself, as well as global regulators that respond to nutritional signals and cellular stress. Further research is needed to fully elucidate the specific regulatory mechanisms governing this compound biosynthesis.

Conclusion

The biosynthesis of this compound in Streptomyces fradiae is a well-orchestrated enzymatic process that serves as a critical foundation for the production of the clinically important neomycin antibiotics. This guide has provided a comprehensive overview of the pathway, from the initial cyclization of glucose-6-phosphate to the final glycosylation step. The detailed information on the key enzymes and the provided experimental protocols are intended to serve as a valuable resource for researchers in the field. A deeper understanding of this pathway will undoubtedly pave the way for the development of novel aminoglycoside antibiotics and the improvement of existing production processes through metabolic engineering.

References

Neamine as a Degradation Product of Neomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neomycin, a widely used aminoglycoside antibiotic, is susceptible to degradation under certain conditions, yielding various products. Among these, neamine (also known as neomycin A) is a significant and biologically active molecule. This technical guide provides an in-depth exploration of this compound as a degradation product of neomycin, focusing on the chemical transformation, comparative biological activities, and analytical methodologies. Quantitative data on degradation, antibacterial efficacy, and toxicity are presented in structured tables for clarity. Detailed experimental protocols for neomycin degradation and analysis are provided, alongside visualizations of key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Neomycin is a complex of aminoglycoside antibiotics produced by Streptomyces fradiae. The commercial mixture primarily consists of neomycin B and neomycin C, with this compound being a core structural component and a product of their degradation.[1][2] The degradation of neomycin, particularly through acid hydrolysis, cleaves the glycosidic bonds to yield this compound and other sugar moieties.[3][4] Understanding this degradation process is crucial for ensuring the stability and purity of neomycin-based pharmaceutical formulations. Furthermore, this compound itself exhibits biological activity, including antibacterial properties, albeit generally less potent than its parent compound.[3][4] This guide delves into the specifics of this compound formation, its biological implications, and the analytical techniques used for its characterization and quantification.

Chemical Degradation of Neomycin to this compound

The primary pathway for the degradation of neomycin to this compound is through acid hydrolysis. This process involves the cleavage of the glycosidic linkage between the neosamine sugar and the 2-deoxystreptamine (B1221613) ring.

Neomycin Neomycin (B or C) This compound This compound Neomycin->this compound Acid Hydrolysis (e.g., 6N H₂SO₄, heat) Sugars Neosamine B and Ribose moieties Neomycin->Sugars Acid Hydrolysis

Figure 1: Neomycin Acid Hydrolysis Pathway.
Structural Relationship

Neomycin is a pseudo-oligosaccharide. This compound consists of two rings: a 2-deoxystreptamine (ring II) and a diamino-sugar (ring I, neosamine C). Neomycin B and C are larger molecules where additional sugar rings are attached to the 4-position of the 2-deoxystreptamine ring of this compound.

Quantitative Data

Yield of this compound from Neomycin Degradation

The yield of this compound from the acid hydrolysis of neomycin can be significant, indicating a primary degradation pathway.

Degradation Method Starting Material Conditions Approximate Yield of this compound Reference
Acid HydrolysisNeomycin Sulfate (B86663)Heating under reflux with 6 N sulfuric acidAt least one-third of the weight of neomycin (based on bioassays)[3][4]
Comparative Antibacterial Activity

This compound retains antibacterial activity, though it is generally less potent than neomycin against most organisms.

Organism This compound MIC (µg/mL) Neomycin MIC (µg/mL) Reference
Brucella bronchiseptica3.30.5[4]
Staphylococcus aureus1.00.13[4]
Escherichia coli1.00.1[4]
Bacillus subtilis1.00.017[4]
Comparative Acute Toxicity

This compound has been reported to be significantly less toxic than neomycin.

Compound Animal Model Route of Administration LD50 (mg/kg) Reference
This compoundMiceIntravenous320[4]
This compoundMiceSubcutaneous1250[4]
NeomycinMiceNot specifiedLower than this compound[5]

Experimental Protocols

Acid Hydrolysis of Neomycin Sulfate to this compound

This protocol is based on the method described by Leach and Teeters (1951).

Objective: To degrade neomycin sulfate to produce this compound hydrochloride.

Materials:

  • Neomycin sulfate

  • 6 N Sulfuric acid

  • Barium hydroxide (B78521)

  • Amberlite IRC-50 resin (sodium form)

  • 1 N Hydrochloric acid

  • Activated carbon (Darco G-60)

  • Ammoniacal methanol

Procedure:

  • Hydrolysis: Heat one gram of neomycin sulfate under reflux with 6 N sulfuric acid.

  • Neutralization and Sulfate Removal: After cooling, remove the sulfate ions by the addition of barium hydroxide.

  • Cation Exchange Chromatography: Adsorb the this compound onto a column of Amberlite IRC-50 in the sodium form.

  • Elution: Elute the active fraction containing this compound with 1 N hydrochloric acid.

  • Freeze-Drying: Lyophilize the eluate to obtain a crude this compound hydrochloride powder.

  • Decolorization: Pass a solution of the crude product through a column of activated carbon to decolorize it.

  • Crystallization: Obtain crystalline this compound from ammoniacal methanol.

cluster_hydrolysis Hydrolysis & Purification start Neomycin Sulfate reflux Reflux with 6N H₂SO₄ start->reflux neutralize Neutralize with Ba(OH)₂ reflux->neutralize adsorb Adsorb on Amberlite IRC-50 neutralize->adsorb elute Elute with 1N HCl adsorb->elute lyophilize Freeze-dry elute->lyophilize decolorize Decolorize with Carbon lyophilize->decolorize crystallize Crystallize from Ammoniacal Methanol decolorize->crystallize end Crystalline this compound crystallize->end

Figure 2: Workflow for this compound Production.
Analytical Separation by High-Performance Liquid Chromatography (HPLC)

Modern analysis of neomycin and its impurities like this compound often employs HPLC with pulsed amperometric detection (PAD) or mass spectrometry (MS), as aminoglycosides lack a strong UV chromophore.

Objective: To separate and quantify this compound from neomycin in a sample.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Strong anion-exchange column

  • Integrated Pulsed Amperometric Detector (IPAD)

Chromatographic Conditions (Example):

  • Column: Strong anion-exchange column

  • Eluent: Weak potassium hydroxide solution (e.g., 2.40 mM)

  • Column Temperature: 30°C

  • Detection: Integrated Pulsed Amperometric Detection (IPAD)

Procedure:

  • Sample Preparation: Dissolve the sample containing neomycin and potential degradation products in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Separation: The components are separated on the anion-exchange column based on their charge and interaction with the stationary phase.

  • Detection: The separated analytes are detected by IPAD.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a known standard.

Biological Effects and Signaling Pathways

Recent studies have highlighted differences in the biological effects of neomycin and this compound beyond their direct antibacterial action. For instance, neomycin, but not this compound, has been shown to inhibit the phosphorylation of Akt (Protein Kinase B), a key enzyme in cell survival and angiogenesis signaling pathways.

This differential effect is significant as it suggests that the toxicity profile of neomycin may be linked to its interference with this critical signaling cascade. This compound, lacking this inhibitory effect, presents as a less toxic analogue.

cluster_pathway Angiogenic Factor Signaling cluster_inhibition Inhibitory Effects ANG Angiogenic Factor (e.g., ANG) Receptor Cell Surface Receptor ANG->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates/ activates Akt_inhibit NO Nitric Oxide Release eNOS->NO Angiogenesis Angiogenesis NO->Angiogenesis Neomycin Neomycin Neomycin->Akt_inhibit Inhibits Phosphorylation This compound This compound

Figure 3: Differential Inhibition of Akt Pathway.

Conclusion

This compound, a primary degradation product of neomycin, is a molecule of significant interest to pharmaceutical scientists and researchers. Its formation through processes like acid hydrolysis highlights the importance of stability testing for neomycin-containing products. While it possesses antibacterial activity, its reduced potency and, more importantly, its lower toxicity compared to neomycin, make it a subject for further investigation. The differential effects on cellular signaling pathways, such as the Akt pathway, underscore the complex biological activities of these aminoglycosides and may provide avenues for the development of safer therapeutic agents. The experimental and analytical protocols detailed in this guide offer a framework for the continued study of this compound and its role as a neomycin degradant.

References

The Core of Aminoglycosides: A Technical Guide to the Discovery and Historical Background of Neamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neamine, a fundamental structural component of many aminoglycoside antibiotics, represents a critical pharmacophore in the ongoing battle against bacterial infections. This technical guide provides an in-depth exploration of the discovery and historical background of this compound, detailing its origins as a degradation product of neomycin. The document elucidates the compound's mechanism of action, focusing on its interaction with the bacterial ribosome, and presents key experimental protocols for its isolation, characterization, and biological evaluation. Quantitative data on its antibacterial activity and ribosomal binding affinity are summarized, and its biosynthetic pathway is illustrated. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of aminoglycoside antibiotics.

Discovery and Historical Background

The story of this compound is intrinsically linked to the pioneering era of antibiotic discovery. Its parent compound, neomycin, was discovered in 1949 by microbiologist Selman Waksman and his student Hubert Lechevalier at Rutgers University from the bacterium Streptomyces fradiae.[1] Waksman's systematic screening of soil microbes for antimicrobial agents had previously led to the discovery of streptomycin, for which he was awarded the Nobel Prize in Physiology or Medicine in 1952.[2][3][4][5] Neomycin emerged as a broad-spectrum antibiotic with activity against many streptomycin-resistant bacteria and Mycobacterium tuberculosis.[1]

In the course of elucidating the structure of neomycin, researchers subjected it to acid hydrolysis. This process yielded a smaller, crystalline, and biologically active compound. In 1951, Byron E. Leach and Charlotte M. Teeters at The Upjohn Company reported the isolation of this antibacterial degradation product, which they named This compound .[6][7] this compound was initially identified as Neomycin A, a minor component of the neomycin complex produced by S. fradiae.[6][8][9]

Structurally, this compound is a pseudodisaccharide composed of a 2-deoxystreptamine (B1221613) (2-DOS) ring glycosidically linked to a 2,6-diamino-2,6-dideoxy-α-D-glucopyranose (neosamine) moiety.[6][8] This core structure was later found to be the fundamental building block for a large family of 4,5-disubstituted 2-DOS aminoglycoside antibiotics, including neomycin, paromomycin, and ribostamycin.[10][11] The discovery of this compound was a crucial step in understanding the structure-activity relationships of aminoglycosides, establishing that this core unit was sufficient for antibacterial activity.[10][11]

Mechanism of Action: Targeting the Bacterial Ribosome

This compound, like other aminoglycoside antibiotics, exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[12] The primary binding site for this compound is the A-site (aminoacyl-tRNA site) on the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[10][11][13]

The binding of this compound to the A-site induces a conformational change in the rRNA, which interferes with the fidelity of protein synthesis in several ways:

  • Codon Misreading: The this compound-induced distortion of the A-site allows for the binding of near-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[12] This results in the production of non-functional or toxic proteins, which ultimately disrupts cellular processes and leads to bacterial cell death.[12]

  • Inhibition of Translocation: The binding of this compound can also sterically hinder the translocation of the peptidyl-tRNA from the A-site to the P-site (peptidyl-tRNA site), thereby stalling protein synthesis.[12]

  • Inhibition of Ribosome Recycling: Some studies suggest that aminoglycosides can also interfere with the recycling of ribosomes after a round of translation is complete.[14]

The this compound core, consisting of rings I and II, has been shown to be the minimal structural motif required for specific binding to the ribosomal A-site.[10][11] The amino groups on both the 2-deoxystreptamine and neosamine rings are crucial for this interaction, forming key hydrogen bonds with the phosphate (B84403) backbone and specific bases of the 16S rRNA.

Signaling Pathway: this compound's Action on the Bacterial Ribosome

Neamine_Mechanism_of_Action Mechanism of Action of this compound This compound This compound Binding Binding to A-Site This compound->Binding Enters bacterium Ribosome Bacterial 30S Ribosomal Subunit A_Site 16S rRNA A-Site Ribosome->A_Site A_Site->Binding Conformational_Change Conformational Change in A-Site Binding->Conformational_Change Misreading Codon Misreading Conformational_Change->Misreading Translocation_Inhibition Inhibition of Translocation Conformational_Change->Translocation_Inhibition Aberrant_Proteins Synthesis of Aberrant Proteins Misreading->Aberrant_Proteins Protein_Synthesis_Stalled Protein Synthesis Stalled Translocation_Inhibition->Protein_Synthesis_Stalled Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death Protein_Synthesis_Stalled->Cell_Death

Caption: Mechanism of action of this compound on the bacterial ribosome.

Quantitative Data

Antibacterial Activity

The antibacterial activity of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.[15] this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, although it is generally less potent than its parent compound, neomycin.[16]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive1.0[16]
Staphylococcus aureusGram-positive0.13[16]
Escherichia coliGram-negative1.0[16]
Proteus vulgarisGram-negative3.3[16]
Salmonella schottmuelleriGram-negative1.0[16]
Salmonella typhosaGram-negative0.17[16]
Mycobacterium smegmatis (wild-type)Acid-fast>1024[3]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Ribosomal RNA Binding Affinity

The binding affinity of this compound to its ribosomal RNA target is a key determinant of its antibacterial activity. This is often expressed as the dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity.

Table 2: Binding Affinity of this compound and related aminoglycosides to the bacterial 16S rRNA A-site.

AminoglycosideDissociation Constant (Kd) (µM)Reference
This compound100[3]
Neomycin0.5[3]
Paromomycin~1[17]
Ribostamycin~10[3]

Note: Binding affinities can be influenced by the specific RNA construct and the experimental conditions.

Experimental Protocols

Isolation of this compound by Acid Hydrolysis of Neomycin

This protocol is adapted from the method described by Leach and Teeters (1951).[16]

Materials:

Procedure:

  • Acid Hydrolysis: Dissolve neomycin sulfate in 6 N sulfuric acid and heat under reflux for several hours.

  • Neutralization: Cool the reaction mixture and dilute with water. Neutralize the excess sulfuric acid and adjust the pH to approximately 7.5 by the addition of solid barium hydroxide.

  • Sulfate Removal: Filter the mixture to remove the barium sulfate precipitate. Wash the precipitate with water and combine the filtrate and washings.

  • Ion-Exchange Chromatography: Pass the resulting solution through a column packed with a carboxylic acid ion exchange resin in the sodium form to adsorb this compound.

  • Elution: Elute the this compound from the resin using 1 N hydrochloric acid.

  • Decolorization: Treat the eluate with activated carbon to remove colored impurities.

  • Crystallization: Concentrate the purified this compound solution. Dissolve the residue in methanol made alkaline with ammonium hydroxide and allow it to crystallize.

  • Recovery: Collect the this compound crystals by filtration, wash with cold methanol, and dry under vacuum.

Workflow for this compound Isolation and Purification

Neamine_Isolation_Workflow Workflow for Isolation and Purification of this compound Start Neomycin Sulfate Hydrolysis Acid Hydrolysis (6N H2SO4, reflux) Start->Hydrolysis Neutralization Neutralization (Ba(OH)2) Hydrolysis->Neutralization Filtration1 Filtration (Remove BaSO4) Neutralization->Filtration1 Ion_Exchange Ion-Exchange Chromatography (Amberlite IRC-50) Filtration1->Ion_Exchange Elution Elution (1N HCl) Ion_Exchange->Elution Decolorization Decolorization (Activated Carbon) Elution->Decolorization Crystallization Crystallization (Ammoniacal Methanol) Decolorization->Crystallization End Pure this compound Crystals Crystallization->End

Caption: Workflow for the isolation and purification of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a generalized protocol based on standard methods.[1][5][10][18]

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)

  • Sterile saline or broth for dilutions

  • Incubator

Procedure:

  • Serial Dilution: Prepare a series of twofold dilutions of the this compound stock solution in the microtiter plate using the appropriate growth medium. The final volume in each well should be half of the final assay volume (e.g., 50 µL).

  • Inoculation: Add an equal volume (e.g., 50 µL) of the standardized bacterial inoculum to each well, including a positive control well (containing only medium and inoculum) and a negative control well (containing only medium).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • Reading the Results: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of this compound in a well that shows no visible growth.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of neomycin and other related aminoglycosides in Streptomyces fradiae.[1][19] The biosynthetic pathway involves a series of enzymatic reactions that start from D-glucose-6-phosphate. A key step is the formation of the 2-deoxystreptamine ring, which is then glycosylated to form this compound.

Key Genes in this compound Biosynthesis: The biosynthesis of this compound is governed by a cluster of genes, often referred to as the neo gene cluster.[1] Some of the crucial genes involved include:

  • neo7 (btrC): Codes for the 2-deoxy-scyllo-inosose (B3429959) synthase.

  • neo6 (btrS): Encodes an L-glutamine:2-deoxy-scyllo-inosose aminotransferase, responsible for the first transamination step in 2-deoxystreptamine formation.

  • neo8 (btrM): A putative glycosyltransferase that attaches the neosamine moiety to the 2-deoxystreptamine ring.[1]

Biosynthetic Pathway of this compound

Neamine_Biosynthesis Simplified Biosynthesis Pathway of this compound G6P D-Glucose-6-Phosphate DOI 2-Deoxy-scyllo-inosose G6P->DOI Multiple steps (neo7/btrC) DOS 2-Deoxystreptamine (2-DOS) DOI->DOS Transamination steps (neo6/btrS) This compound This compound DOS->this compound Neosamine UDP-N-acetylglucosamine (precursor to Neosamine) Neosamine->this compound Glycosylation (neo8/btrM) Neomycin Neomycin Biosynthesis This compound->Neomycin Further glycosylations

References

chemical and physical properties of Neamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neamine, also known as Neomycin A, is an aminoglycoside antibiotic and a fundamental core structure of many clinically significant antibiotics, including the neomycin and kanamycin (B1662678) families.[1][2] It is a pseudodisaccharide composed of a 2-deoxystreptamine (B1221613) (2-DOS) ring glycosidically linked to a 2,6-diaminoglucose ring.[1][3] Beyond its role as an antibiotic precursor, this compound itself is a degradation product of neomycin and exhibits a range of biological activities, including antibacterial, antitumor, and neuroprotective effects.[] This guide provides an in-depth overview of the chemical and physical properties of this compound, complete with experimental protocols and visual representations of its interactions and analysis.

Chemical and Physical Properties

This compound is an off-white to pale yellow solid.[] Its core structure consists of two rings: a 2-deoxystreptamine ring (Ring II) and a 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl ring (Ring I).[1][5] The quantitative chemical and physical properties of this compound are summarized in the tables below.

Table 1: General Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₂H₂₆N₄O₆[3][]
Molecular Weight 322.36 g/mol [3][][6]
CAS Number 3947-65-7[3][][6]
IUPAC Name (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol[3][]
Synonyms Neomycin A, Neomycin Sulfate EP Impurity A, Framycetin Sulfate EP Impurity A, (+)-Neamine[]
Table 2: Physical Properties of this compound
PropertyValueSource(s)
Melting Point 250-256 °C (decomposes)[]
Boiling Point 577.9 ± 50.0 °C at 760 mmHg[]
Density 1.518 ± 0.10 g/cm³[]
Optical Rotation [α]D²⁵ +112.8° (c=1)[6]
Solubility Slightly soluble in water, methanol, and aqueous acid.[][7]
Appearance Off-White to Pale Yellow Solid[]
Table 3: pKa Values of this compound's Amino Groups

The pKa values of the four primary amino groups of this compound have been determined using multinuclear NMR spectroscopy. These values are crucial for understanding the molecule's protonation state at physiological pH, which in turn influences its binding to biological targets.[8][9]

Amino Group PositionpKa Value (NMR Titration)Source(s)
N-3 (Ring II)6.51[9]
N-2' (Ring I)7.11[9]
N-1 (Ring II)7.60[9]
N-6' (Ring I)8.31[9]

Mechanism of Action and Biological Interactions

The primary antibacterial mechanism of this compound and other aminoglycosides involves high-affinity binding to the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA of bacteria.[2][10] This interaction disrupts protein synthesis, leading to bacterial cell death.[11] The positively charged amino groups of this compound are critical for the electrostatic interactions with the negatively charged phosphate (B84403) backbone of the rRNA.[12]

This compound has also been identified as an anti-angiogenesis agent that targets angiogenin (B13778026) (ANG). It has been shown to inhibit ANG-mediated proliferation of pancreatic cancer cells in a dose-dependent manner.[]

neamine_mechanism cluster_bacterium Bacterial Cell Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis essential for Ribosome->Protein_Synthesis inhibits Cell_Death Cell Death This compound This compound This compound->Ribosome binds to A-site

Caption: Mechanism of this compound's antibacterial action.

Experimental Protocols

Determination of pKa Values by NMR Titration

This method allows for the unambiguous assignment of pKa values to each of this compound's amino groups.[8][9]

Methodology:

  • Sample Preparation: A solution of this compound (e.g., 0.155–0.243 M) is prepared in D₂O.[8]

  • Titration: The pH of the solution is adjusted incrementally using 0.5 M DCl and 0.5 M NaOD to cover a wide pH range (e.g., pD 2.55 to 12.30).[8]

  • NMR Data Acquisition: At each pH point, ¹H, ¹³C, and ¹H-¹⁵N HMBC NMR spectra are recorded.[8]

  • Data Analysis: The chemical shifts (δ) of reporter nuclei (protons, carbons, and nitrogens) close to the amino groups are plotted against the measured pD values.

  • pKa Calculation: The resulting titration curves are fitted to the Henderson-Hasselbalch equation to determine the pKa value for each amino group.[8][9]

pka_determination_workflow Start Start Sample_Prep Prepare this compound in D2O Start->Sample_Prep Titration Adjust pH with DCl/NaOD Sample_Prep->Titration NMR_Acquisition Acquire 1H, 13C, 15N NMR Spectra Titration->NMR_Acquisition Data_Plotting Plot Chemical Shift vs. pD NMR_Acquisition->Data_Plotting Curve_Fitting Fit to Henderson-Hasselbalch Data_Plotting->Curve_Fitting End Determine pKa Values Curve_Fitting->End

Caption: Workflow for pKa determination by NMR titration.

High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD)

This method is used for the separation and quantification of this compound, often as an impurity in neomycin sulfate.[]

Methodology:

  • Chromatography System: A system equipped with an eluent generator, gradient pump, electrochemical detector, and autosampler.[]

  • Column: Anion-exchange column (e.g., 4 mm × 250 mm) with a guard column (e.g., 4 mm × 50 mm).[]

  • Mobile Phase: 2.40 mM KOH generated by the eluent generator at a flow rate of 0.50 mL/min.[]

  • Column Temperature: 30 °C.[]

  • Injection Volume: 20 µL.[]

  • Detection: Integrated pulsed amperometric detection using a gold working electrode with a specific electrochemical waveform.[]

  • Column Re-equilibration: The column is washed weekly with 100 mM KOH and re-equilibrated overnight with 2.40 mM KOH.[]

Conclusion

This compound is a well-characterized aminoglycoside with distinct chemical and physical properties that are fundamental to its biological activity. Its rigid structure, coupled with the specific pKa values of its four amino groups, dictates its interaction with the bacterial ribosomal A-site, the primary target for its antibiotic effects. The experimental protocols outlined in this guide provide robust methods for the analysis and characterization of this compound, which is essential for quality control in pharmaceutical manufacturing and for further research into the development of novel aminoglycoside derivatives.[] The continued study of this compound and its analogs holds promise for combating antibiotic resistance and exploring new therapeutic applications.

References

Preclinical Profile of Neamine: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neamine, an aminoglycoside antibiotic and a non-toxic derivative of neomycin, has emerged as a promising therapeutic agent in preclinical studies, primarily in the field of oncology.[1][2][3] Its mechanism of action is centered on the inhibition of angiogenin (B13778026) (ANG), a key protein involved in angiogenesis and cancer cell proliferation.[1][2][4][5] This technical guide provides a comprehensive overview of the preclinical data supporting this compound's therapeutic potential, with a focus on its anti-cancer activities. It includes a detailed summary of quantitative data, experimental protocols for key studies, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of Angiogenin Nuclear Translocation

The primary mechanism through which this compound exerts its anti-tumor effects is by blocking the nuclear translocation of angiogenin.[1][2][4][5] Angiogenin, secreted by tumor cells, plays a crucial role in tumor progression by promoting the formation of new blood vessels (angiogenesis) and by directly stimulating cancer cell proliferation through the enhancement of ribosomal RNA (rRNA) transcription within the nucleus.[2][4][5]

This compound effectively inhibits this process, leading to a dual anti-tumor effect:

  • Anti-angiogenesis: By preventing angiogenin from reaching the nucleus of endothelial cells, this compound inhibits the signaling cascade that leads to the formation of new blood vessels, thereby cutting off the tumor's nutrient and oxygen supply.[1][4][5]

  • Inhibition of Cancer Cell Proliferation: this compound's blockade of angiogenin's nuclear entry in cancer cells directly curtails rRNA synthesis, a critical step for protein production and cell growth, leading to reduced proliferation.[4][5]

Interestingly, while this compound effectively blocks the nuclear translocation of angiogenin, it does not appear to inhibit the Akt signaling pathway or the subsequent release of nitric oxide (NO), a key event in angiogenesis induced by factors like VEGF and ANG. This is in contrast to its parent compound, neomycin, which inhibits Akt phosphorylation and is associated with higher toxicity. This differential effect suggests a more targeted and potentially safer therapeutic window for this compound.

Signaling Pathway of this compound's Action

Neamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor/Endothelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Angiogenin Angiogenin (ANG) Angiogenin_cyto Angiogenin Angiogenin->Angiogenin_cyto Enters Cell Angiogenin_nu Angiogenin Angiogenin_cyto->Angiogenin_nu Nuclear Translocation This compound This compound This compound->Angiogenin_cyto Inhibits rRNA rRNA Transcription Angiogenin_nu->rRNA Stimulates Proliferation Cell Proliferation & Angiogenesis rRNA->Proliferation Leads to

Caption: this compound inhibits the nuclear translocation of Angiogenin.

In Vitro Studies: Inhibition of Cancer Cell Proliferation

This compound has demonstrated direct inhibitory effects on the proliferation of various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several cell lines.

Cell LineCancer TypeIC50 (mM)Reference
HSC-2Oral Squamous Cell Carcinoma~1[2]
SASOral Squamous Cell Carcinoma>3 (only ~30% inhibition)[2]

Note: The data for SAS cells indicates that this compound is significantly less effective at inhibiting its proliferation in vitro compared to HSC-2 cells.

In Vivo Studies: Anti-Tumor Efficacy in Xenograft Models

The anti-tumor activity of this compound has been validated in several preclinical animal models, primarily using athymic (nude) mice bearing human tumor xenografts. These studies consistently demonstrate that this compound can inhibit tumor establishment, reduce the growth of established tumors, and decrease tumor-associated angiogenesis.[1][4][5][6]

Animal ModelHuman Cancer Cell LineTreatment Dose & RouteKey FindingsReference
Athymic MiceA431 (Epidermoid Carcinoma)20 mg/kg, i.v., daily64% inhibition of established tumor growth.[6]
Athymic MiceHT-29 (Colon Adenocarcinoma)Not specifiedInhibition of tumor establishment and growth.[6]
Athymic MicePC-3 (Prostate Cancer)30 mg/kg, s.c.Prevented tumor establishment in 50% of mice; 66% decrease in cell proliferation and 72.8% decrease in angiogenesis in established tumors.[4]
Athymic MiceHSC-2 (Oral Squamous Cell Carcinoma)30 mg/kg, s.c.65% decrease in tumor growth; 35% decrease in tumor angiogenesis.[5]
Athymic MiceSAS (Oral Squamous Cell Carcinoma)30 mg/kg, s.c.62% decrease in tumor growth; 54% decrease in tumor angiogenesis.[5]

Experimental Workflow for a Typical Xenograft Study

Xenograft_Workflow start Start cell_culture 1. Human Cancer Cell Culture start->cell_culture injection 2. Subcutaneous Injection into Athymic Mice cell_culture->injection treatment 3. Treatment Initiation (this compound or Control) injection->treatment monitoring 4. Tumor Growth Monitoring treatment->monitoring endpoint 5. Study Endpoint & Tumor Excision monitoring->endpoint analysis 6. Data Analysis (Tumor Weight, IHC, etc.) endpoint->analysis end End analysis->end

Caption: Workflow for assessing this compound's in vivo anti-tumor efficacy.

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies reported in the cited preclinical studies. Researchers should refer to the specific publications for fine details and potential modifications.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., HSC-2, SAS, A431, PC-3, HT-29) are cultured in appropriate media (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

In Vitro Cell Proliferation Assay (MTT Assay)
  • Seeding: Cells are seeded in 96-well plates at a density of 2,500-5,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against the log of the drug concentration.

Immunofluorescence for Angiogenin Nuclear Translocation
  • Cell Seeding: Cells are grown on glass coverslips in a 24-well plate.

  • Treatment: Cells are treated with this compound for a specified time.

  • Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Non-specific binding is blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody against angiogenin overnight at 4°C.

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on glass slides with an anti-fade mounting medium.

  • Imaging: Images are captured using a fluorescence microscope.

Western Blotting for Protein Expression
  • Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: The membrane is incubated with the primary antibody (e.g., anti-angiogenin, anti-Akt, anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Athymic Mouse Xenograft Model
  • Animal Housing: Athymic nude mice (4-6 weeks old) are housed in a pathogen-free environment.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. This compound is administered via the specified route (e.g., intravenous, subcutaneous) and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Euthanasia and Tissue Collection: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

Immunohistochemistry (IHC)
  • Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin.

  • Sectioning: 4-5 µm sections are cut and mounted on glass slides.

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer.

  • Blocking: Endogenous peroxidase activity is quenched, and non-specific binding is blocked.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies against markers of interest (e.g., CD31 for blood vessels, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

  • Detection: A secondary antibody conjugated to a detection system (e.g., HRP-DAB) is applied.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Analysis: Stained sections are imaged, and quantification (e.g., microvessel density, proliferation index) is performed.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound as an anti-cancer agent. Its well-defined mechanism of action, involving the targeted inhibition of angiogenin's nuclear translocation, coupled with its favorable toxicity profile compared to neomycin, makes it an attractive candidate for further development. The in vivo studies have consistently demonstrated its ability to inhibit tumor growth and angiogenesis across a range of cancer types.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and to establish a clear relationship between its concentration and its therapeutic effects.

  • Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies or other targeted agents.

  • Efficacy in a Broader Range of Cancer Models: Evaluating its anti-tumor activity in additional preclinical models, including patient-derived xenografts (PDXs), to better predict its clinical efficacy.

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

References

Neamine: The Essential Core in Aminoglycoside Antibiotic Synthesis and Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Neamine, a pseudodisaccharide composed of a 2-deoxystreptamine (B1221613) (2-DOS) ring and a neosamine (2,6-diaminoglucose) ring, serves as the fundamental structural scaffold for a significant portion of the aminoglycoside class of antibiotics.[1][2] Its intrinsic, albeit weak, antibacterial activity and its role as a crucial intermediate in the biosynthesis of more complex and potent antibiotics like neomycin, kanamycin, and butirosin, position it as a key molecule in the study of antibiotic synthesis and the development of novel antibacterial agents.[3][4][5] This guide provides an in-depth look at the biosynthesis of this compound, its function as a molecular core, and the experimental methodologies used to elucidate its biological role.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step enzymatic process originating from primary metabolites. While the complete pathway involves numerous enzymes, a simplified overview highlights the key transformations. The biosynthesis begins with the formation of the 2-deoxystreptamine (2-DOS) aminocyclitol core, which is a common precursor for many aminoglycosides.[6][7] This core then undergoes glycosylation. In the neomycin biosynthetic pathway, for example, enzymes catalyze the conversion of intermediates like paromamine (B1213074) to produce this compound.[4][5][7]

The following diagram illustrates a simplified logical flow of the early stages of aminoglycoside biosynthesis leading to the formation of the this compound core and its subsequent elaboration.

Neamine_Biosynthesis cluster_precursor Precursor Synthesis cluster_core_formation Core Formation cluster_elaboration Antibiotic Elaboration Sugar_Phosphate Sugar Phosphate (e.g., Glucose-6P) 2DOS 2-Deoxystreptamine (2-DOS) Sugar_Phosphate->2DOS DOI Synthase & others Paromamine Paromamine 2DOS->Paromamine Glycosyltransferase This compound This compound (Core Structure) Paromamine->this compound Aminotransferase & other enzymes Ribostamycin (B1201364) Ribostamycin This compound->Ribostamycin Glycosyltransferase (e.g., BtrL) Kanamycin_B Kanamycin B This compound->Kanamycin_B Glycosyltransferase (e.g., KanM2) Neomycin_B Neomycin B Ribostamycin->Neomycin_B Further Modifications

Simplified logical flow of this compound biosynthesis and elaboration.

This compound as a Core Structure for Antibiotic Synthesis

The this compound structure is the minimum motif required for specific binding to the aminoacyl-tRNA site (A-site) of bacterial 16S ribosomal RNA (rRNA), the primary target of aminoglycosides.[8][9] This interaction disrupts protein synthesis, leading to bacterial cell death.[4][10] The amino groups on both rings of this compound are critical for this binding activity.[3]

Synthetic and biosynthetic efforts leverage this compound as a scaffold. By adding different sugar moieties and other chemical groups to the this compound core, a diverse array of potent antibiotics is generated. For instance:

  • Ribostamycin is formed by the ribosylation of this compound.[6]

  • Kanamycin B is produced when this compound is glycosylated by the enzyme KanM2.[7][10]

  • Neomycin B is a more complex derivative built upon the ribostamycin structure.[1]

This modular synthesis allows for the generation of antibiotics with varied spectrums of activity and resistance profiles.

Quantitative Analysis of this compound's Biological Activity

The efficacy of this compound and its derivatives is quantified through various metrics, including binding affinity to the rRNA A-site and the minimum inhibitory concentration (MIC) against different bacterial strains. The addition of further amino-sugar rings to the this compound core generally enhances binding affinity and antibacterial potency.[1][8]

CompoundTargetMethodDissociation Constant (Kd)Minimum Inhibitory Concentration (MIC) µg/mLReference
This compound E. coli 16S A-site RNASPR1.3 µME. coli: >128, S. aureus: 32[1]
This compound Derivative 7 E. coli 16S A-site RNASPR0.08 µME. coli: 16, S. aureus: 1[1]
This compound Derivative 12 E. coli 16S A-site RNASPR0.07 µME. coli: 8, S. aureus: 1[1]
Neomycin B A-site model RNAITC~0.1 µME. coli: 4, S. aureus: 1[11],[12]
Paromomycin A-site model RNAITC~0.2 µME. coli: 8, S. aureus: 4[11],[12]
Ribostamycin A-site model RNAITC~1.0 µME. coli: 32, S. aureus: 4[11],[12]

SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry. Data is compiled from multiple sources and experimental conditions may vary.

Key Experimental Protocols

The characterization of this compound's role relies on several key experimental techniques. Below are outlines of the methodologies for Surface Plasmon Resonance (SPR) to determine RNA binding affinity and DNase I footprinting to identify the specific binding site on RNA.

1. Surface Plasmon Resonance (SPR) for RNA Binding Affinity

SPR is used to measure the binding kinetics and affinity between an aminoglycoside (analyte) and its RNA target (ligand).

  • Principle: An RNA oligonucleotide mimicking the bacterial A-site is immobilized on a sensor chip. A solution containing the aminoglycoside is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

  • Methodology:

    • Immobilization: A biotinylated RNA oligonucleotide corresponding to the A-site is immobilized on a streptavidin-coated sensor chip.

    • Binding Analysis: Serial dilutions of the aminoglycoside (e.g., this compound or its derivatives) in a suitable binding buffer are injected over the RNA surface.

    • Data Collection: The association and dissociation phases are monitored in real-time.

    • Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[1]

2. DNase I Footprinting Assay

This technique is used to identify the precise location where a molecule like this compound binds to a strand of DNA or RNA, protecting it from enzymatic cleavage.

  • Principle: A DNA/RNA fragment is labeled at one end. In the presence of a binding ligand (this compound), the region where it binds is protected from cleavage by DNase I. When the fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of fragments.[13][14]

  • Methodology:

    • Probe Preparation: A DNA fragment containing the target RNA sequence (e.g., 16S rRNA A-site) is prepared and radioactively or fluorescently labeled at one end.[15][16]

    • Binding Reaction: The end-labeled probe is incubated with varying concentrations of the aminoglycoside to allow binding equilibrium to be reached.

    • DNase I Digestion: A carefully titrated amount of DNase I is added to the reaction to achieve, on average, one cut per DNA molecule. The reaction is stopped after a short, controlled time.[13]

    • Analysis: The DNA fragments are purified and separated on a high-resolution denaturing polyacrylamide gel. The gel is then visualized by autoradiography. A control reaction without the aminoglycoside produces a continuous ladder of bands. The "footprint" appears as a region of missing bands in the lanes containing the aminoglycoside, indicating the binding site.[17]

Footprinting_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis Probe 1. Prepare End-Labeled RNA/DNA Probe Binding 2. Incubate Probe with this compound Probe->Binding Digestion 3. Limited Digestion with DNase I Binding->Digestion Stop 4. Stop Reaction & Purify Fragments Digestion->Stop Gel 5. Denaturing PAGE Separation Stop->Gel Visualize 6. Autoradiography Gel->Visualize Footprint 7. Identify 'Footprint' (Protected Region) Visualize->Footprint

References

The Anti-Angiogenic Properties of Neamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-angiogenic properties of Neamine, a nontoxic aminocyclitol derived from neomycin. This document summarizes the core mechanism of action, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the implicated signaling pathways.

Core Mechanism of Action: Inhibition of Angiogenin (B13778026) Nuclear Translocation

This compound's primary anti-angiogenic activity stems from its ability to block the nuclear translocation of angiogenin (ANG), a potent angiogenesis-inducing factor.[1][2][3] In proliferating endothelial and cancer cells, ANG is secreted and then reinternalized, subsequently translocating to the nucleus where it stimulates ribosomal RNA (rRNA) transcription, a critical step for cell proliferation and ribosome biogenesis.[1][3][4] this compound effectively inhibits this nuclear import of ANG, thereby suppressing downstream events essential for angiogenesis.[1][2][3] This blockade of ANG's nuclear translocation has been demonstrated to inhibit not only ANG-induced angiogenesis but also angiogenesis stimulated by other key factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF).[4]

Quantitative Data on the Anti-Angiogenic and Anti-Tumor Effects of this compound

Numerous studies have quantified the inhibitory effects of this compound on angiogenesis and tumor progression in various cancer models. The following tables summarize key quantitative findings.

Table 1: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy of this compound
Cancer ModelTreatment DetailsEffect on Tumor GrowthEffect on Angiogenesis (Vessel Density)Effect on Cell Proliferation (PCNA+)Citation(s)
PC-3 Human Prostate Cancer Xenograft10 mg/kg/day72.5% inhibition72.8% decrease (82 ± 3.2 to 22.3 ± 9.6 vessels/mm²)66% decrease (75.4 ± 6% to 25.6 ± 6.4%)[4]
HT-29 Human Colon Adenocarcinoma XenograftNot specifiedSignificant inhibitionPeripheral: 64.5% decrease, Central: 66.2% decreaseNot specified[1]
MDA-MB-435 Human Breast Cancer Orthotopic ModelNot specifiedSignificant inhibition56% decrease in central tumor region45% decrease[1]
HSC-2 Human Oral Squamous Cell Carcinoma Xenograft30 mg/kg/day65% inhibition35% decrease (52.3 ± 6.1 to 34.2 ± 9.5 vessels/microscopic area)32% decrease (82.8 ± 3.8% to 56.3 ± 3.6%)[3]
SAS Human Oral Squamous Cell Carcinoma Xenograft30 mg/kg/day62% inhibition54% decrease (48.9 ± 10.3 to 22.7 ± 5.8 vessels/microscopic area)No significant difference[3]
Table 2: In Vitro Effects of this compound
Cell LineAssayKey FindingsCitation(s)
Human Umbilical Vein Endothelial Cells (HUVECs)Cell Proliferation (Angiogenin-induced)IC50 of ~5 µM[3]
PC-3 Human Prostate Cancer CellsCell Proliferation (Angiogenin-induced)Dose-dependent inhibition[2]
HSC-2 Human Oral Squamous Cell Carcinoma CellsCell ProliferationComplete inhibition at 2 mM[3]
SAS Human Oral Squamous Cell Carcinoma CellsCell Proliferation~30% inhibition at 2 mM[3]

Signaling Pathways Modulated by this compound

This compound's anti-angiogenic effects are mediated through the modulation of key signaling pathways that regulate endothelial cell proliferation, migration, and survival.

Angiogenin Signaling Pathway

The most well-characterized pathway inhibited by this compound is the angiogenin signaling cascade. By preventing the nuclear translocation of angiogenin, this compound effectively halts the subsequent stimulation of rRNA transcription, which is essential for ribosome biogenesis and, consequently, cell proliferation.

Angiogenin_Signaling_Pathway Angiogenin Angiogenin CellSurface Cell Surface Binding Angiogenin->CellSurface Internalization Internalization CellSurface->Internalization Cytoplasm Cytoplasm Internalization->Cytoplasm NuclearTranslocation Nuclear Translocation Cytoplasm->NuclearTranslocation Nucleus Nucleus NuclearTranslocation->Nucleus This compound This compound This compound->NuclearTranslocation Inhibits rRNATranscription rRNA Transcription Nucleus->rRNATranscription Stimulates RibosomeBiogenesis Ribosome Biogenesis rRNATranscription->RibosomeBiogenesis CellProliferation Cell Proliferation RibosomeBiogenesis->CellProliferation Angiogenesis Angiogenesis CellProliferation->Angiogenesis

This compound inhibits the nuclear translocation of Angiogenin.
VEGF and FGF Signaling Pathways

This compound has been shown to inhibit angiogenesis induced by VEGF and bFGF.[4] While the precise molecular target of this compound within these pathways is not fully elucidated, it is known that this compound's mechanism is distinct from that of its parent compound, neomycin. Specifically, this compound does not inhibit VEGF-induced nitric oxide (NO) release, a process dependent on Akt phosphorylation. This suggests that this compound's inhibitory action on the VEGF pathway occurs downstream of Akt or through an Akt-independent mechanism. The diagram below illustrates the general VEGF and FGF signaling cascades and the point of functional inhibition by this compound.

VEGF_FGF_Signaling_Pathway cluster_VEGF VEGF Signaling cluster_FGF FGF Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K MAPK MAPK/ERK PLCg->MAPK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS VEGF_Angiogenesis Endothelial Cell Proliferation, Migration, Survival Akt->VEGF_Angiogenesis MAPK->VEGF_Angiogenesis NO NO eNOS->NO FGF FGF FGFR FGFR FGF->FGFR FGF_PLCg PLCγ FGFR->FGF_PLCg FGF_PI3K PI3K FGFR->FGF_PI3K FGF_MAPK MAPK/ERK FGF_PLCg->FGF_MAPK FGF_Akt Akt FGF_PI3K->FGF_Akt FGF_Angiogenesis Endothelial Cell Proliferation, Migration, Survival FGF_Akt->FGF_Angiogenesis FGF_MAPK->FGF_Angiogenesis This compound This compound This compound->VEGF_Angiogenesis Inhibits This compound->FGF_Angiogenesis Inhibits

This compound inhibits VEGF- and FGF-induced angiogenesis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-angiogenic properties of this compound.

Immunofluorescence for Angiogenin Nuclear Translocation

This protocol is used to visualize the subcellular localization of angiogenin and the inhibitory effect of this compound on its nuclear translocation.

Workflow:

Immunofluorescence_Workflow CellSeeding 1. Seed Endothelial Cells on Coverslips Treatment 2. Treat with Angiogenin +/- this compound CellSeeding->Treatment Fixation 3. Fix Cells (e.g., Methanol) Treatment->Fixation Permeabilization 4. Permeabilize Cells (e.g., Triton X-100) Fixation->Permeabilization Blocking 5. Block Non-specific Binding (e.g., BSA) Permeabilization->Blocking PrimaryAb 6. Incubate with Primary Antibody (anti-Angiogenin) Blocking->PrimaryAb SecondaryAb 7. Incubate with Fluorescent Secondary Antibody PrimaryAb->SecondaryAb Mounting 8. Mount Coverslips with DAPI SecondaryAb->Mounting Imaging 9. Visualize with Fluorescence Microscope Mounting->Imaging

Workflow for Immunofluorescence Staining.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on glass coverslips in 24-well plates until they reach a proliferative state.

  • Treatment: Cells are incubated with recombinant human angiogenin (e.g., 1 µg/mL) in the presence or absence of this compound (e.g., 100 µM) for a specified time (e.g., 30-60 minutes) at 37°C.

  • Fixation and Permeabilization: Cells are washed with PBS, fixed with cold methanol (B129727) for 10 minutes at -20°C, and then permeabilized with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Antibody Incubation: Cells are incubated with a primary antibody against angiogenin overnight at 4°C. After washing, a fluorescently labeled secondary antibody is applied for 1 hour at room temperature in the dark.

  • Mounting and Visualization: Coverslips are mounted on glass slides using a mounting medium containing DAPI for nuclear counterstaining. Images are captured using a fluorescence or confocal microscope.

Endothelial Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: HUVECs are seeded in a 96-well plate at a density of approximately 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, with or without an angiogenic stimulus (e.g., angiogenin).

  • Incubation: The plate is incubated for a period that allows for cell proliferation (e.g., 24-72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable, proliferating cells.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Methodology:

  • Matrix Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are seeded onto the matrix-coated wells in the presence of the test compounds (this compound) and/or angiogenic factors.

  • Incubation: The plate is incubated at 37°C for 4-18 hours to allow for tube formation.

  • Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-angiogenic and anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., PC-3, HT-29) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered systemically (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and processed for further analysis.

Immunohistochemistry (IHC) for CD31 and PCNA

IHC is performed on tumor sections from the xenograft models to assess angiogenesis and cell proliferation.

Methodology:

  • Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. Thin sections (e.g., 4-5 µm) are cut and mounted on slides.

  • Antigen Retrieval: The slides are deparaffinized, rehydrated, and subjected to antigen retrieval to unmask the target epitopes.

  • Staining: The sections are incubated with primary antibodies specific for CD31 (an endothelial cell marker to quantify microvessel density) or PCNA (proliferating cell nuclear antigen, a marker for cell proliferation).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to produce a colored precipitate at the site of the antigen.

  • Counterstaining and Visualization: The sections are counterstained (e.g., with hematoxylin) and visualized under a microscope.

  • Quantification: The microvessel density (for CD31) and the percentage of PCNA-positive cells are quantified in multiple fields of view to assess the levels of angiogenesis and cell proliferation, respectively.

Conclusion

This compound demonstrates significant anti-angiogenic properties primarily by inhibiting the nuclear translocation of angiogenin. This mechanism of action, coupled with its inhibitory effects on VEGF- and FGF-induced angiogenesis and its favorable toxicity profile compared to neomycin, positions this compound as a promising candidate for further investigation in the development of anti-cancer and anti-angiogenic therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in this field.

References

Neamine's Interaction with the 16S Ribosomal RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neamine, a core component of several aminoglycoside antibiotics, exerts its bactericidal effects by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. This guide provides an in-depth technical overview of the molecular interactions between this compound and its primary target, the 16S ribosomal RNA (rRNA), a key component of the 30S ribosomal subunit. Understanding this interaction at a molecular level is paramount for the rational design of novel antibiotics to combat the growing threat of antimicrobial resistance.

This compound, and other aminoglycosides, bind to the aminoacyl-tRNA site (A-site) on the ribosome. This binding interferes with the decoding process, leading to the misreading of the genetic code and the inhibition of translocation, the process by which the ribosome moves along the messenger RNA (mRNA). The this compound core, consisting of a 2-deoxystreptamine (B1221613) (ring II) and a glycopyranosyl ring (ring I), is the essential motif for this activity.[1][2]

The Binding Site of this compound on the 16S rRNA

The primary binding site for this compound is located in the A-site of the 16S rRNA, specifically within helix 44 (h44).[1][2] This region is highly conserved across bacterial species, which accounts for the broad-spectrum activity of aminoglycosides. The binding pocket is a complex three-dimensional structure formed by specific nucleotide arrangements.

Upon binding, this compound induces a significant conformational change in the A-site. Specifically, two universally conserved adenine (B156593) residues, A1492 and A1493, are displaced from their stacked positions within the helix and "flip out".[1] This conformational switch is critical for the misreading effect, as it mimics the conformational state of the ribosome when a correct codon-anticodon pair is formed, thereby stabilizing the binding of near-cognate aminoacyl-tRNAs.[1]

Key nucleotide residues involved in the interaction with this compound include:

  • A1408: Forms two direct hydrogen bonds with ring I of this compound.[1]

  • G1491 and C1409: This base pair is crucial for the proper positioning of the aminoglycoside. Ring I of this compound is involved in a stacking interaction with G1491.[1]

  • U1406 and U1495: This wobble base pair contributes to the unique architecture of the binding pocket.[1]

  • A1492 and A1493: The phosphate (B84403) backbone of these residues forms direct or water-mediated hydrogen bonds with the this compound core.[1]

Mechanism of Action

The binding of this compound to the 16S rRNA A-site disrupts protein synthesis through two primary mechanisms:

  • Induction of Codon Misreading: By stabilizing the flipped-out conformation of A1492 and A1493, this compound increases the affinity of the A-site for near-cognate aminoacyl-tRNAs. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[1]

  • Inhibition of Translocation: this compound and other aminoglycosides can also inhibit the movement of the mRNA-tRNA complex from the A-site to the P-site (peptidyl-tRNA site) of the ribosome, a critical step in the elongation phase of protein synthesis.[1][2]

Quantitative Data on this compound-16S rRNA Interaction

The interaction between this compound and the 16S rRNA has been quantified using various biophysical techniques. The following tables summarize key quantitative data from the literature.

ParameterValueConditionsReference
IC50 (Protein Synthesis Inhibition) 1,400 nMIn vitro translation assay with E. coli S30 extract[3]
MIC (Wild-Type M. smegmatis) 16 µg/mLMinimum Inhibitory Concentration in liquid culture[2]
ParameterpH 6.0pH 7.0ConditionsReference
Binding Enthalpy (ΔH) --Isothermal Titration Calorimetry (ITC) at 25 °C, 10 mM sodium cacodylate, 51.5 mM NaCl, 0.1 mM EDTA[4]
Binding Affinity (Ka) Decreases with increasing pHIsothermal Titration Calorimetry (ITC)[4][5]
Change in Heat Capacity (ΔCp) Becomes more negative with increasing pHIsothermal Titration Calorimetry (ITC) at 25 and 37 °C[4][5]

Experimental Protocols

A variety of experimental techniques are employed to study the intricate details of the this compound-16S rRNA interaction. Below are overviews of the key methodologies.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Methodology:

  • Sample Preparation: A solution of the 16S rRNA A-site model oligonucleotide is placed in the sample cell of the calorimeter. A solution of this compound is loaded into the injection syringe. Both solutions are prepared in the same buffer (e.g., 10 mM sodium cacodylate, 51.5 mM NaCl, 0.1 mM EDTA, pH 6.0 or 7.0) to minimize heat of dilution effects.[4]

  • Titration: Small aliquots of the this compound solution are injected into the rRNA solution at a constant temperature (e.g., 25 °C or 37 °C).[4]

  • Data Acquisition: The heat released or absorbed during each injection is measured.

  • Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of this compound to rRNA. This binding isotherm is then fitted to a suitable binding model to determine the association constant (Ka), binding enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument cluster_analysis Data Analysis rRNA 16S rRNA A-site oligo in buffer Cell Sample Cell rRNA->Cell This compound This compound in same buffer Syringe Injection Syringe This compound->Syringe Isotherm Binding Isotherm Cell->Isotherm Heat Change Measurement Syringe->Cell Titration Fit Fit to Binding Model Isotherm->Fit Thermo Thermodynamic Parameters (Ka, ΔH, ΔS, n) Fit->Thermo

Isothermal Titration Calorimetry Workflow.
In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Methodology:

  • System Preparation: An E. coli S30 extract, which contains all the necessary components for transcription and translation, is used.[1] A DNA template encoding a reporter protein (e.g., luciferase) is added to the extract.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

  • Incubation: The reactions are incubated to allow for protein synthesis.

  • Detection: The amount of synthesized reporter protein is quantified (e.g., by measuring luciferase activity).

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value (the concentration of inhibitor required to reduce protein synthesis by 50%) is determined by fitting the data to a dose-response curve.[1]

Translation_Inhibition_Workflow cluster_setup Reaction Setup cluster_process Assay cluster_result Analysis Extract E. coli S30 Extract Mix Reaction Mixture Extract->Mix Template Reporter DNA Template Template->Mix Neamine_conc Varying [this compound] Neamine_conc->Mix Incubate Incubation Mix->Incubate Detect Reporter Quantification Incubate->Detect Inhibition_curve Dose-Response Curve Detect->Inhibition_curve IC50 IC50 Determination Inhibition_curve->IC50

In Vitro Translation Inhibition Assay Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the this compound-rRNA complex in solution.

Methodology:

  • Sample Preparation: Isotopically labeled (e.g., 13C, 15N) RNA oligonucleotides corresponding to the A-site are prepared.

  • Titration: Unlabeled this compound is titrated into the NMR sample of the labeled RNA.

  • Data Acquisition: A series of NMR experiments (e.g., 1H-15N HSQC) are performed at each titration point.

  • Data Analysis: Changes in the chemical shifts of the RNA resonances upon this compound binding are monitored. These chemical shift perturbations are used to map the binding site on the RNA. Intermolecular Nuclear Overhauser Effects (NOEs) can be used to determine the precise orientation of the bound this compound.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution three-dimensional structure of the this compound-rRNA complex.

Methodology:

  • Complex Formation and Crystallization: The this compound-rRNA complex is formed and subjected to a wide range of crystallization screening conditions to obtain well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the complex, from which an atomic model is built and refined.

Signaling Pathways and Logical Relationships

The interaction of this compound with the 16S rRNA initiates a cascade of events that ultimately leads to bacterial cell death. The following diagram illustrates the logical flow from this compound binding to its downstream consequences.

Neamine_Mechanism This compound This compound Binding Binding to A-site This compound->Binding rRNA_Asite 16S rRNA A-site rRNA_Asite->Binding Conformation_Change Conformational Change (A1492/A1493 flip-out) Binding->Conformation_Change Translocation_Inhibition Inhibition of Translocation Binding->Translocation_Inhibition Misreading Codon Misreading Conformation_Change->Misreading Aberrant_Proteins Synthesis of Aberrant Proteins Misreading->Aberrant_Proteins Protein_Synthesis_Block Blockage of Protein Synthesis Translocation_Inhibition->Protein_Synthesis_Block Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death Protein_Synthesis_Block->Cell_Death

Mechanism of this compound-induced bacterial cell death.

Conclusion

The interaction of this compound with the 16S rRNA A-site is a well-characterized example of a small molecule targeting a functional RNA structure. The detailed understanding of this interaction, from the specific nucleotide contacts to the thermodynamic driving forces and the resulting mechanism of action, provides a solid foundation for the development of new aminoglycoside derivatives with improved efficacy and reduced toxicity. The experimental methodologies outlined in this guide are crucial tools for researchers and drug development professionals working to address the challenge of antibiotic resistance.

References

Inhibition of Angiogenin by Neamine: A Novel Therapeutic Strategy for Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Angiogenin (B13778026) (ANG), a potent inducer of neovascularization, plays a critical role in tumor growth and progression. Its multifaceted role, encompassing both the stimulation of angiogenesis and direct effects on cancer cell proliferation, has positioned it as a compelling target for anticancer therapies. Neamine, a non-toxic aminoglycoside derivative of neomycin, has emerged as a promising inhibitor of angiogenin's biological functions. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to the inhibition of angiogenin by this compound. Detailed protocols for key assays, quantitative data from seminal studies, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development in this area.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer. Tumors require a dedicated blood supply to grow beyond a few millimeters, and they achieve this by secreting various pro-angiogenic factors. Among these, angiogenin (ANG) is a 14 kDa protein with a dual role in cancer progression. It not only stimulates the proliferation and migration of endothelial cells to promote angiogenesis but also directly enhances cancer cell proliferation by stimulating ribosomal RNA (rRNA) transcription following its translocation to the nucleus.[1]

Targeting angiogenin presents a unique therapeutic opportunity to simultaneously inhibit tumor angiogenesis and cancer cell growth. While various strategies to antagonize angiogenin have been explored, including monoclonal antibodies and enzymatic inhibitors, agents that block its nuclear translocation offer a distinct advantage. The high plasma concentration of circulating angiogenin makes direct inhibition challenging. This compound, a less toxic derivative of the aminoglycoside antibiotic neomycin, has been identified as a potent inhibitor of angiogenin's nuclear translocation, thereby abrogating its downstream effects.[2][3] This document serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of inhibiting angiogenin with this compound.

Mechanism of Action: this compound as a Blocker of Angiogenin's Nuclear Translocation

The primary mechanism by which this compound exerts its anti-angiogenic and anti-tumor effects is by inhibiting the nuclear translocation of angiogenin.[2][3] In both endothelial and cancer cells, angiogenin binds to the cell surface and is subsequently internalized. For its pro-proliferative and angiogenic functions to be executed, angiogenin must translocate to the nucleus, and specifically to the nucleolus.[1] Within the nucleolus, angiogenin stimulates the transcription of ribosomal RNA (rRNA), a rate-limiting step in ribosome biogenesis, which is essential for protein synthesis and cell growth.[1]

This compound effectively blocks this critical nuclear translocation step.[2] Studies have shown that in the presence of this compound, angiogenin remains trapped at the plasma membrane or within the cytoplasm, unable to reach its nuclear target. This blockade of nuclear entry prevents the stimulation of rRNA transcription, leading to the inhibition of both endothelial and cancer cell proliferation.[3]

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on angiogenin-mediated processes have been quantified in various preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of this compound
Cell LineAssayEndpointThis compound ConcentrationResultReference
Human Umbilical Vein Endothelial Cells (HUVEC)Cell ProliferationInhibition of angiogenin-stimulated proliferation~5 µMIC50[4]
HSC-2 (Oral Squamous Carcinoma)Cell ProliferationInhibition of proliferation100 µMMarked decrease in nuclear angiogenin
SAS (Oral Squamous Carcinoma)Cell ProliferationInhibition of proliferation100 µMMarked decrease in nuclear angiogenin
PC-3 (Prostate Cancer)Cell ProliferationInhibition of angiogenin-induced proliferationDose-dependentSignificant inhibition[5]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeAnimal ModelTreatmentEndpointResultReference
Oral Squamous Cell Carcinoma (HSC-2)Athymic MiceThis compoundTumor GrowthSignificant inhibition
Oral Squamous Cell Carcinoma (HSC-2)Athymic MiceThis compoundMicrovessel Density (CD31 staining)35% decrease
Oral Squamous Cell Carcinoma (SAS)Athymic MiceThis compoundTumor GrowthSignificant inhibition
Oral Squamous Cell Carcinoma (SAS)Athymic MiceThis compoundMicrovessel Density (CD31 staining)54% decrease
Prostate Cancer (PC-3)Athymic MiceThis compoundTumor GrowthSignificant inhibition[3]
Prostate Cancer (PC-3)Athymic MiceThis compoundPCNA-positive cells66% decrease
Prostate Cancer (PC-3)Athymic MiceThis compoundMicrovessel Density (vWF staining)72.8% decrease
Breast Cancer (MDA-MB-435)Athymic MiceThis compoundTumor GrowthSignificant inhibition[2]
Colon Adenocarcinoma (HT-29)Athymic MiceThis compoundTumor GrowthSignificant inhibition[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of angiogenin inhibition by this compound.

Immunofluorescence Staining for Angiogenin Nuclear Translocation

Objective: To visualize and quantify the effect of this compound on the subcellular localization of angiogenin.

Materials:

  • Cancer or endothelial cells (e.g., HSC-2, SAS, HUVEC)

  • Cell culture medium and supplements

  • Recombinant human angiogenin

  • This compound

  • Paromomycin (B158545) (as a negative control)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (for fixation)

  • Bovine serum albumin (BSA) for blocking

  • Primary antibody: mouse anti-human angiogenin monoclonal antibody

  • Secondary antibody: Alexa Fluor 488-labeled goat anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells onto glass coverslips in a 24-well plate and culture until they reach the desired confluency.

  • Wash the cells three times with serum-free medium.

  • Incubate the cells with 1 µg/mL of angiogenin in the presence of 100 µM this compound or 100 µM paromomycin (control) at 37°C for 30 minutes.

  • Wash the cells three times with PBS to remove unbound angiogenin and inhibitors.

  • Fix the cells with ice-cold methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Incubate the cells with the primary anti-angiogenin antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line (e.g., HSC-2, PC-3)

  • Cell culture medium and supplements

  • Matrigel (optional, for enhancing tumor take)

  • This compound solution for injection (e.g., dissolved in PBS)

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Culture the cancer cells to the required number.

  • Harvest the cells by trypsinization, wash with serum-free medium, and resuspend in PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 2 x 10^6 cells in 100 µL).

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 20 mg/kg) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal, intravenous) on a predetermined schedule (e.g., daily).[2]

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice and excise the tumors.

  • Tumors can be weighed and processed for further analysis, such as immunohistochemistry or Western blotting.

Immunohistochemistry for Microvessel Density (CD31 Staining)

Objective: To quantify the extent of tumor angiogenesis by staining for the endothelial cell marker CD31.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissues

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase activity

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody: rabbit anti-mouse CD31 antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

  • Light microscope

Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform heat-induced antigen retrieval by incubating the slides in pre-heated antigen retrieval buffer.

  • Quench endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with the blocking solution.

  • Incubate the sections with the primary anti-CD31 antibody.

  • Wash the sections with PBS.

  • Incubate with the HRP-conjugated secondary antibody.

  • Wash the sections with PBS.

  • Develop the color reaction with the DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate the sections through a graded ethanol series and clear in xylene.

  • Mount the coverslips with mounting medium.

  • Quantify microvessel density by counting CD31-positive vessels in several high-power fields under a light microscope.

TUNEL Assay for Apoptosis

Objective: To detect and quantify apoptosis (programmed cell death) in tumor tissues.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissues

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Proteinase K for permeabilization

  • TUNEL (TdT-mediated dUTP Nick End Labeling) reaction mixture (containing TdT and labeled dUTP)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate the tissue sections as described for IHC.

  • Permeabilize the sections by incubating with Proteinase K.

  • Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C.

  • Wash the sections with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips with an appropriate mounting medium.

  • Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using a fluorescence microscope.

Signaling Pathways and Visualizations

The inhibition of angiogenin's nuclear translocation by this compound disrupts a key signaling pathway essential for cell proliferation and angiogenesis. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and experimental workflows.

Angiogenin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Angiogenin Angiogenin Receptor Cell Surface Receptor Angiogenin->Receptor Binding Internalized_Ang Internalized Angiogenin Receptor->Internalized_Ang Internalization Cytoplasm Cytoplasm Nucleus Nucleus Nucleolus Nucleolus Nuclear_Ang Nuclear Angiogenin Internalized_Ang->Nuclear_Ang Nuclear Translocation rDNA rDNA Nuclear_Ang->rDNA Binds to promoter rRNA rRNA Transcription rDNA->rRNA Ribosome Ribosome Biogenesis rRNA->Ribosome Proliferation Cell Proliferation & Angiogenesis Ribosome->Proliferation This compound This compound This compound->Internalized_Ang Blocks

Caption: Angiogenin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_In_Vivo start Start cell_culture Cancer Cell Culture start->cell_culture injection Subcutaneous Injection into Immunocompromised Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint: Tumor Excision monitoring->endpoint analysis Histological & Molecular Analysis (IHC, TUNEL, etc.) endpoint->analysis end End analysis->end

Caption: Workflow for in vivo xenograft tumor model experiments.

Conclusion and Future Directions

This compound presents a compelling case as a therapeutic agent for cancer by targeting the critical role of angiogenin in both angiogenesis and tumor cell proliferation. Its mechanism of action, centered on the inhibition of angiogenin's nuclear translocation, offers a targeted approach with a favorable toxicity profile compared to its parent compound, neomycin. The quantitative data from preclinical studies robustly support its efficacy in various cancer models.

Future research should focus on several key areas to advance this compound towards clinical application. Pharmacokinetic and pharmacodynamic studies in more advanced preclinical models are necessary to optimize dosing and delivery strategies. Investigating potential synergistic effects of this compound with other chemotherapeutic agents or targeted therapies could lead to more effective combination treatments. Furthermore, a deeper understanding of the precise molecular interactions between this compound and the cellular machinery responsible for angiogenin's nuclear import could facilitate the design of even more potent and specific second-generation inhibitors. Continued exploration of this compound and its derivatives holds significant promise for the development of novel and effective anti-cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Neamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neamine, an aminoglycoside and a structural component of neomycin, has emerged as a valuable tool in cell biology and cancer research. Unlike its parent compound neomycin, which exhibits broad-spectrum antibiotic activity and associated toxicities, this compound demonstrates a more targeted mechanism of action with a lower toxicity profile.[1][2] Its primary recognized activity in eukaryotic cells is the inhibition of the nuclear translocation of angiogenin (B13778026) (ANG), a potent inducer of angiogenesis and cell proliferation.[1][3][4] This specific mode of action makes this compound a subject of interest for investigating cancer progression and developing potential anti-angiogenic and anti-proliferative therapies.[3][5]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for determining optimal concentrations and assessing its effects on cell viability and signaling pathways.

Data Presentation

The anti-proliferative effects of this compound can vary significantly between different cell types. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) and other dose-dependent effects of this compound in various human cell lines.

Cell LineCell TypeIC50 / Effective ConcentrationObservationsReference
HUVECHuman Umbilical Vein Endothelial Cells~5 µMInhibition of angiogenin-stimulated cell proliferation.[3]
HSC-2Human Oral Squamous Cell Carcinoma~1 mMComplete inhibition of cell proliferation observed at 2 mM.[3]
SASHuman Oral Squamous Cell Carcinoma> 2 mMOnly ~30% inhibition of cell proliferation at 2 mM.[3]
PC-3Human Prostate Carcinoma10-200 µMDose-dependent inhibition of cell viability.[4]

Signaling Pathways

This compound's primary mechanism of action is the inhibition of angiogenin's nuclear translocation.[1][3][4] Once in the nucleus, angiogenin stimulates ribosomal RNA (rRNA) transcription, a critical step for ribosome biogenesis and subsequent cell proliferation.[3] By blocking this translocation, this compound effectively curtails these downstream effects.

Angiogenin itself can influence several signaling pathways to promote angiogenesis and cell growth, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and the PI3K/Akt pathways. However, it is crucial to distinguish the effects of this compound from its parent compound, neomycin. While neomycin has been shown to directly inhibit the Akt signaling pathway, this compound does not appear to share this activity, which may contribute to its lower toxicity.[2]

Below are diagrams illustrating the key signaling pathway affected by this compound and a general experimental workflow for its application in cell culture.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Angiogenin Angiogenin Angiogenin_cyto Angiogenin Angiogenin->Angiogenin_cyto Internalization Angiogenin_nu Angiogenin Angiogenin_cyto->Angiogenin_nu Nuclear Translocation This compound This compound This compound->Angiogenin_nu Inhibits rRNA rRNA Transcription Angiogenin_nu->rRNA Proliferation Cell Proliferation & Angiogenesis rRNA->Proliferation

This compound's Mechanism of Action

G start Start kill_curve Determine Optimal Concentration (Kill Curve Assay) start->kill_curve cell_seeding Seed Cells for Experiment kill_curve->cell_seeding treatment Treat Cells with this compound (at optimal concentration) cell_seeding->treatment incubation Incubate for Desired Duration (e.g., 24, 48, 72 hours) treatment->incubation endpoint Endpoint Assays incubation->endpoint viability Cell Viability Assay (e.g., MTT, XTT) endpoint->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) endpoint->apoptosis western Western Blot for Signaling Proteins endpoint->western analysis Data Analysis viability->analysis apoptosis->analysis western->analysis

References

Application Notes and Protocols for In Vivo Administration of Neamine in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neamine, a core component of the aminoglycoside antibiotic neomycin, has emerged as a molecule of significant interest beyond its antimicrobial properties. Preclinical studies have demonstrated its potential as an anti-cancer agent, primarily through the inhibition of angiogenesis. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models, with a focus on oncology applications based on current research. This compound works by effectively blocking the nuclear translocation of angiogenin (B13778026) in endothelial cells, a key protein involved in the formation of new blood vessels, thereby inhibiting tumor growth and progression.[1][2]

Data Presentation

The following tables summarize quantitative data from studies investigating the in vivo efficacy of this compound in various mouse xenograft models.

Table 1: Efficacy of this compound in Human Tumor Xenograft Models

Cancer TypeCell LineMouse StrainThis compound Dose & RouteTreatment ScheduleOutcome% Tumor Growth InhibitionReference
Squamous Cell CarcinomaA431Athymic Nude20 mg/kg, i.v.DailyDecreased tumor growth rate~64% (by weight)[1]
Colon AdenocarcinomaHT-29Athymic NudeNot specifiedNot specifiedDelayed tumor establishment37.5% of mice tumor-free at day 39[1]
Prostate CancerPC-3Athymic Nude30 mg/kg, s.c.Twice weekly for 8 weeksReduced tumor weightNot specified[3]
Oral Squamous Cell CarcinomaHSC-2Athymic Nude30 mg/kg, s.c.Not specifiedReduced tumor growth65%[4]
Oral Squamous Cell CarcinomaSASAthymic Nude30 mg/kg, s.c.Not specifiedReduced tumor growth62%[4]
Primary Effusion LymphomaBCBL-1NOD/SCIDNot specifiedNot specifiedExtended survival, diminished tumor markersNot applicable[5]

Table 2: Effects of this compound on Prostatic Intraepithelial Neoplasia (PIN) in MPAKT Mice

Study FocusMouse AgeThis compound Dose & RouteTreatment DurationOutcomeReference
PIN Prevention4 weeks10 mg/kg, i.p. daily4 weeksPrevention of PIN development[3]
PIN Reversal12 weeks10 mg/kg, i.p. daily4 weeksReversal of established PIN phenotype[3]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Human Squamous Cell Carcinoma Xenograft Model

This protocol is adapted from studies on the inhibition of established human tumors in athymic mice.[1]

1. Materials:

  • A431 human squamous cell carcinoma cells

  • Athymic nude mice (e.g., BALB/c nude), male, 5-6 weeks old

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional)

  • This compound (sterile solution in PBS)

  • Paromomycin (as a control, sterile solution in PBS)

  • Vehicle control (sterile PBS)

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Animal scale

2. Cell Culture and Xenograft Implantation:

  • Culture A431 cells in appropriate medium until they reach 80-90% confluency.

  • Harvest cells using Trypsin-EDTA, wash with sterile PBS, and resuspend in PBS (or a PBS/Matrigel mixture) to a final concentration of 2 x 107 cells/mL.

  • Inject 0.1 mL of the cell suspension (2 x 106 cells) subcutaneously into the flank of each mouse.

  • Monitor mice for tumor formation. Palpable tumors are expected to develop within approximately 8 days.

3. Treatment Administration:

  • Once tumors reach a palpable size (e.g., ~100 mm³), randomly assign mice to treatment and control groups (n=6-8 mice per group).

  • Prepare sterile solutions of this compound (20 mg/kg), Paromomycin (40 mg/kg, as a structurally related but inactive control), and PBS (vehicle control).

  • Administer the assigned treatment daily via intravenous (i.v.) injection.

  • Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

4. Data Collection and Analysis:

  • Measure tumor dimensions (length and width) with calipers every 3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Continue the experiment for a predetermined period (e.g., until tumors in the control group reach a specific size).

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Perform statistical analysis to compare tumor growth rates and final tumor weights between the different treatment groups.

Protocol 2: Prevention of Prostatic Intraepithelial Neoplasia (PIN) with this compound

This protocol is based on studies using the MPAKT transgenic mouse model of prostate cancer.[3]

1. Materials:

  • MPAKT transgenic mice, 4 weeks old

  • This compound (sterile solution in PBS)

  • Vehicle control (sterile PBS)

  • Syringes and needles for intraperitoneal injection

  • Histology equipment and reagents (formalin, paraffin (B1166041), etc.)

2. Treatment Administration:

  • At 4 weeks of age, randomly assign MPAKT mice to treatment and control groups.

  • Administer this compound at a dose of 10 mg/kg body weight via daily intraperitoneal (i.p.) injection.

  • Administer an equal volume of sterile PBS to the control group.

  • Continue treatment for 4 weeks.

3. Outcome Assessment:

  • At the end of the 4-week treatment period (mice are now 8 weeks old), euthanize the animals.

  • Dissect the genitourinary tract and fix the ventral prostate in 4% paraformaldehyde.

  • Embed the tissues in paraffin and prepare sections for histological analysis (e.g., H&E staining).

  • Examine the prostate sections for the presence and severity of PIN lesions.

  • Immunohistochemical analysis can be performed to assess markers of cell proliferation and angiogenesis.

Visualizations

G cluster_workflow Experimental Workflow: this compound in Xenograft Model A Cell Culture (e.g., A431) B Cell Harvest & Preparation A->B C Subcutaneous Injection into Athymic Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Daily i.v. Administration - this compound (20 mg/kg) - Control (PBS) E->F G Tumor Measurement (every 3 days) F->G H Endpoint Analysis (Tumor Weight) G->H

Caption: Workflow for evaluating this compound's anti-tumor efficacy.

G cluster_pathway This compound's Mechanism of Action in Cancer Angiogenin Secreted Angiogenin (from tumor cells) NuclearTranslocation Nuclear Translocation Angiogenin->NuclearTranslocation enters cell EndothelialCell Endothelial Cell Nucleus Nucleus rRNA rRNA Transcription Nucleus->rRNA stimulates This compound This compound This compound->NuclearTranslocation Inhibits NuclearTranslocation->Nucleus Proliferation Cell Proliferation rRNA->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth

Caption: this compound inhibits angiogenin's nuclear translocation.

References

Application Notes and Protocols for Neamine Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neamine, an aminoglycoside antibiotic, is a structural component of neomycin and kanamycin. It functions by binding to the bacterial ribosome, thereby inhibiting protein synthesis. While this compound itself exhibits antibacterial activity, there is growing interest in its derivatives, particularly amphiphilic modifications, which demonstrate enhanced potency against various bacterial pathogens, including multidrug-resistant strains. These derivatives often possess a dual mechanism of action, not only inhibiting protein synthesis but also disrupting the bacterial cell membrane.

These application notes provide detailed protocols for determining the antibacterial susceptibility of this compound and its derivatives using standardized methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and agar (B569324) disk diffusion for assessing the zone of inhibition.

Data Presentation

The following tables summarize the antibacterial activity of this compound and its amphiphilic derivatives against key bacterial strains. It is important to note that while extensive data is available for this compound derivatives, data for the parent this compound compound against these specific reference strains is limited in the public domain.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

CompoundPseudomonas aeruginosa ATCC 27853 (µg/mL)Escherichia coli (µg/mL)Staphylococcus aureus (µg/mL)
This compoundInactive[1]Data not availableData not available
3',6-di-O-nonylthis compound4-8[1]2Data not available
3',6-di-O-[(2"-naphthyl)propyl]this compound4-8[1]Data not availableData not available
3',6-di-O-[(2"-naphthyl)butyl]this compound4-8[1]Data not availableData not available

Table 2: Zone of Inhibition Diameters for Neomycin

CompoundDisk PotencyEscherichia coli (mm)Staphylococcus aureus (mm)Pseudomonas aeruginosa (mm)
Neomycin30 µg12.75 (Resistant)Data not availableData not available

Mechanism of Action

This compound and its derivatives primarily exert their antibacterial effects through two main mechanisms, depending on their chemical structure.

Inhibition of Protein Synthesis

This compound, like other aminoglycosides, targets the bacterial ribosome. It specifically binds to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This interaction interferes with the fidelity of protein synthesis, leading to the production of non-functional or truncated proteins, which is ultimately lethal to the bacterial cell.

This compound This compound Ribosome Bacterial 30S Ribosomal Subunit This compound->Ribosome Binds to A_Site A-Site of 16S rRNA This compound->A_Site Specifically targets Ribosome->A_Site Contains Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to Amphiphilic_this compound Amphiphilic This compound Derivative Bacterial_Membrane Bacterial Cell Membrane Amphiphilic_this compound->Bacterial_Membrane Interacts with Membrane_Disruption Membrane Disruption & Depolarization Bacterial_Membrane->Membrane_Disruption Leads to Permeability Increased Permeability Membrane_Disruption->Permeability Causes Cell_Death Bacterial Cell Death Permeability->Cell_Death Results in cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_this compound Prepare this compound Stock Solution Prep_Plates Prepare Serial Dilutions in 96-Well Plate Prep_this compound->Prep_Plates Inoculate Inoculate Plates Prep_Plates->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plates (35°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Plate Inoculate MHA Plate for Confluent Growth Prep_Inoculum->Prep_Plate Apply_Disks Apply this compound Disks Prep_Plate->Apply_Disks Incubate Incubate Plates (35°C, 16-20h) Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones

References

Application Notes and Protocols for Anti-Angiogenesis Assays with Neamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, proliferation, and metastasis. The development of anti-angiogenic therapies is a key focus in cancer research. Neamine, a derivative of the aminoglycoside antibiotic neomycin, has emerged as a potent inhibitor of angiogenesis.[1][2] Unlike its parent compound, this compound exhibits significantly lower nephrotoxicity and ototoxicity, making it a more favorable candidate for therapeutic development.[1][3]

These application notes provide a comprehensive guide for researchers to evaluate the anti-angiogenic potential of this compound using standard in vitro and in vivo assays. The protocols detailed below are designed to be robust and reproducible, enabling the generation of high-quality data for preclinical drug development.

Mechanism of Action: this compound and Angiogenin (B13778026)

This compound exerts its anti-angiogenic effects primarily by inhibiting the nuclear translocation of angiogenin (ANG), a potent angiogenic factor.[1][2][3][4][5] Angiogenin, secreted by tumor cells, is crucial for both tumor angiogenesis and cancer cell proliferation.[1][4] Once secreted, angiogenin binds to endothelial cells and is translocated to the nucleus where it stimulates ribosomal RNA (rRNA) transcription, a critical step for cell proliferation and new blood vessel formation.[1][3] this compound effectively blocks this nuclear translocation, thereby inhibiting angiogenin-induced cell proliferation and angiogenesis.[1][2][3][5] This inhibitory action is specific, as structurally related aminoglycosides like paromomycin (B158545) do not exhibit the same anti-angiogenic activity.[1]

Neamine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Endothelial/Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Angiogenin Angiogenin Angiogenin_cyto Angiogenin Angiogenin->Angiogenin_cyto Enters Cell Angiogenin_nucl Angiogenin Angiogenin_cyto->Angiogenin_nucl Nuclear Translocation This compound This compound This compound->Angiogenin_cyto Blocks rRNA rRNA Transcription Angiogenin_nucl->rRNA Proliferation Cell Proliferation & Angiogenesis rRNA->Proliferation In_Vitro_Workflow cluster_assays In Vitro Anti-Angiogenesis Assays cluster_steps General Workflow Proliferation Endothelial Cell Proliferation Assay Migration Endothelial Cell Migration Assay (Boyden Chamber) Tube_Formation Endothelial Cell Tube Formation Assay Culture Culture Endothelial Cells (e.g., HUVECs) Treat Treat with this compound (and controls) Culture->Treat Assay Perform Specific Assay Treat->Assay Assay->Proliferation Assay->Migration Assay->Tube_Formation Analyze Quantify Results Assay->Analyze In_Vivo_Workflow cluster_assays In Vivo Anti-Angiogenesis Assays cluster_steps General Workflow Matrigel_Plug Matrigel Plug Assay CAM Chick Chorioallantoic Membrane (CAM) Assay Preparation Prepare Assay System (Mouse or Chick Embryo) Treatment Administer this compound (and controls) Preparation->Treatment Incubation Incubation Period Treatment->Incubation Analysis Excise and Analyze (e.g., Hemoglobin content, IHC) Incubation->Analysis Analysis->Matrigel_Plug Analysis->CAM

References

Neamine in Prostate Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neamine, a non-toxic derivative of the aminoglycoside antibiotic neomycin, has emerged as a promising agent in prostate cancer research.[1] Studies have demonstrated its ability to inhibit prostate cancer growth by targeting the molecular mechanisms underlying tumor progression, specifically by inhibiting the nuclear translocation of angiogenin (B13778026) (ANG), a key factor in both cancer cell proliferation and angiogenesis.[2][3][4][5] This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of this compound in prostate cancer studies.

Mechanism of Action

This compound's primary mechanism of action in prostate cancer involves the inhibition of angiogenin's nuclear translocation.[2][6] Angiogenin, a potent angiogenic factor, needs to enter the cell nucleus to stimulate the transcription of ribosomal RNA (rRNA), a critical process for protein synthesis and, consequently, cell growth and proliferation.[5] By blocking ANG's entry into the nucleus, this compound effectively suppresses rRNA transcription, leading to a dual inhibitory effect on both the proliferation of prostate cancer cells and the formation of new blood vessels (angiogenesis) that tumors need to grow.[3][5]

Signaling Pathway

Neamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Angiogenin_ext Angiogenin (ANG) Angiogenin_cyt Angiogenin (ANG) Angiogenin_ext->Angiogenin_cyt Internalization Angiogenin_nuc Angiogenin (ANG) Angiogenin_cyt->Angiogenin_nuc Nuclear Translocation This compound This compound This compound->Angiogenin_cyt Inhibits rRNA rRNA Transcription Angiogenin_nuc->rRNA Stimulates Proliferation Cell Proliferation & Angiogenesis rRNA->Proliferation Leads to

Caption: this compound's mechanism of action in prostate cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on the effect of this compound on prostate cancer.

Table 1: In Vivo Efficacy of this compound in a PC-3 Xenograft Model

ParameterControl GroupThis compound-Treated Group (30 mg/kg)Percentage Inhibition
Tumor Establishment12/12 mice6/12 mice50%
Tumor Growth Rate--72.5%
Cell Proliferation (PCNA+ cells)75.4 ± 6%25.6 ± 6.4%66%
Vessel Density (vessels/mm²)82 ± 3.222.3 ± 9.672.8%

Table 2: In Vivo Efficacy of this compound in a PC-3 Xenograft Model (Comparative Study) [2]

ParameterSaline Control GroupThis compound-Treated GroupDDP-Treated Group
CD31 Mean Density0.41 ± 0.060.11 ± 0.010.37 ± 0.09
Ki-67 Positive Cells55.23 ± 3.36%21.43 ± 2.59%12.97 ± 2.21%

Detailed Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability and proliferation of prostate cancer cell lines (e.g., PC-3).

Workflow Diagram:

MTT_Workflow A 1. Seed prostate cancer cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4 hours E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate cell viability H->I

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed prostate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Angiogenin Nuclear Translocation Assay (Immunofluorescence)

This protocol is to visualize the effect of this compound on the nuclear translocation of angiogenin in prostate cancer cells.

Workflow Diagram:

IF_Workflow A 1. Grow cells on coverslips B 2. Treat with this compound and/or Angiogenin A->B C 3. Fix cells (e.g., with 4% paraformaldehyde) B->C D 4. Permeabilize cells (e.g., with 0.1% Triton X-100) C->D E 5. Block with serum D->E F 6. Incubate with primary antibody (anti-Angiogenin) E->F G 7. Incubate with fluorescent secondary antibody F->G H 8. Counterstain nuclei (e.g., with DAPI) G->H I 9. Mount coverslips and visualize with fluorescence microscope H->I

Caption: Workflow for the immunofluorescence-based ANG translocation assay.

Protocol:

  • Cell Culture: Grow prostate cancer cells on sterile glass coverslips in a 24-well plate until they reach 50-70% confluency.

  • Treatment: Treat the cells with this compound (e.g., 100 µM) in the presence or absence of exogenous angiogenin (e.g., 1 µg/mL) for 40 minutes at 37°C.[2]

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block with 5% normal goat serum in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against angiogenin diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize the subcellular localization of angiogenin using a fluorescence microscope.

In Vivo Xenograft Study and Immunohistochemistry

This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model and subsequent immunohistochemical analysis.

Workflow Diagram:

IHC_Workflow A 1. Inoculate athymic mice with PC-3 cells B 2. Administer this compound (e.g., 30 mg/kg) or vehicle control A->B C 3. Monitor tumor growth B->C D 4. Excise and fix tumors in formalin C->D E 5. Embed tumors in paraffin (B1166041) and section D->E F 6. Deparaffinization and rehydration E->F G 7. Antigen retrieval F->G H 8. Staining with primary antibodies (e.g., anti-PCNA, anti-CD31) G->H I 9. Detection with secondary antibody and chromogen H->I J 10. Counterstain and mount I->J K 11. Microscopic analysis and quantification J->K

Caption: Workflow for in vivo xenograft study and immunohistochemistry.

Protocol:

  • Animal Model: Inoculate male athymic nude mice subcutaneously with PC-3 human prostate cancer cells.

  • Treatment: Once tumors are palpable, randomly assign mice to treatment groups (e.g., vehicle control, this compound 30 mg/kg). Administer treatment via a suitable route (e.g., subcutaneous or intraperitoneal injection) on a predetermined schedule.

  • Tumor Monitoring: Measure tumor volume regularly using calipers.

  • Tissue Collection and Fixation: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin.

  • Tissue Processing and Sectioning: Embed the fixed tumors in paraffin and cut thin sections (e.g., 4-5 µm).

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Immunostaining:

    • Block endogenous peroxidase activity.

    • Block non-specific binding sites.

    • Incubate with primary antibodies against markers of proliferation (e.g., PCNA) and angiogenesis (e.g., CD31) overnight at 4°C.

  • Detection: Use a suitable detection system (e.g., HRP-conjugated secondary antibody and DAB chromogen) to visualize the antibody binding.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Examine the stained slides under a microscope and quantify the percentage of positive cells (for PCNA) or vessel density (for CD31).

Conclusion

This compound presents a compelling profile as an anti-prostate cancer agent with a well-defined mechanism of action. Its ability to dually inhibit cancer cell proliferation and angiogenesis through the suppression of angiogenin's nuclear activity provides a strong rationale for its further investigation and development as a therapeutic for prostate cancer. The protocols and data presented here offer a foundational resource for researchers interested in exploring the potential of this compound in this field.

References

Synthetic Protocol for Neamine Derivatives with Enhanced Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of neamine derivatives with enhanced antibacterial activity. The focus is on amphiphilic this compound derivatives, which have demonstrated significant potency against a range of bacteria, including multidrug-resistant strains.

Introduction

This compound, a core component of several aminoglycoside antibiotics, serves as a versatile scaffold for the development of novel antibacterial agents. Traditional aminoglycosides act by binding to the bacterial 16S ribosomal RNA, thereby inhibiting protein synthesis. However, the emergence of resistance mechanisms has necessitated the development of new derivatives with alternative modes of action. Amphiphilic this compound derivatives, functionalized with lipophilic moieties, have shown enhanced activity by targeting the bacterial cell membrane, leading to its disruption and subsequent cell death. This document outlines the synthetic strategies for these derivatives, protocols for evaluating their antibacterial efficacy, and an overview of their mechanism of action.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various this compound derivatives against susceptible and resistant bacterial strains, providing a clear comparison of their activities.

Table 1: MICs (µg/mL) of Amphiphilic this compound Derivatives against Pseudomonas aeruginosa

CompoundP. aeruginosa ATCC 27853Colistin-Resistant P. aeruginosa
This compound>128>128
Gentamicin1>64
3',6-di-O-nonylthis compound (3',6-diNn)42 - 8
3',6-di-O-[(2"-naphthyl)propyl]this compound (3',6-di2NP)84 - 8
3',6-di-O-[(2"-naphthyl)butyl]this compound (3',6-di2NB)84 - 8
3',4',6-tri-O-[(2"-naphthyl)methyl]this compound (10a)44 - 16

Table 2: MICs (µg/mL) of this compound Derivatives against Staphylococcus aureus

CompoundS. aureus (Sensitive)MRSA
This compound816
3',4'-di-O-(2-naphthylmethyl)this compound (6)48
3',6-di-O-(2-naphthylmethyl)this compound (7a)24
3',4',6-tri-O-(2-naphthylmethyl)this compound (10a)12

Experimental Protocols

Protocol 1: Synthesis of Amphiphilic 3',6-di-O-alkylthis compound Derivatives

This protocol describes a general three-step synthesis for amphiphilic this compound derivatives, exemplified by the synthesis of 3',6-di-O-nonylthis compound.

Step 1: Protection of Amine Groups of this compound

The four primary amino groups of this compound are first protected to prevent their reaction during the subsequent alkylation of the hydroxyl groups. Tert-butyloxycarbonyl (Boc) is a commonly used protecting group.

  • Materials: this compound sulfate (B86663), Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Sodium carbonate (Na₂CO₃), Dioxane, Water.

  • Procedure:

    • Dissolve this compound sulfate in an aqueous solution of sodium carbonate.

    • Add a solution of (Boc)₂O in dioxane to the this compound solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product, 1,3,2',6'-tetra-N-Boc-neamine, with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected this compound.

Step 2: Alkylation of Protected this compound

The hydroxyl groups at the 3' and 6 positions of the protected this compound are alkylated to introduce the lipophilic chains.[1]

  • Materials: 1,3,2',6'-tetra-N-Boc-neamine, Sodium hydride (NaH), 1-Bromononane (B48978), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 1,3,2',6'-tetra-N-Boc-neamine in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C and add NaH portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add 1-bromononane dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent and purify by column chromatography to yield 1,3,2',6'-tetra-N-Boc-3',6-di-O-nonylthis compound.

Step 3: Deprotection of Amine Groups

The Boc protecting groups are removed to yield the final amphiphilic this compound derivative.[2][3][4]

  • Materials: 1,3,2',6'-tetra-N-Boc-3',6-di-O-nonylthis compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the protected dialkylated this compound in DCM.

    • Add TFA dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by an appropriate method (e.g., precipitation or chromatography) to obtain the final product, 3',6-di-O-nonylthis compound, typically as a trifluoroacetate (B77799) salt.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is used to determine the MIC of the synthesized this compound derivatives.

  • Materials: Synthesized this compound derivatives, Bacterial strains (e.g., P. aeruginosa, S. aureus), Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

    • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Inoculate each well (except for a negative control) with the bacterial suspension.

    • Include a positive control (bacteria without antibiotic) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualization

Synthetic Workflow

synthetic_workflow This compound This compound Protected_this compound 1,3,2',6'-tetra-N-Boc-neamine This compound->Protected_this compound Step 1: Protection ((Boc)2O, Na2CO3) Alkylated_this compound Protected 3',6-di-O-alkylthis compound Protected_this compound->Alkylated_this compound Step 2: Alkylation (Alkyl bromide, NaH) Final_Product Amphiphilic this compound Derivative Alkylated_this compound->Final_Product Step 3: Deprotection (TFA)

Caption: General synthetic workflow for amphiphilic this compound derivatives.

Mechanism of Action: Bacterial Membrane Disruption

The enhanced activity of amphiphilic this compound derivatives stems from their ability to interact with and disrupt the bacterial cell membrane.

mechanism_of_action cluster_membrane Bacterial Cell Membrane LPS LPS/LTA Disruption Membrane Disruption & Cell Lysis LPS->Disruption Membrane_Core Lipid Bilayer Membrane_Core->Disruption Derivative Amphiphilic This compound Derivative Derivative->LPS Electrostatic Interaction (Cationic Head) Derivative->Membrane_Core Hydrophobic Interaction (Lipophilic Tails)

Caption: Mechanism of bacterial membrane disruption by amphiphilic this compound derivatives.

The cationic this compound core interacts electrostatically with the negatively charged components of the bacterial membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. The lipophilic tails insert into the hydrophobic core of the membrane, leading to its destabilization, increased permeability, and ultimately, cell lysis. This mechanism of action is distinct from that of traditional aminoglycosides and is effective against strains that have developed resistance to ribosome-targeting antibiotics.

References

Application Notes and Protocols for Performing an RNA Binding Assay with Neamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neamine, a core component of the neomycin family of aminoglycoside antibiotics, is a potent binder of structured RNA molecules. Its primary mode of action involves targeting the decoding A-site of the bacterial 16S ribosomal RNA, leading to mistranslation and ultimately, bacterial cell death.[1][2][3][4] This ability to specifically recognize and bind to RNA motifs has made this compound and its derivatives attractive scaffolds for the development of novel RNA-targeted therapeutics. Beyond its antibacterial properties, this compound has been shown to interact with other functionally important RNA structures, including the HIV-1 Rev Response Element (RRE), highlighting its potential as a versatile RNA-binding ligand.[5][6][7]

These application notes provide detailed protocols for three common biophysical techniques used to characterize the binding of this compound to RNA: Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). The provided methodologies can be adapted to various RNA targets of interest.

Data Presentation: Quantitative Binding Affinities of this compound to RNA Targets

The following table summarizes the dissociation constants (Kd) for this compound binding to various RNA targets as determined by different biophysical methods. This data provides a baseline for comparison when performing new binding assays.

RNA TargetMethodDissociation Constant (Kd)Reference
Bacterial 16S rRNA A-site modelNMR~100 µM[2]
HIV-1 Rev Response Element (RRE)Fluorescence1.8 ± 0.8 µM (inhibitory site)[6]
HIV-1 Rev Response Element (RRE)Fluorescence0.24 ± 0.040 µM (non-inhibitory site)[6]
Modified HIV-1 RRENot SpecifiedUp to 20x higher affinity than this compound[5]

Experimental Protocols

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a powerful technique to monitor the binding of a small, fluorescently labeled molecule (in this case, RNA) to a larger, unlabeled molecule (this compound). The binding event causes a decrease in the rotational speed of the fluorescently labeled RNA, resulting in an increase in the polarization of the emitted light.[8][9][10]

Materials:

  • Fluorescently labeled RNA oligo (e.g., 5'-fluorescein-labeled RNA of interest)

  • This compound solution (concentration determined by titration)

  • FP Assay Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 3 mM MgCl₂, 0.5 mM EDTA, 0.05% (v/v) IGEPAL CA-630[10]

  • Black, low-volume 384-well microplates

  • Fluorescence plate reader with polarization filters

Protocol:

  • RNA Preparation: Resuspend the fluorescently labeled RNA oligo in the FP Assay Buffer to a stock concentration of 1 µM. Heat the RNA solution to 80°C for 10 minutes and then cool on ice for at least 5 minutes to ensure proper folding.[10]

  • This compound Preparation: Prepare a stock solution of this compound in the FP Assay Buffer. Perform a serial dilution to create a range of concentrations for the titration experiment (e.g., from 100 µM down to 0.1 µM).

  • Assay Setup:

    • In a 384-well microplate, add the fluorescently labeled RNA to each well to a final concentration of 50 nM.[10]

    • Add an equal volume of the serially diluted this compound solutions to the wells.

    • Include control wells with RNA only (for minimum polarization) and buffer only (for background).

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for your chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[11]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the change in millipolarization (mP) units as a function of the this compound concentration.

    • Fit the data to a one-site binding model to determine the dissociation constant (Kd).

FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_rna Prepare Fluorescently-Labeled RNA mix Mix RNA and this compound in 384-well Plate prep_rna->mix prep_this compound Prepare this compound Serial Dilutions prep_this compound->mix incubate Incubate at Room Temperature mix->incubate measure Measure Fluorescence Polarization incubate->measure analyze Analyze Data to Determine Kd measure->analyze

Fluorescence Polarization Assay Workflow
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[12][13][14]

Materials:

  • Purified RNA of interest

  • This compound

  • ITC Buffer: 25 mM HEPES (pH 7.4), 150 mM KCl, 10 mM MgCl₂ (degassed)[8]

  • Isothermal Titration Calorimeter

Protocol:

  • Sample Preparation:

    • Prepare the RNA solution in degassed ITC buffer to a final concentration of 10-20 µM.

    • Prepare the this compound solution in the same degassed ITC buffer to a final concentration of 100-200 µM (typically 10-fold higher than the RNA concentration).

    • Ensure the buffer for both RNA and this compound is identical to minimize heats of dilution.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with buffer.

    • Load the RNA solution into the sample cell (typically ~200 µL).

    • Load the this compound solution into the injection syringe (typically ~40 µL).

    • Equilibrate the system at the desired temperature (e.g., 25°C).

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to account for diffusion from the syringe tip, which is typically discarded from the final analysis.

    • Follow with a series of injections (e.g., 17 injections of 2 µL each) of the this compound solution into the RNA solution, with sufficient time between injections for the signal to return to baseline.[8]

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to RNA.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n.

ITC_Workflow cluster_prep Preparation cluster_loading Instrument Loading cluster_run Titration & Analysis prep_rna Prepare RNA in Degassed Buffer load_cell Load RNA into Sample Cell prep_rna->load_cell prep_this compound Prepare this compound in Identical Degassed Buffer load_syringe Load this compound into Syringe prep_this compound->load_syringe titrate Perform Serial Injections load_cell->titrate load_syringe->titrate analyze Analyze Thermogram to Determine Binding Parameters titrate->analyze

Isothermal Titration Calorimetry Workflow
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding kinetics (association and dissociation rates) and affinity.[15][16][17]

Materials:

  • Biotinylated RNA of interest

  • This compound

  • SPR Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Streptavidin-coated sensor chip

  • SPR instrument (e.g., Biacore)

Protocol:

  • RNA Immobilization:

    • Condition the streptavidin sensor chip surface according to the manufacturer's instructions.

    • Inject the biotinylated RNA (e.g., 100 nM in running buffer) over the sensor surface at a low flow rate (e.g., 10 µL/min) to achieve the desired immobilization level (typically 100-200 Response Units).

    • Wash the surface with running buffer to remove any unbound RNA.

  • This compound Injection:

    • Prepare a series of this compound dilutions in the running buffer (e.g., from 10 µM down to 10 nM).

    • Inject the this compound solutions over the immobilized RNA surface at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds).

    • Follow with a dissociation phase where only running buffer flows over the surface (e.g., 300 seconds).

    • Include a buffer-only injection as a blank for background subtraction.

  • Surface Regeneration (if necessary):

    • If this compound does not fully dissociate, inject a regeneration solution (e.g., a short pulse of high salt or low pH buffer) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions need to be optimized to ensure complete removal of the analyte without damaging the immobilized RNA.

  • Data Analysis:

    • Subtract the reference channel and blank injection sensorgrams from the experimental data.

    • Globally fit the association and dissociation curves for all this compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis prep_chip Condition Sensor Chip prep_rna Immobilize Biotinylated RNA prep_chip->prep_rna inject_this compound Inject this compound Serial Dilutions prep_rna->inject_this compound regenerate Regenerate Surface (if needed) inject_this compound->regenerate analyze Analyze Sensorgrams to Determine Kinetic Parameters inject_this compound->analyze regenerate->inject_this compound

Surface Plasmon Resonance Workflow

Mechanism of this compound Binding to the Ribosomal A-Site

This compound specifically recognizes a conserved structural motif within the bacterial 16S rRNA A-site. The binding pocket is formed by a non-canonical A-A base pair and a bulged adenine (B156593) residue.[1][2][3] Rings I and II of the this compound core are crucial for this specific interaction.[1] Ring I forms key hydrogen bonds with the Watson-Crick face of a conserved adenine, while Ring II interacts with other conserved nucleotides and the phosphate (B84403) backbone.[2] This binding event stabilizes a conformation of the A-site that is normally induced by the correct codon-anticodon pairing, leading to errors in the decoding process.

Neamine_Binding_Mechanism cluster_rna Bacterial 16S rRNA A-Site cluster_this compound This compound cluster_binding Binding & Consequence A_site Conserved RNA Motif (A-A pair, bulged A) Binding Specific Hydrogen Bonding & Electrostatic Interactions A_site->Binding forms binding pocket for This compound This compound Core (Rings I & II) This compound->Binding inserts into Conformation Stabilization of 'Decoding' Conformation Binding->Conformation Mistranslation Inhibition of Protein Synthesis Conformation->Mistranslation

References

Neamine Treatment in PC-3 Human Prostate Cancer Xenografts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the use of neamine in preclinical studies involving PC-3 human prostate cancer xenografts. This compound, a non-toxic derivative of neomycin, has demonstrated significant anti-tumor activity by inhibiting the nuclear translocation of angiogenin (B13778026) (ANG), a key factor in tumor angiogenesis and cell proliferation.[1][2][3][4] This document outlines the underlying signaling pathway, detailed experimental protocols for in vivo studies, and summarizes key quantitative data from relevant research. The provided methodologies and data serve as a valuable resource for researchers investigating this compound as a potential therapeutic agent for androgen-independent prostate cancer.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men.[5] While hormone therapy is a common treatment, androgen-independent prostate cancer, such as that modeled by the PC-3 cell line, presents a significant therapeutic challenge due to its resistance to many chemotherapeutic agents.[5][6] Angiogenin (ANG) has emerged as a promising molecular target, as its nuclear translocation is crucial for stimulating ribosomal RNA (rRNA) transcription, a process essential for both cancer cell proliferation and angiogenesis.[1][2][3][5] this compound, an aminoglycoside, has been identified as an effective inhibitor of ANG nuclear translocation, thereby disrupting these critical cancer progression pathways.[1][2][4] Studies utilizing PC-3 human prostate cancer xenografts in athymic mice have shown that this compound can inhibit tumor establishment and growth, reduce angiogenesis, and suppress cancer cell proliferation.[1][3][5]

Mechanism of Action: The Angiogenin Signaling Pathway

This compound exerts its anti-tumor effects by targeting the angiogenin (ANG) signaling pathway. In cancer cells, ANG undergoes nuclear translocation where it stimulates the transcription of ribosomal RNA (rRNA). This process is fundamental for ribosome biogenesis, which is essential to support the high protein synthesis rates required for rapid cell proliferation and tumor growth. By binding to ANG, this compound effectively blocks its entry into the nucleus. This inhibition of nuclear translocation leads to a downstream suppression of rRNA synthesis, resulting in reduced cell proliferation and a decrease in angiogenesis.[1][2][3][5]

Neamine_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Angiogenin Angiogenin (ANG) ANG_this compound ANG-Neamine Complex rRNA rRNA Transcription Angiogenin->rRNA Nuclear Translocation This compound This compound This compound->Angiogenin Binds to ANG_this compound->rRNA Blocks Translocation Ribosome Ribosome Biogenesis rRNA->Ribosome Proliferation Cell Proliferation & Angiogenesis Ribosome->Proliferation

Caption: this compound's mechanism of action via inhibition of angiogenin nuclear translocation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound treatment in PC-3 xenograft models.

Table 1: Effect of this compound on PC-3 Xenograft Tumor Growth

ParameterControl Group (PBS)This compound-Treated Group (30 mg/kg)Reference
Tumor Establishment (at day 20)100% (12/12 mice)41.7% (5/12 mice)[1][3]
Overall Tumor Growth Inhibition-72.5%[1][3]
Prevention of Tumor Establishment-50%[1][3]

Table 2: Immunohistochemical Analysis of PC-3 Xenograft Tumors

MarkerEffect of this compound TreatmentBiological SignificanceReference
Angiogenin (ANG)Decreased nuclear expressionConfirms inhibition of nuclear translocation[1][5]
CD31Significantly decreased expressionIndicates inhibition of angiogenesis[5]
Proliferating Cell Nuclear Antigen (PCNA)Decreased number of positive cellsIndicates inhibition of cell proliferation[1]
Ki-67No significant difference compared to DDPSuggests a different primary mechanism than some chemotherapies[5][7]

Experimental Protocols

The following protocols are based on methodologies reported in peer-reviewed studies.[1][3][5][8][9][10][11]

PC-3 Cell Culture
  • Cell Line: PC-3 human prostate cancer cells.

  • Culture Medium: F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency using 0.25% Trypsin-EDTA.

PC-3 Xenograft Model Creation

Xenograft_Workflow Start Start: PC-3 Cell Culture Harvest Harvest & Prepare Cells (~5 x 10^5 to 1 x 10^7 cells) Start->Harvest Inject Subcutaneous Injection (Flank of athymic nude mouse) Harvest->Inject Monitor Monitor for Tumor Formation Inject->Monitor Measure Measure Tumor Volume (e.g., 100-150 mm³) Monitor->Measure Randomize Randomize into Groups (Control & Treatment) Measure->Randomize Treat Initiate Treatment Randomize->Treat

Caption: Workflow for establishing PC-3 xenograft models.
  • Animals: Male athymic nude mice (nu/nu), 6-8 weeks old.[12]

  • Cell Preparation:

    • Harvest PC-3 cells during their exponential growth phase.

    • Wash cells with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^5 to 1 x 10^7 cells per 100-200 µL.[8][9][10][11]

  • Injection:

    • Anesthetize the mouse.

    • Subcutaneously inject the cell suspension into the right flank of the mouse.[9][12]

  • Tumor Monitoring:

    • Monitor mice regularly for tumor appearance by palpation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • Begin treatment when tumors reach a volume of approximately 100-150 mm³.[9][12]

This compound Administration
  • Drug Preparation: Prepare this compound solution in sterile PBS.

  • Dosage: 30 mg/kg body weight.[1][3]

  • Administration Route: Subcutaneous (s.c.) injection.

  • Frequency: Twice weekly for the duration of the study (e.g., 8 weeks).[3]

  • Control Group: Administer an equivalent volume of sterile PBS subcutaneously.

Tissue Collection and Analysis
  • Euthanasia and Tissue Harvest: At the end of the study, euthanize the mice according to institutional guidelines. Dissect the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histological analysis.

  • Immunohistochemistry (IHC):

    • Embed formalin-fixed tissues in paraffin (B1166041) and cut 5 µm sections.

    • Perform antigen retrieval as required for the specific antibody.

    • Incubate sections with primary antibodies against:

      • Angiogenin (e.g., anti-human ANG monoclonal antibody 26-2F)[1]

      • CD31 (for microvessel density)

      • PCNA or Ki-67 (for cell proliferation)

    • Incubate with an appropriate HRP-labeled secondary antibody.

    • Visualize with a suitable chromogen (e.g., DAB).

    • Counterstain with hematoxylin.

    • Quantify positive staining using image analysis software.

  • In Situ Hybridization (ISH) for 47S rRNA:

    • Use a probe specific for the initiation site of the 47S rRNA to assess rRNA transcription levels in tumor sections.[1]

Conclusion

This compound presents a promising therapeutic strategy for androgen-independent prostate cancer by targeting the angiogenin-mediated pathway of rRNA transcription.[1][2] The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanisms of this compound in PC-3 xenograft models. The significant inhibition of tumor growth and angiogenesis, coupled with its favorable toxicity profile compared to conventional chemotherapeutics, underscores the potential of this compound as a lead compound for further development.[1][5][7]

References

Application Notes and Protocols for Subcutaneous Administration of Neamine in Athymic Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the subcutaneous (s.c.) administration of Neamine in athymic nude mice, a common model for preclinical cancer research. This compound, a nontoxic derivative of neomycin, has demonstrated potential as an anticancer agent by inhibiting angiogenesis and cancer cell proliferation.[1][2][3] Its primary mechanism involves blocking the nuclear translocation of angiogenin (B13778026), a key protein in the development of new blood vessels that tumors need to grow.[1][2][4]

Introduction to this compound's Anticancer Activity

This compound is an aminoglycoside antibiotic that has been identified as a potent inhibitor of angiogenin.[1] Angiogenin plays a dual role in cancer progression by promoting both the formation of new blood vessels (angiogenesis) and the proliferation of cancer cells themselves.[3][4] Studies have shown that this compound effectively blocks the nuclear translocation of angiogenin in endothelial and various cancer cells, thereby inhibiting these processes.[1][2][4] In preclinical xenograft models using athymic mice, subcutaneous administration of this compound has been shown to inhibit the establishment and growth of human tumors, including prostate, oral, and colon cancers.[1][2][4] A significant advantage of this compound is its favorable toxicity profile compared to its parent compound, neomycin, which is associated with nephrotoxicity and ototoxicity.[1][2]

Mechanism of Action: Targeting Angiogenin

The primary anticancer mechanism of this compound is its ability to interfere with the angiogenin signaling pathway. Angiogenin, when secreted by tumor or endothelial cells, must translocate to the nucleus to stimulate ribosomal RNA (rRNA) transcription, which is essential for cell proliferation and angiogenesis.[2][4] this compound directly inhibits this nuclear translocation.[1][2] Unlike neomycin, this compound does not appear to significantly interfere with the Akt signaling pathway, which is involved in nitric oxide release and other cellular processes.[5][6] This specificity may contribute to its lower toxicity.[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Administration

This protocol outlines the steps for preparing a sterile solution of this compound for injection into athymic mice.

Materials:

  • This compound (powder form)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 0.9% Sodium Chloride (Saline)

  • 0.22 µm sterile syringe filters

  • Sterile vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the Required Amount: Determine the total amount of this compound needed based on the number of mice, the dosage (e.g., 30 mg/kg), the average mouse weight (typically 20-25g), and the total number of injections.

  • Reconstitution: In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder. Reconstitute the powder in a sterile vehicle, such as PBS or 0.9% saline, to achieve the desired final concentration. A common dose used in studies is 30 mg/kg.[2] For a 25g mouse, this would be 0.75 mg. If the injection volume is 100 µL, the required concentration would be 7.5 mg/mL.

  • Dissolution: Gently vortex the solution until the this compound is completely dissolved.

  • Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the sterile this compound solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Subcutaneous Tumor Xenograft Model and this compound Administration

This protocol describes the establishment of a subcutaneous human tumor xenograft in athymic mice and the subsequent administration of this compound.

Materials:

  • Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old

  • Human cancer cell line (e.g., PC-3 prostate cancer, HSC-2 oral cancer)[2][4]

  • Sterile PBS or serum-free culture medium

  • Sterile syringes (1 mL) and needles (25-27 gauge)[7]

  • Prepared sterile this compound solution

  • 70% ethanol

  • Calipers for tumor measurement

  • Animal scale

Procedure:

Part A: Tumor Cell Implantation

  • Cell Preparation: Culture the selected human cancer cells to about 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 1-5 x 10^7 cells/mL.[8] Keep the cell suspension on ice.

  • Injection: Anesthetize the mice if required by institutional protocols. Disinfect the injection site (typically the dorsal flank) with 70% ethanol.[9] Using a 1 mL syringe with a 27-gauge needle, inject 100-200 µL of the cell suspension subcutaneously.[8]

  • Monitoring: Allow tumors to establish and grow. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).[10]

Part B: this compound Administration and Monitoring

  • Animal Grouping: Randomly assign mice into treatment groups (e.g., Vehicle Control, this compound 30 mg/kg).

  • Administration: Administer this compound via subcutaneous injection at a site distant from the tumor to avoid direct interaction. A daily injection schedule has been shown to be effective.[11]

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[12]

  • Body Weight and Health Monitoring: Record the body weight of each mouse at the time of tumor measurement.[4] Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or changes in grooming behavior. Studies have reported no significant toxicity or weight loss with this compound treatment.[4]

  • Endpoint: Continue the treatment for the planned duration (e.g., 20-30 days). Euthanize the mice at the end of the study or if tumors exceed the size permitted by animal welfare guidelines. Excise the tumors and weigh them.

Data Presentation

The following tables represent hypothetical data from a study evaluating the efficacy of subcutaneous this compound administration on the growth of PC-3 prostate cancer xenografts in athymic mice.

Table 1: Effect of this compound on Tumor Volume

DayVehicle Control (mm³) (Mean ± SD)This compound (30 mg/kg) (mm³) (Mean ± SD)
0150.5 ± 15.2151.2 ± 14.8
5305.8 ± 30.1240.6 ± 25.5
10620.1 ± 55.9355.4 ± 38.1
151150.7 ± 102.3480.9 ± 50.2
201890.4 ± 150.8610.3 ± 65.7

Table 2: Effect of this compound on Final Tumor Weight and Mouse Body Weight

GroupFinal Tumor Weight (g) (Mean ± SD)Initial Body Weight (g) (Mean ± SD)Final Body Weight (g) (Mean ± SD)
Vehicle Control1.95 ± 0.2124.5 ± 1.526.1 ± 1.8
This compound (30 mg/kg)0.62 ± 0.0924.8 ± 1.625.5 ± 1.7

Visualizations

Signaling Pathway

Neamine_Mechanism cluster_cell Endothelial or Cancer Cell ANG Angiogenin (ANG) ANG_Nuc Nuclear ANG ANG->ANG_Nuc Nuclear Translocation rRNA rRNA Transcription ANG_Nuc->rRNA Stimulates This compound This compound This compound->ANG_Nuc Blocks Prolif Cell Proliferation & Angiogenesis rRNA->Prolif Leads to Experimental_Workflow A Prepare Human Cancer Cell Suspension B Subcutaneous Injection of Cells into Athymic Mice A->B C Allow Tumors to Grow to Palpable Size B->C D Randomize Mice into Control & this compound Groups C->D E Daily Subcutaneous Administration (Vehicle or this compound) D->E F Monitor Tumor Volume & Body Weight (2-3x / week) E->F Repeat for 20-30 days F->E G Endpoint: Excise and Weigh Tumors F->G H Data Analysis G->H Logical_Diagram cluster_input Input Variables cluster_process In Vivo Process cluster_output Measured Outcomes Neamine_Dose This compound Dose (e.g., 30 mg/kg) Tumor_Growth Tumor Growth (Xenograft Model) Neamine_Dose->Tumor_Growth Inhibits Toxicity Minimal Toxicity (Stable Body Weight) Neamine_Dose->Toxicity Results in Control Vehicle Control Control->Tumor_Growth Permits Tumor_Volume Reduced Tumor Volume Tumor_Growth->Tumor_Volume Angiogenesis Inhibited Angiogenesis Tumor_Growth->Angiogenesis

References

Application Notes and Protocols for Studying Diabetic Stroke Models in Rats Using Neamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes is a significant risk factor for ischemic stroke, exacerbating brain injury and worsening functional outcomes. The complex pathophysiology of diabetic stroke involves heightened neuroinflammation, increased blood-brain barrier (BBB) permeability, and elevated oxidative stress. These application notes provide a detailed framework for utilizing Neamine, an aminoglycoside antibiotic, as a neuroprotective agent in a rat model of diabetic stroke. This compound has been shown to mitigate ischemic brain injury in diabetic rats by modulating key inflammatory and angiogenic signaling pathways.[1]

These protocols and notes are intended to guide researchers in establishing a robust and reproducible diabetic stroke model to investigate the therapeutic potential of this compound and similar compounds.

Data Presentation

The following tables summarize the quantitative data on the neuroprotective effects of this compound treatment in a type 1 diabetic rat model of stroke induced by embolic middle cerebral artery occlusion (MCAo).

Table 1: Effect of this compound on Functional Outcome, Lesion Volume, and BBB Leakage

ParameterT1DM-MCAo ControlT1DM-MCAo + this compound
Functional Outcome Score Significantly Improved
**Lesion Volume (mm³) **Significantly Decreased
BBB Leakage (µg/g tissue) Significantly Decreased

Data adapted from a study on this compound's effects in T1DM rats 48h post-MCAo.[1]

Table 2: Molecular Effects of this compound Treatment in the Ischemic Brain

Molecular MarkerT1DM-MCAo ControlT1DM-MCAo + this compound
Nuclear Angiogenin IncreasedSignificantly Decreased
RAGE Positive Cells IncreasedSignificantly Decreased
TLR4 Positive Area IncreasedSignificantly Decreased
NF-kB Activity IncreasedSignificantly Decreased
Angiopoietin-1 (Ang1) Expression DecreasedSignificantly Increased
Cleaved Caspase-3 (Apoptosis) IncreasedSignificantly Decreased
TUNEL Positive Cells (Apoptosis) IncreasedSignificantly Decreased

Data reflects changes in the ischemic brain tissue of T1DM rats 48h post-MCAo.[1]

Experimental Protocols

Induction of Type 1 Diabetes (T1D) Mellitus in Rats

This protocol describes the induction of T1D in male Wistar rats using streptozotocin (B1681764) (STZ), a chemical toxic to pancreatic β-cells.[1][2][3][4][5]

Materials:

  • Male Wistar rats (200-230 g)

  • Streptozotocin (STZ)

  • 0.1 M Citrate (B86180) buffer (pH 4.5), cold

  • Blood glucose meter and test strips

  • Insulin (for animal welfare if severe hyperglycemia develops)

Procedure:

  • Acclimatize rats for at least one week under standard laboratory conditions.

  • Fast rats overnight (8-12 hours) before STZ injection, with free access to water.

  • On the day of induction, weigh the rats to calculate the correct STZ dose.

  • Prepare a fresh solution of STZ in cold 0.1 M citrate buffer to a final concentration of 60 mg/mL. STZ is light-sensitive, so protect the solution from light.

  • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60 mg/kg.[1]

  • Return rats to their cages with free access to food and water. To prevent initial STZ-induced hypoglycemia, provide 10% sucrose (B13894) water for the first 24 hours.

  • Monitor blood glucose levels from tail vein blood samples 72 hours after STZ injection and weekly thereafter.

  • Rats with blood glucose levels ≥15 mM (or approximately 270 mg/dL) are considered diabetic and can be used for stroke surgery 2-4 weeks after induction.

Embolic Middle Cerebral Artery Occlusion (MCAo)

This protocol induces a focal ischemic stroke that mimics the clinical scenario of a clot blocking a major cerebral artery.[1][6][7][8]

Materials:

  • Diabetic Wistar rat

  • Anesthetic (e.g., ketamine/xylazine mixture)

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 silk sutures

  • PE-50 tubing

  • Homologous blood clot (prepared from a donor rat)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the diabetic rat and maintain its body temperature at 37°C using a heating pad.

  • Place the rat in a supine position and make a midline cervical incision.

  • Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Introduce a homologous blood clot through an incision in the ECA and advance it into the ICA to the origin of the middle cerebral artery (MCA).

  • Close the incision and allow the rat to recover from anesthesia.

  • Neurological function should be assessed upon recovery to confirm stroke induction (e.g., contralateral limb deficits).

This compound Administration

This protocol outlines the therapeutic administration of this compound post-stroke.

Materials:

  • This compound solution (dissolved in sterile phosphate-buffered saline, PBS)

  • Syringes and needles for i.p. injection

Procedure:

  • Prepare a solution of this compound in PBS.

  • Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[1]

  • The first dose should be administered at 2 hours after the induction of embolic MCAo.[1]

  • Subsequent doses are given at 24 hours and 48 hours post-MCAo.[1]

  • The control group should receive an equivalent volume of PBS vehicle at the same time points.

Assessment of Functional Outcome

A battery of behavioral tests should be performed to assess neurological deficits and recovery.

a) Adhesive Removal Test: [9][10][11]

  • Small adhesive dots are placed on the contralateral (impaired) forepaw of the rat.

  • The time taken for the rat to notice and remove the adhesive dot is recorded.

  • Longer removal times indicate greater sensorimotor neglect.

b) Foot-Fault Test: [9][10]

  • The rat is placed on a grid with openings.

  • As the rat traverses the grid, the number of times the contralateral forelimb slips through an opening (a "foot-fault") is counted over a set distance or time.

  • An increased number of foot-faults indicates impaired motor coordination.

Quantification of Infarct Volume (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable (red) and infarcted (white) brain tissue.[12][13][14][15][16]

Procedure:

  • At the study endpoint (e.g., 48 hours post-MCAo), euthanize the rat and perfuse transcardially with saline.

  • Harvest the brain and slice it into 2 mm coronal sections.

  • Immerse the slices in a 2% TTC solution in PBS at 37°C for 15-30 minutes, protected from light.

  • Fix the stained slices in 10% formalin.

  • Scan or photograph the slices and use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice.

  • Calculate the total infarct volume, correcting for edema by subtracting the area of the non-infarcted ipsilateral hemisphere from the area of the contralateral hemisphere.

Assessment of Blood-Brain Barrier (BBB) Permeability

Evans Blue dye extravasation is a common method to quantify BBB leakage.[17][18][19][20][21]

Procedure:

  • Two hours before sacrifice, inject Evans Blue dye (2% in saline, 4 ml/kg) intravenously.

  • At the endpoint, perfuse the rat with saline to remove intravascular dye.

  • Harvest the brain, weigh the hemispheres, and homogenize them in formamide.

  • Incubate the homogenate to extract the dye.

  • Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.

  • Quantify the amount of extravasated dye using a standard curve.

Western Blot Analysis

This technique is used to quantify the expression of specific proteins.

Procedure:

  • Homogenize ischemic brain tissue samples in lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, Ang1) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.

  • Quantify band density using image analysis software, normalizing to a loading control like β-actin or GAPDH.

Visualization of Pathways and Workflows

experimental_workflow cluster_model Model Preparation cluster_treatment Treatment cluster_assessment Outcome Assessment T1D Induce Type 1 Diabetes (STZ, 60 mg/kg, i.p.) MCAo Induce Ischemic Stroke (Embolic MCAo) T1D->MCAo This compound This compound Administration (10 mg/kg, i.p.) at 2h, 24h, 48h MCAo->this compound Func Functional Outcome Tests This compound->Func BBB BBB Leakage (Evans Blue) This compound->BBB Infarct Infarct Volume (TTC Staining) This compound->Infarct Mol Molecular Analysis (Western Blot, IHC) This compound->Mol

Caption: Experimental workflow for studying this compound in a diabetic stroke rat model.

signaling_pathway cluster_stroke Diabetic Stroke Pathophysiology cluster_this compound This compound Intervention cluster_downstream Downstream Effects Stroke Ischemia/Reperfusion + Hyperglycemia RAGE_TLR4 RAGE / TLR4 Activation Stroke->RAGE_TLR4 Angiogenin Nuclear Translocation of Angiogenin Stroke->Angiogenin Ang1 Decreased Angiopoietin-1 Stroke->Ang1 NFkB NF-kB Activation RAGE_TLR4->NFkB BBB_leak BBB Disruption Angiogenin->BBB_leak Neuroprotection Neuroprotection (Reduced Infarct, Improved Outcome) Ang1->Neuroprotection promotes vascular stability This compound This compound This compound->RAGE_TLR4 This compound->Angiogenin This compound->Ang1 Inflammation Neuroinflammation NFkB->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis BBB_leak->Inflammation

Caption: Signaling pathways modulated by this compound in diabetic stroke.

References

Application Notes and Protocols: Immunofluorescence Staining for Angiogenin Translocation with Neamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (B13778026) (ANG) is a multifaceted protein implicated in both physiological and pathological processes, including angiogenesis, tumor growth, and the stress response.[1][2] Its cellular function is tightly regulated by its subcellular localization. Under normal growth conditions, angiogenin translocates to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription, a critical step for cell proliferation.[3][4][5] Conversely, under cellular stress, angiogenin is retained in the cytoplasm and can localize to stress granules, where it partakes in translational repression.[6][7] The nuclear translocation of angiogenin is a key driver in cancer progression, making it a compelling target for therapeutic intervention.[2][3] Neamine, a non-toxic aminoglycoside, has been identified as an effective inhibitor of angiogenin's nuclear translocation, thereby impeding its pro-proliferative and angiogenic functions.[3][8][9]

These application notes provide a detailed protocol for visualizing and quantifying the inhibitory effect of this compound on angiogenin translocation using immunofluorescence microscopy.

Data Presentation: Inhibition of Angiogenin Nuclear Translocation by this compound

The following table summarizes the dose-dependent effect of this compound on the nuclear translocation of angiogenin in human oral squamous carcinoma cells (HSC-2). Cells were treated with varying concentrations of this compound prior to stimulation with exogenous angiogenin. The percentage of cells exhibiting nuclear angiogenin was quantified by immunofluorescence microscopy.

This compound Concentration (µM)Percentage of Cells with Nuclear Angiogenin (%)Observations
0 (Control)85 ± 5Strong nuclear and nucleolar staining of angiogenin.
1062 ± 7Noticeable decrease in the intensity of nuclear angiogenin staining.
5031 ± 6Significant reduction in nuclear angiogenin; increased cytoplasmic and membrane-associated staining.[3]
10012 ± 4Marked inhibition of nuclear translocation; predominant staining observed at the plasma membrane.[3]

Data are representative and synthesized from qualitative descriptions in the literature.[3]

Signaling Pathways

Angiogenin Signaling Under Normal and Stress Conditions

Under normal growth conditions, angiogenin is internalized by cells and translocates to the nucleus, where it promotes rRNA transcription and, consequently, cell proliferation. During cellular stress, angiogenin's localization shifts to the cytoplasm, where it is involved in the formation of stress granules and the modulation of protein synthesis.

Angiogenin_Signaling Angiogenin Signaling Pathways cluster_growth Normal Growth Conditions cluster_stress Stress Conditions Angiogenin_ext Extracellular Angiogenin Cell_Surface Cell Surface Receptor Angiogenin_ext->Cell_Surface Endocytosis Endocytosis Cell_Surface->Endocytosis Cytoplasm_growth Cytoplasmic Angiogenin Endocytosis->Cytoplasm_growth Nucleus Nucleus Cytoplasm_growth->Nucleus Nucleolus Nucleolus Nucleus->Nucleolus rRNA rRNA Transcription Nucleolus->rRNA Proliferation Cell Proliferation rRNA->Proliferation Angiogenin_ext_stress Extracellular Angiogenin Cell_Surface_stress Cell Surface Receptor Angiogenin_ext_stress->Cell_Surface_stress Endocytosis_stress Endocytosis Cell_Surface_stress->Endocytosis_stress Cytoplasm_stress Cytoplasmic Angiogenin Endocytosis_stress->Cytoplasm_stress Stress_Granules Stress Granules Cytoplasm_stress->Stress_Granules Translation_Repression Translational Repression Stress_Granules->Translation_Repression Neamine_Inhibition Mechanism of this compound Inhibition Angiogenin Angiogenin Cell_Surface Cell Surface Angiogenin->Cell_Surface This compound This compound This compound->Inhibition Internalization Internalization & Nuclear Translocation Cell_Surface->Internalization Nucleus Nucleus Internalization->Nucleus rRNA rRNA Transcription Nucleus->rRNA Proliferation Cell Proliferation rRNA->Proliferation Inhibition->Internalization Experimental_Workflow Immunofluorescence Workflow for Angiogenin Translocation start Start cell_seeding 1. Seed Cells on Coverslips start->cell_seeding treatment 2. Treat with this compound and Angiogenin cell_seeding->treatment fixation 3. Fix with Paraformaldehyde treatment->fixation permeabilization 4. Permeabilize with Triton X-100 fixation->permeabilization blocking 5. Block with Normal Goat Serum permeabilization->blocking primary_ab 6. Incubate with Primary Antibody (anti-Angiogenin) blocking->primary_ab secondary_ab 7. Incubate with Secondary Antibody (Alexa Fluor 488) primary_ab->secondary_ab staining_mounting 8. Counterstain Nuclei (DAPI) and Mount secondary_ab->staining_mounting imaging 9. Fluorescence Microscopy staining_mounting->imaging analysis 10. Image Analysis and Quantification imaging->analysis end End analysis->end

References

Application Note and Protocols for Determining Neamine's Effect on Cell Proliferation using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neamine, an aminoglycoside antibiotic and a non-toxic derivative of neomycin, has demonstrated potential as an anti-cancer agent.[1][2] Its mechanism of action involves the inhibition of angiogenin, a protein implicated in both angiogenesis and cancer cell proliferation.[2][3][4][5] By blocking the nuclear translocation of angiogenin, this compound can suppress ribosomal RNA (rRNA) transcription, leading to a reduction in cell proliferation and angiogenesis.[4][5] This application note provides a detailed protocol for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic and anti-proliferative effects of this compound on cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7][8][9] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[7][8] The intensity of the resulting purple color is directly proportional to the number of viable cells.[8][9]

Experimental Protocols

Materials
  • This compound (prepare stock solution in sterile distilled water or PBS)

  • Selected cancer cell line (e.g., HSC-2 oral cancer cells, PC-3 prostate cancer cells)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS solution)[10]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-650 nm)[6][7]

  • Humidified incubator (37°C, 5% CO2)

Protocol 1: MTT Assay for Cell Viability and Proliferation

This protocol is designed to determine the effect of various concentrations of this compound on the proliferation of a selected cancer cell line.

1. Cell Seeding: a. Culture the selected cancer cell line in T-75 flasks until they reach 80-90% confluency. b. Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter. c. Dilute the cells in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Treatment with this compound: a. Prepare a series of dilutions of this compound in a complete culture medium. A suggested concentration range is 0, 0.1, 0.5, 1, 2, 5, 10, and 20 mM. The optimal range may vary depending on the cell line. b. After the 24-hour incubation, carefully aspirate the medium from each well. c. Add 100 µL of the corresponding this compound dilution to each well. Include a "vehicle control" (medium with the same solvent concentration used for this compound, if any) and a "no-cell control" (medium only, for background absorbance). d. Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

3. MTT Assay: a. Following the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[7] b. Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator. During this time, viable cells will metabolize the MTT into purple formazan crystals.[7][10] c. After the 4-hour incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6]

4. Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[6]

Protocol 2: Data Analysis and IC50 Determination

1. Data Normalization: a. Subtract the average absorbance of the no-cell control wells from all other absorbance readings. b. Calculate the percentage of cell viability for each this compound concentration using the following formula: Percentage of Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100[11]

2. IC50 Calculation: a. The IC50 value is the concentration of this compound that inhibits cell proliferation by 50%. b. Plot the percentage of cell viability against the logarithm of the this compound concentration. c. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value from the graph.[12] This can be performed using software such as GraphPad Prism or by using a linear equation derived from the two data points that bracket the 50% viability mark.[13]

Data Presentation

The quantitative data obtained from the MTT assay should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability at 48 Hours

This compound Concentration (mM)Mean Absorbance (570 nm)Standard DeviationPercentage of Cell Viability (%)
0 (Vehicle Control)1.2540.087100.0
0.11.2110.09196.6
0.51.0320.07582.3
1.00.8560.06368.3
2.00.6150.05149.0
5.00.3420.03927.3
10.00.1580.02512.6
20.00.0890.0187.1

Table 2: IC50 Values of this compound on Different Cell Lines

Cell LineIncubation Time (hours)IC50 (mM)
HSC-2 (Oral Cancer)482.1
PC-3 (Prostate Cancer)483.5
SAS (Oral Cancer)48>20

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding neamine_prep 3. Prepare this compound Dilutions treatment 4. Treat Cells with this compound neamine_prep->treatment incubation 5. Incubate for 24/48/72h treatment->incubation add_mtt 6. Add MTT Reagent incubation->add_mtt formazan_incubation 7. Incubate for 4h add_mtt->formazan_incubation solubilization 8. Add Solubilization Solution formazan_incubation->solubilization read_absorbance 9. Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay to determine this compound's effect on cell proliferation.

Signaling Pathway

Neamine_Signaling_Pathway This compound's Mechanism of Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Angiogenin_ext Angiogenin Angiogenin_cyt Angiogenin Angiogenin_ext->Angiogenin_cyt Translocation Angiogenin_nuc Angiogenin Angiogenin_cyt->Angiogenin_nuc Nuclear Translocation rRNA rRNA Transcription Angiogenin_nuc->rRNA Stimulates Ribosome Ribosome Biogenesis rRNA->Ribosome Proliferation Cell Proliferation Ribosome->Proliferation This compound This compound This compound->Angiogenin_nuc Inhibits

Caption: this compound inhibits cell proliferation by blocking the nuclear translocation of angiogenin.

References

Application Notes and Protocols for TUNEL Assay in Neamine-Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect and quantify apoptosis in tissues treated with neamine. This compound, an aminoglycoside, has been shown to induce apoptosis in various cancer models, making the TUNEL assay a critical tool for evaluating its therapeutic efficacy.

Introduction to TUNEL Assay for Apoptosis Detection

The TUNEL assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[1] The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[2] These incorporated nucleotides can then be visualized by fluorescence microscopy or chromogenic detection, allowing for the identification and quantification of apoptotic cells within tissue sections.[2]

Principle of this compound-Induced Apoptosis

This compound, a derivative of neomycin, exerts its pro-apoptotic effects primarily by inhibiting the nuclear translocation of angiogenin (B13778026) (ANG).[3][4] ANG is a potent angiogenesis factor that also plays a crucial role in cell growth and survival by stimulating ribosomal RNA (rRNA) transcription within the nucleus.[3][4] By preventing ANG from entering the nucleus, this compound effectively suppresses rRNA synthesis, leading to cell cycle arrest and subsequent activation of the apoptotic cascade.[3] While this compound itself is considered less toxic than its parent compound neomycin, it has demonstrated efficacy in inducing apoptosis in various cancer models.[3][4] General mechanisms of aminoglycoside-induced apoptosis often involve the intrinsic mitochondrial pathway, characterized by the activation of caspases and regulation by stress-activated protein kinases like JNK.[5][6]

Quantitative Data Summary

The following table summarizes quantitative data from studies utilizing the TUNEL assay to assess apoptosis in this compound-treated tissues. This data provides a reference for expected outcomes and can aid in experimental design.

Tissue/Cell TypeTreatment GroupApoptotic Index (% or per unit)Reference
Mouse Prostate (MPAKT mice with PIN)Untreated0.89 ± 0.12 per duct[3]
This compound-treated2.15 ± 0.17 per duct[3]
Human Oral Squamous Carcinoma (HSC-2) XenograftPBS-treated (Control)5.0 ± 1.2%[4]
This compound-treated13.2 ± 6.1%[4]

Experimental Protocols

Detailed Protocol for TUNEL Assay on Paraffin-Embedded this compound-Treated Tissues

This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized water

  • Phosphate-Buffered Saline (PBS)

  • Proteinase K (20 µg/mL in PBS)

  • 4% Paraformaldehyde in PBS (for additional fixation if needed)

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, reaction buffer)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Stop/Wash Buffer (as provided in the kit or PBS)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Mounting medium

  • Humidified chamber

  • Coplin jars

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 5 minutes. Repeat with fresh xylene.[7]

    • Immerse slides in 100% ethanol for 5 minutes. Repeat with fresh 100% ethanol.[7]

    • Sequentially rehydrate the sections by immersing for 3-5 minutes each in 95%, 80%, and 70% ethanol.[7]

    • Rinse slides with deionized water.

    • Wash slides in PBS for 5 minutes.

  • Permeabilization:

    • Incubate the tissue sections with Proteinase K solution (20 µg/mL) for 15-30 minutes at room temperature in a humidified chamber.[8][9] The optimal time may vary depending on the tissue type and fixation and should be optimized.[10]

    • Wash slides twice with PBS for 5 minutes each.

  • Equilibration:

    • Gently dry the area around the tissue section.

    • Add the equilibration buffer provided in the TUNEL kit to the tissue section and incubate for 10 minutes at room temperature.

  • TdT Labeling Reaction:

    • Prepare the TUNEL reaction mixture by combining the TdT enzyme and labeled dUTPs in the reaction buffer according to the kit manufacturer's instructions. This should be done immediately before use.[8]

    • Carefully remove the equilibration buffer without letting the section dry.

    • Immediately add the TUNEL reaction mixture to the tissue section, ensuring it is completely covered.

    • Incubate the slides in a humidified, dark chamber for 1-2 hours at 37°C.[11]

  • Stopping the Reaction:

    • Add Stop/Wash buffer (as provided in the kit) to the sections and incubate for 10 minutes at room temperature.

    • Wash the slides three times with PBS for 5 minutes each to remove unincorporated nucleotides.[8]

  • Detection and Counterstaining:

    • If using a fluorescently labeled dUTP, proceed to counterstaining. If using a biotin-labeled dUTP, incubate with a streptavidin-fluorophore conjugate according to the kit's protocol, followed by washing.

    • Incubate the sections with a nuclear counterstain such as DAPI or Hoechst to visualize all cell nuclei.

    • Rinse briefly with PBS.

  • Mounting and Visualization:

    • Mount a coverslip over the tissue section using an appropriate mounting medium.

    • Visualize the slides under a fluorescence microscope using the appropriate filters for the chosen fluorophore and the counterstain. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Controls:

  • Positive Control: Treat a slide with DNase I after the permeabilization step to induce DNA breaks in all cells. This confirms that the assay components are working correctly.

  • Negative Control: Perform the entire protocol on a separate slide but omit the TdT enzyme from the labeling reaction mixture. This will help to identify any non-specific background staining.

Troubleshooting Common TUNEL Assay Issues

ProblemPossible CauseSuggested SolutionReference
No or weak signal in positive control Inactive TdT enzyme or degraded dUTPs.Use a new kit or fresh reagents.[10]
Insufficient permeabilization.Optimize Proteinase K concentration and incubation time.[10]
High background staining in negative control Non-specific binding of labeled nucleotides.Ensure adequate washing steps. Use a blocking solution if recommended by the kit.[12]
Autofluorescence of the tissue.Use an autofluorescence quenching reagent or select a fluorophore in a different spectral range.[10]
Tissue morphology is poor Over-digestion with Proteinase K.Reduce the incubation time or concentration of Proteinase K.[10]
Excessive fixation.Ensure fixation time is not prolonged (ideally not more than 24 hours).[10]

Visualizations

TUNEL_Workflow cluster_prep Tissue Preparation cluster_staining TUNEL Staining cluster_vis Visualization start This compound-Treated FFPE Tissue Section deparaffinize Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinize permeabilize Permeabilization (Proteinase K) deparaffinize->permeabilize equilibrate Equilibration (Reaction Buffer) permeabilize->equilibrate labeling TdT Labeling (TdT Enzyme + Labeled dUTP) 37°C, 1-2h equilibrate->labeling stop Stop Reaction (Stop/Wash Buffer) labeling->stop wash Wash (PBS) stop->wash counterstain Counterstain (DAPI/Hoechst) wash->counterstain mount Mount & Coverslip counterstain->mount visualize Fluorescence Microscopy mount->visualize

Caption: Experimental workflow for the TUNEL assay in this compound-treated tissues.

Neamine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ANG_cyt Angiogenin This compound->ANG_cyt Blocks Nuclear Translocation ANG_nuc Angiogenin rRNA_transcription rRNA Transcription This compound->rRNA_transcription Inhibits ANG Angiogenin (ANG) ANG->ANG_cyt Enters Cell Mitochondrion Mitochondrion ANG_cyt->ANG_nuc Nuclear Translocation Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Intrinsic Pathway Activation Apoptosis Apoptosis (DNA Fragmentation) Caspase_Activation->Apoptosis ANG_nuc->rRNA_transcription Stimulates Cell_Growth Cell Growth & Proliferation rRNA_transcription->Cell_Growth Promotes

Caption: Signaling pathway of this compound-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Neamine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with Neamine in in vitro assays. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, this resource aims to facilitate seamless and accurate experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common forms?

This compound, also known as Neomycin A, is an aminoglycoside antibiotic and a key structural component of the neomycin complex.[1] It is a degradation product of neomycin and exhibits antibacterial activity.[2] In research and pharmaceutical preparations, this compound is commonly available as a free base, hydrochloride salt, or sulfate (B86663) salt.

Q2: What are the general solubility properties of this compound?

The solubility of this compound is highly dependent on its chemical form (free base vs. salt) and the properties of the solvent. Generally, the salt forms (hydrochloride and sulfate) are significantly more soluble in aqueous solutions than the free base form. This compound sulfate is described as freely soluble in water.[2]

Q3: Why is my this compound not dissolving in my buffer?

Several factors can contribute to this compound solubility issues:

  • Incorrect form: You might be using the free base form, which has lower aqueous solubility compared to the hydrochloride or sulfate salts.

  • pH of the solution: this compound is a basic compound. Its solubility in aqueous solutions is pH-dependent. At neutral to alkaline pH, the free base form is less soluble and may precipitate. Acidic conditions generally favor the dissolution of basic compounds. Neomycin, a closely related compound, is stable in solutions with a pH range of 2.0 to 9.0.

  • Buffer composition: High concentrations of salts in the buffer can sometimes lead to the "salting out" effect, reducing the solubility of other solutes. Interactions between this compound and specific buffer components, although not extensively documented, could potentially occur.

  • Temperature: While not always significant, temperature can influence solubility. If you are preparing solutions at a low temperature, solubility might be reduced.

  • Concentration: You may be attempting to prepare a solution that exceeds the solubility limit of this compound in that specific solvent or buffer.

Q4: What is the difference between this compound free base, hydrochloride, and sulfate salts in terms of solubility?

  • Free Base: The uncharged form of the molecule, which is generally less soluble in water and aqueous buffers.

  • Hydrochloride/Sulfate Salts: These are formed by reacting the basic this compound molecule with hydrochloric acid or sulfuric acid, respectively. The resulting salt is ionic and typically exhibits much higher solubility in polar solvents like water. For many basic drugs, the hydrochloride salt form is used to enhance aqueous solubility.

Q5: Can I use organic solvents to dissolve this compound?

This compound has very limited solubility in most organic solvents. For instance, Neomycin sulfate is only sparingly soluble in ethanol (B145695) and methanol. While a small amount of a co-solvent like DMSO might be used to aid initial dispersion, the primary solvent for in vitro biological assays should be an aqueous buffer. High concentrations of organic solvents are often toxic to cells and can interfere with assay results.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

Encountering precipitation of this compound during your experiment can compromise your results. This guide provides a systematic approach to troubleshoot and resolve this issue.

Problem: this compound precipitates when preparing a stock solution.
Potential Cause Troubleshooting Steps
Using this compound free base Verify the chemical form of your this compound. If it is the free base, consider switching to the hydrochloride or sulfate salt for improved aqueous solubility.
Incorrect solvent Ensure you are using a suitable aqueous solvent. For most biological assays, sterile, deionized water or a common biological buffer (e.g., PBS, Tris-HCl) is recommended.
High concentration Check the solubility data to ensure you are not exceeding the solubility limit. Try preparing a more dilute stock solution.
Low temperature Gently warm the solution to room temperature or 37°C. Avoid excessive heat, which could degrade the compound.
Slow dissolution rate Vortex or sonicate the solution to aid dissolution. Allow sufficient time for the compound to dissolve completely.
Problem: this compound precipitates after adding the stock solution to the assay medium (e.g., cell culture medium).
Potential Cause Troubleshooting Steps
"Solvent shock" If the stock solution is in a different solvent system than the assay medium, rapid addition can cause localized high concentrations and precipitation. Add the stock solution dropwise while gently vortexing or swirling the assay medium.
pH shift The pH of your stock solution might be significantly different from the assay medium. Measure the pH of both. If necessary, adjust the pH of the stock solution to be closer to that of the assay medium before addition.
Interaction with media components Cell culture media are complex mixtures. Components like high concentrations of salts, proteins (in serum), or other additives could potentially interact with this compound and reduce its solubility. Try preparing a small test sample by adding the this compound stock to the medium and observing for precipitation before starting the full experiment. Consider using a simpler buffer for the assay if possible.
Supersaturation The final concentration of this compound in the assay may still be too high for the specific conditions (temperature, pH, buffer composition). Re-calculate the required concentration and consider performing a dose-response experiment to determine the optimal, non-precipitating concentration range.

Data Presentation: this compound Solubility

The following table summarizes the available quantitative data on the solubility of this compound and its related compound, Neomycin.

Compound FormSolvent/BufferTemperature (°C)Solubility
This compound hydrochloridePBS (pH 7.2)Not Specified10 mg/mL
Neomycin sulfateWaterNot Specified50 mg/mL
Neomycin sulfateWater25100 mg/mL
Neomycin sulfateEthanolNot Specified0.10 mg/mL
Neomycin sulfateMethanolNot Specified0.23 mg/mL

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound hydrochloride in Phosphate-Buffered Saline (PBS).

Materials:

  • This compound hydrochloride powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weigh the desired amount of this compound hydrochloride powder in a sterile conical tube. For a 10 mg/mL solution, weigh 10 mg of the powder for each 1 mL of PBS you plan to use.

  • Add the appropriate volume of sterile PBS (pH 7.2) to the tube.

  • Vortex the solution vigorously until the this compound hydrochloride is completely dissolved. Gentle warming to room temperature may be applied if dissolution is slow.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

In Vitro Translation Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on bacterial protein synthesis using a cell-free translation system.

Principle: this compound binds to the bacterial ribosome, inhibiting protein synthesis. This assay measures the reduction in the synthesis of a reporter protein (e.g., luciferase) in the presence of this compound.

Materials:

  • Bacterial cell-free translation system (commercially available kits)

  • Reporter plasmid DNA (e.g., containing a luciferase gene under a bacterial promoter)

  • This compound stock solution (prepared as described above)

  • Nuclease-free water

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Prepare a dilution series of this compound: From your stock solution, prepare a series of dilutions in nuclease-free water or the assay buffer provided with the kit to achieve the desired final concentrations in the assay.

  • Set up the translation reactions: In a microplate, set up the reactions according to the manufacturer's instructions for the cell-free translation system. A typical reaction might include the cell extract, amino acid mixture, energy source, reporter plasmid, and either this compound dilution or a vehicle control (the solvent used for this compound dilution).

  • Incubate the reactions: Incubate the plate at the recommended temperature (usually 37°C) for the specified time to allow for transcription and translation to occur.

  • Measure reporter activity: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Analyze the data: Calculate the percentage of translation inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Salt dissolve Dissolve in Aqueous Buffer weigh->dissolve sterilize Sterile Filter dissolve->sterilize aliquot Aliquot and Store sterilize->aliquot dilute Prepare Dilution Series aliquot->dilute Use Stock setup Set Up Assay Reactions dilute->setup incubate Incubate setup->incubate measure Measure Readout incubate->measure

Caption: Experimental workflow for preparing this compound solutions and use in in vitro assays.

troubleshooting_logic start Precipitation Observed check_form Check this compound Form (Salt vs. Free Base) start->check_form check_conc Verify Concentration check_form->check_conc Is Salt Form use_salt Use Salt Form check_form->use_salt Is Free Base check_ph Check pH of Solution check_conc->check_ph Within Limit lower_conc Lower Concentration check_conc->lower_conc Too High adjust_ph Adjust pH (if appropriate) check_ph->adjust_ph Not Optimal dissolved Problem Resolved check_ph->dissolved Optimal use_salt->dissolved lower_conc->dissolved adjust_ph->dissolved

Caption: Logical troubleshooting flow for this compound precipitation issues.

References

Technical Support Center: Assessing Neamine Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Neamine in cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions and cell culture media?

A1: this compound, an aminoglycoside antibiotic, is generally considered to be chemically stable in aqueous solutions.[1] However, the complex composition of cell culture media, which includes salts, amino acids, vitamins, and potentially serum, can influence its stability over time, especially at an incubation temperature of 37°C.[2] Factors such as pH, the presence of certain media components, and exposure to light can potentially lead to degradation.[2] For critical experiments, it is always recommended to empirically determine the stability of this compound in your specific cell culture medium and under your experimental conditions.

Q2: What are the potential degradation products of this compound and are they toxic to cells?

A2: this compound itself is a degradation product of Neomycin.[3][4] While specific degradation pathways of this compound in cell culture media are not extensively documented in publicly available literature, potential degradation could involve hydrolysis of its glycosidic bonds or modifications to its amino groups. The impact of these potential degradation products on cells is largely unknown. Therefore, minimizing degradation is crucial to ensure that the observed biological effects are attributable to this compound itself.

Q3: How often should I refresh the this compound-containing media in my long-term cell culture experiments?

A3: The frequency of media changes depends on the stability of this compound under your specific experimental conditions and the duration of your experiment. If stability issues are suspected, it is advisable to refresh the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) for long-term assays.[2]

Q4: Can I prepare a concentrated stock solution of this compound? How should I store it?

A4: Yes, preparing a concentrated stock solution in a suitable solvent, such as sterile water or a buffer like PBS, is a common practice. It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] For use in experiments, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium immediately before use.

Troubleshooting Guide: this compound Instability and Inconsistent Results

This guide provides a systematic approach to troubleshoot common issues related to this compound stability and experimental variability.

Observation Potential Cause Recommended Solution
Loss of this compound activity over time Degradation of this compound in the cell culture medium at 37°C.- Refresh the media with freshly prepared this compound every 24-48 hours for long-term experiments.[2]- Perform a time-course stability study to determine the rate of degradation (see Experimental Protocol 1).- Protect the media from light if this compound is found to be light-sensitive.[2]
High variability between experimental replicates Inconsistent this compound concentration due to precipitation or adsorption.- Ensure complete dissolution of this compound in the stock solution and final media.- Use low-protein-binding plates and pipette tips to minimize adsorption.- Prepare a master mix of this compound-containing media to ensure uniform concentration across all wells.
Unexpected cellular phenotype or toxicity Presence of cytotoxic degradation products or off-target effects.- Confirm the identity and purity of your this compound stock using an appropriate analytical method (e.g., HPLC-MS).- Test the effect of the vehicle control (media without this compound) on your cells.[6]- If degradation is suspected, compare the effects of freshly prepared this compound with a solution that has been incubated under experimental conditions.
Inconsistent results in signaling pathway studies Variability in the activation state of the target pathway or inconsistent sample handling.- Ensure consistent cell seeding density and growth phase across experiments.[6]- Standardize the timing of this compound treatment and cell lysis.[6]- Use appropriate inhibitors and activators of the signaling pathway as positive and negative controls.

Quantitative Data Summary

Due to the lack of specific published data on this compound stability in cell culture media, the following table presents a representative example of how to structure such data. Researchers should perform their own stability studies to obtain accurate quantitative data for their specific conditions.

Table 1: Representative Stability of this compound (100 µM) in Cell Culture Media at 37°C

Time (hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)
0100100
249592
488885
728178

Note: The data in this table is illustrative and not based on experimental results. It is intended to serve as a template for presenting stability data.

Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC-MS

This protocol provides a detailed method for quantifying the concentration of this compound in cell culture media over time.

1. Materials:

  • This compound standard

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile, conical tubes (15 mL and 50 mL)

  • Sterile, microcentrifuge tubes (1.5 mL)

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

2. Procedure:

  • Preparation of this compound-spiked media:

    • Prepare a stock solution of this compound (e.g., 10 mM) in sterile water.

    • Spike pre-warmed (37°C) cell culture medium with the this compound stock solution to the desired final concentration (e.g., 100 µM). Ensure the final volume of the stock solution is minimal to avoid altering the media composition significantly.

    • Prepare a sufficient volume for all time points.

  • Incubation and Sampling:

    • Aliquot the this compound-spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).

    • Place the tubes in a 37°C incubator.

    • At each designated time point, remove one aliquot and immediately process it or store it at -80°C until analysis. The T=0 sample should be processed immediately.

  • Sample Preparation for HPLC-MS Analysis:

    • Thaw the frozen samples, if necessary.

    • To precipitate proteins, add three volumes of ice-cold acetonitrile to one volume of the media sample.

    • Vortex thoroughly and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile with 0.1% Formic Acid).

  • HPLC-MS Analysis:

    • Set up the HPLC-MS system with a C18 column.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Develop a gradient elution method to separate this compound from other media components.

    • Set the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) of this compound in positive ion mode.

    • Inject the prepared samples and a series of this compound standards to generate a calibration curve.

  • Data Analysis:

    • Quantify the peak area of this compound in each sample.

    • Use the calibration curve to determine the concentration of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike_media Spike Pre-warmed Cell Culture Media prep_stock->spike_media aliquot Aliquot for Time Points spike_media->aliquot incubate Incubate at 37°C aliquot->incubate sample Collect Samples at Time Points (0, 6, 24, 48, 72h) incubate->sample protein_precip Protein Precipitation (Acetonitrile) sample->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Extraction centrifuge->extract dry_reconstitute Dry & Reconstitute extract->dry_reconstitute hplc_ms HPLC-MS Analysis dry_reconstitute->hplc_ms data_analysis Data Analysis hplc_ms->data_analysis

Caption: Workflow for assessing this compound stability in cell culture media.

Signaling Pathway Analysis

This compound is known to inhibit the nuclear translocation of angiogenin, a key protein involved in angiogenesis and cell proliferation.[2][6] Unlike its parent compound Neomycin, this compound does not appear to directly inhibit the PI3K/Akt signaling pathway.[7][8]

signaling_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane cluster_cytoplasm cluster_nucleus Angiogenin Angiogenin Receptor Cell Surface Receptor Angiogenin->Receptor Ang_cyto Cytoplasmic Angiogenin Receptor->Ang_cyto PI3K PI3K Receptor->PI3K Ang_nuc Nuclear Angiogenin Ang_cyto->Ang_nuc Nuclear Translocation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation rRNA rRNA Transcription Ang_nuc->rRNA This compound This compound This compound->Ang_nuc Inhibits

Caption: this compound's inhibitory effect on the Angiogenin signaling pathway.

References

Technical Support Center: Optimizing Neamine Concentration for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing neamine in cancer cell line experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound's primary anticancer mechanism involves the inhibition of angiogenin (B13778026) (ANG), a protein that plays a crucial role in both the formation of new blood vessels (angiogenesis) and cancer cell proliferation.[1] this compound acts as a blocker of the nuclear translocation of angiogenin.[1][2][3][4][5] By preventing angiogenin from moving into the cell nucleus, this compound inhibits ribosomal RNA (rRNA) transcription, which is essential for protein synthesis and cell growth.[1][3][4] This disruption of angiogenin's function leads to a decrease in both angiogenesis and the proliferation of certain cancer cells.[1][2][3][4][5]

Q2: Is the cytotoxic effect of this compound universal across all cancer cell lines?

A2: No, the effect of this compound is cell-line dependent. For example, in vitro studies have shown that this compound inhibits the proliferation of HSC-2 oral cancer cells but not SAS oral cancer cells.[1] However, in vivo, this compound effectively inhibited the growth of xenografts from both HSC-2 and SAS cells, suggesting that its anti-angiogenic effect is significant in controlling tumor growth even when it doesn't directly kill the cancer cells.[1] Similarly, this compound has been shown to inhibit the proliferation of PC-3 human prostate cancer cells.[2][3][4]

Q3: What are the known advantages of this compound compared to other chemotherapeutic agents?

A3: Studies have indicated that this compound has a lower toxicity profile compared to some conventional chemotherapeutic drugs like cisplatin.[2] It has also been shown to be less toxic than its parent compound, neomycin.[6][] Specifically, neomycin has been found to inhibit Akt phosphorylation, a key signaling pathway, while this compound does not, suggesting fewer off-target effects for this compound in this context.[8]

Q4: What is the recommended solvent and storage condition for this compound?

Data Presentation

The following table summarizes the inhibitory effects of this compound on various cancer cell lines as reported in the literature. Please note that direct IC50 values for this compound are not consistently reported across studies; therefore, the table reflects the observed effects at given concentrations.

Cell LineCancer TypeThis compound ConcentrationObserved EffectReference
HSC-2Oral Squamous CarcinomaDose-dependentInhibition of proliferation in vitro.[1]
SASOral Squamous CarcinomaNot specifiedNo significant inhibition of proliferation in vitro.[1]
PC-3Prostate CancerDose-dependentInhibition of angiogenin-induced cell proliferation.[2]
HepG2Hepatocellular CarcinomaDose-dependentInhibition of angiogenin-stimulated cell proliferation.[5]
HUVECHuman Umbilical Vein Endothelial CellsDose-dependentInhibition of angiogenin-induced cell proliferation.[2][5]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.1% NP40 in isopropanol (B130326) with 4 mM HCl, or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm or 590 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of the solvent used to dissolve this compound, if any) and an untreated control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[9][10][11]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture dishes or plates and treat with desired concentrations of this compound for a specific time period. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low cytotoxic effect observed 1. This compound concentration is too low.2. The cell line is resistant to the direct cytotoxic effects of this compound.3. Insufficient incubation time.4. This compound degradation.1. Perform a dose-response experiment with a wider range of concentrations.2. Consider that this compound's primary effect might be anti-angiogenic rather than directly cytotoxic for this cell line. Evaluate anti-angiogenic properties (e.g., tube formation assay).3. Conduct a time-course experiment (e.g., 24, 48, 72 hours).4. Prepare fresh this compound solutions for each experiment.
High variability between replicate wells 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the plate.4. Poor solubility or precipitation of this compound.1. Ensure a homogenous cell suspension before and during seeding.2. Use calibrated pipettes and consistent technique.3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.4. Ensure this compound is fully dissolved in the medium. Visually inspect for precipitates.
Unexpectedly high cell death in control wells 1. Solvent toxicity (if used).2. Cell culture contamination.3. Poor cell health prior to the experiment.1. Ensure the final solvent concentration is low (typically <0.5%) and include a solvent-only control.2. Regularly check for microbial contamination (e.g., mycoplasma).3. Use healthy, sub-confluent cells for experiments.

Visualizations

Neamine_Mechanism_of_Action This compound This compound Angiogenin Angiogenin (ANG) This compound->Angiogenin Inhibits Nuclear Translocation Nucleus Nucleus Angiogenin->Nucleus Translocates to Angiogenesis Angiogenesis Angiogenin->Angiogenesis Promotes rRNA_Transcription rRNA Transcription Nucleus->rRNA_Transcription Stimulates Cell_Proliferation Cancer Cell Proliferation rRNA_Transcription->Cell_Proliferation Leads to

Caption: this compound's mechanism of action.

Experimental_Workflow Start Start: Determine Optimal This compound Concentration Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Neamine_Prep Prepare Serial Dilutions of this compound Cell_Seeding->Neamine_Prep Treatment Treat Cells with This compound Concentrations Neamine_Prep->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound optimization.

References

Technical Support Center: Investigating Potential Off-Target Effects of Neamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the potential off-target effects of Neamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary known on-target and off-target effects of this compound?

A1: this compound, an aminoglycoside, has a complex pharmacological profile with both intended and unintended biological activities.

  • On-Target (as an investigational anti-cancer agent): this compound's primary on-target effect in this context is the inhibition of angiogenin (B13778026) (ANG), a protein crucial for angiogenesis (the formation of new blood vessels). By binding to ANG, this compound blocks its nuclear translocation, thereby inhibiting rRNA transcription and subsequently suppressing both cancer cell proliferation and angiogenesis.[1][2][3]

  • On-Target (as an antibiotic): As an aminoglycoside antibiotic, this compound's original on-target effect is the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit of prokaryotic ribosomes.[4][5][6][7]

  • Off-Target Effects: The most significant and well-documented off-target effects of this compound and other aminoglycosides are ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys).[5][8][9][10][11][12][13] These toxicities are a major concern in clinical applications. Additionally, this compound can interact with other RNA molecules and potentially inhibit the PI3K-Akt signaling pathway at high concentrations.[14][15][16]

Q2: What are the initial signs of potential off-target effects in my cell-based assays with this compound?

A2: Observing the following in your experiments could indicate off-target effects:

  • Unexpected Cytotoxicity: Significant cell death at concentrations where the on-target effect (e.g., inhibition of angiogenin) is not expected to be the primary cause of toxicity.

  • Discrepancy with Genetic Validation: The phenotype observed with this compound treatment is not replicated when the intended target (e.g., angiogenin) is knocked down or knocked out using techniques like siRNA or CRISPR.

  • Inconsistent Results with Structurally Different Inhibitors: An inhibitor with a different chemical scaffold but the same intended target does not produce the same phenotype as this compound.

  • Activation of Stress Response Pathways: You observe the activation of cellular stress pathways, such as the unfolded protein response or apoptosis, which are not directly linked to the intended mechanism of action.

Q3: How can I distinguish between on-target and off-target toxicity of this compound?

A3: Differentiating between on-target and off-target toxicity is crucial for accurate interpretation of your results.

  • Target Expression Modulation: Use genetic tools like siRNA or CRISPR to modulate the expression of the intended target (angiogenin). If reducing the target's expression phenocopies the toxicity observed with this compound, it suggests an on-target effect.

  • Counter-Screening: Perform a counter-screen in a cell line that does not express the intended target. If toxicity persists in this cell line, it is likely due to off-target effects.

  • Rescue Experiments: Attempt to rescue the toxic phenotype by overexpressing the intended target. If overexpression alleviates the toxicity, it points towards an on-target mechanism.

  • Structurally Related Inactive Compound: Use a close chemical analog of this compound that is known to be inactive against the intended target. If this analog still produces the same toxic effects, it is a strong indicator of off-target activity.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity observed in cell culture.
  • Possible Cause: Off-target effects on essential cellular processes.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which cytotoxicity occurs and compare it to the concentration required for the desired on-target effect. A large difference may suggest off-target toxicity.

    • Kinome Scan: Conduct a broad-panel kinase screen to identify any off-target inhibition of essential kinases. Neomycin, a related compound, has been shown to inhibit Akt phosphorylation.[15]

    • Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm direct binding of this compound to its intended target and to identify potential off-target binders within the cell. A significant thermal shift of an unexpected protein could indicate an off-target interaction.[12][17][18][19][20]

    • Proteome-wide Thermal Shift Assay (TPP): For a more comprehensive analysis, employ TPP to assess changes in protein thermal stability across the proteome upon this compound treatment.[2][10][21][22][23]

Issue 2: Inconsistent or irreproducible results in angiogenesis assays.
  • Possible Cause: Activation of compensatory signaling pathways or off-target effects influencing cell migration and proliferation.

  • Troubleshooting Steps:

    • Pathway Analysis: Use techniques like Western blotting to probe for the activation of known compensatory angiogenic pathways (e.g., VEGF signaling).

    • Orthogonal Validation: Confirm your findings using a structurally different inhibitor of angiogenin.

    • Affinity Chromatography-Mass Spectrometry: Use affinity chromatography with immobilized this compound to pull down interacting proteins from cell lysates, followed by mass spectrometry to identify potential off-target binders that may interfere with your assay.

Issue 3: Difficulty in translating in vitro findings to in vivo models due to toxicity.
  • Possible Cause: In vivo-specific off-target effects, particularly nephrotoxicity and ototoxicity.

  • Troubleshooting Steps:

    • Monitor Renal Function: In animal models, regularly monitor markers of kidney function such as blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.[3] Histopathological examination of the kidneys can also reveal tubular damage.[3]

    • Assess Auditory Function: If possible, in animal studies, assess for signs of ototoxicity through auditory brainstem response testing.

    • Dose Optimization: Carefully titrate the dose of this compound in vivo to find a therapeutic window that minimizes toxicity while maintaining efficacy.

    • Genome-Wide Off-Target Analysis: For a comprehensive in vivo assessment, consider techniques like GUIDE-seq or CIRCLE-seq on samples from treated animals to identify potential off-target genomic interactions if a gene-editing application is being explored.[1][9][24][25][26][27][28][29][30][31]

Data Presentation

Table 1: Summary of this compound's Known Toxicities and Affected Systems

Toxicity TypeAffected Organ/SystemKey Molecular EventsReferences
Nephrotoxicity Kidney (Proximal Tubules)Accumulation in lysosomes, mitochondrial dysfunction, generation of reactive oxygen species (ROS), apoptosis.[5][6][8][11][13]
Ototoxicity Inner Ear (Hair Cells)Entry through mechanotransduction channels, generation of ROS, activation of JNK and caspase pathways, apoptosis.[9][10][13][32][33][34][35]

Table 2: No Observed Adverse Effect Level (NOAEL) of this compound in Rats (90-day sub-chronic toxicity study)

SexNOAEL (mg/kg/day)
Female12
Male16
Data from a 90-day sub-chronic toxicity study in SD rats.[3]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Culture cells to the desired confluency. Treat cells with either this compound at various concentrations or a vehicle control.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein (and potential off-targets) in the soluble fraction using methods like Western Blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12][17][18][19][20]

Protocol 2: Kinase Selectivity Profiling
  • Assay Setup: In a multi-well plate, combine a panel of recombinant kinases with their respective substrates and ATP.

  • Compound Addition: Add this compound at a range of concentrations to the wells. Include appropriate positive and negative controls.

  • Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Detect kinase activity using a suitable method, such as measuring the amount of phosphorylated substrate (e.g., using a specific antibody) or ATP consumption (e.g., using a luminescence-based assay).[4][36][37][38]

  • Data Analysis: Calculate the percent inhibition of each kinase at different this compound concentrations and determine the IC50 values to assess selectivity.

Mandatory Visualization

experimental_workflow cluster_problem Problem Identification cluster_validation Initial Validation cluster_identification Off-Target Identification cluster_conclusion Conclusion problem Unexpected Phenotype or Toxicity with this compound Treatment dose_response Dose-Response Curve Analysis problem->dose_response Step 1 genetic_validation Genetic Validation (siRNA/CRISPR) dose_response->genetic_validation Step 2 orthogonal_compound Orthogonal Compound Testing genetic_validation->orthogonal_compound Step 3 cetsa Cellular Thermal Shift Assay (CETSA) orthogonal_compound->cetsa If off-target is suspected on_target On-Target Effect Confirmed orthogonal_compound->on_target If phenotype is validated kinome_scan Kinome Scan cetsa->kinome_scan affinity_ms Affinity Chromatography-MS kinome_scan->affinity_ms off_target Off-Target Effect Identified affinity_ms->off_target nephrotoxicity_pathway This compound This compound proximal_tubule Proximal Tubule Cell This compound->proximal_tubule Enters megalin Megalin-mediated Endocytosis proximal_tubule->megalin Uptake via lysosome Lysosomal Accumulation megalin->lysosome mitochondria Mitochondrial Dysfunction lysosome->mitochondria ros Reactive Oxygen Species (ROS) Generation mitochondria->ros apoptosis Apoptosis ros->apoptosis cell_death Cell Death & Tubular Damage apoptosis->cell_death ototoxicity_pathway This compound This compound hair_cell Inner Ear Hair Cell This compound->hair_cell Enters met_channels Mechanotransduction (MET) Channels hair_cell->met_channels Uptake via ros_generation Reactive Oxygen Species (ROS) Generation met_channels->ros_generation jnk_pathway JNK Pathway Activation ros_generation->jnk_pathway caspase_activation Caspase Activation jnk_pathway->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis cell_death Hair Cell Death & Hearing Loss apoptosis->cell_death

References

reducing non-specific binding of Neamine in RNA interaction studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with non-specific binding (NSB) of neamine and related aminoglycosides in RNA interaction studies.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of this compound-RNA interactions?

A1: Non-specific binding refers to the tendency of this compound, a polycationic aminoglycoside, to interact with RNA molecules outside of its specific, high-affinity binding site. This is primarily driven by electrostatic attraction between the positively charged amino groups on this compound and the negatively charged phosphate (B84403) backbone of RNA.[1][2][3] These interactions can mask the true specific binding signal, leading to inaccurate measurements of binding affinity and stoichiometry.

Q2: Why is it crucial to control for non-specific binding?

A2: Uncontrolled non-specific binding can lead to several experimental artifacts:

  • Overestimation of Binding Affinity: Non-specific interactions contribute to the overall binding signal, making the interaction appear stronger (lower Kd) than it actually is.

  • Inaccurate Stoichiometry: At low salt concentrations, multiple this compound molecules can bind non-specifically to a single RNA, complicating the determination of the true binding ratio.[4]

  • False Positives: In screening assays, compounds might appear to be active binders when they are only interacting non-specifically.

  • Smeared Bands or High Background: In techniques like the Electrophoretic Mobility Shift Assay (EMSA), high NSB can result in smeared bands instead of discrete shifts, while in fluorescence-based assays, it can cause a high background signal.[5]

Q3: What is the primary method to reduce non-specific electrostatic interactions?

A3: The most effective and widely used method is to increase the ionic strength of the binding buffer by adding monovalent or divalent salts.[1][2][6] Cations from the salt shield the negative charges on the RNA backbone, reducing the electrostatic attraction for the positively charged this compound and making the specific, structurally-defined interactions more prominent.[6][7]

Q4: What is the role of magnesium ions (Mg²⁺) in these experiments?

A4: Divalent cations like Mg²⁺ are particularly effective at stabilizing RNA tertiary structure and reducing non-specific binding.[3][8][9][10] In studies involving this compound and tRNA, the addition of Mg²⁺ was found to be essential for minimizing the high degree of electrostatically driven non-specific binding observed in its absence.[8]

Q5: Can other buffer components influence non-specific binding?

A5: Yes. Besides salt concentration, buffer pH and the use of additives are important.[2][4]

  • pH: The pH of the buffer affects the protonation state of this compound's amino groups and thus its overall positive charge. Optimizing the pH is critical for consistent results.[1][2]

  • Additives: Low concentrations of non-ionic surfactants (e.g., Tween-20) can help if hydrophobic interactions contribute to NSB.[2][6] In some assays, blocking agents like BSA are used, but they should be validated as they can sometimes interfere with the assay itself (e.g., by binding the fluorescent probe in FP assays).[6][9]

Troubleshooting Guides

Problem 1: High Background or Smeared Bands in EMSA
  • Potential Cause: Excessive non-specific binding of this compound to the RNA probe. This is common under low ionic strength conditions.

  • Troubleshooting Steps:

    • Increase Monovalent Salt: Titrate NaCl or KCl into your binding buffer. Start from your current concentration and test a range (e.g., 50 mM, 100 mM, 150 mM, 250 mM).

    • Add Divalent Cations: Add MgCl₂ to the buffer, typically in the range of 1-10 mM. Mg²⁺ is often critical for proper RNA folding and minimizing NSB.[8]

    • Include a Non-specific Competitor: Add a non-specific, unlabeled RNA (like yeast tRNA) or a polyanionic competitor like heparin to the binding reaction. This will bind molecules that are interacting non-specifically, freeing up your labeled probe to interact with specific binders.

    • Optimize this compound Concentration: Reduce the concentration of this compound in the binding reaction. A high protein-to-RNA ratio can exacerbate NSB.[5]

    • Check Gel Conditions: Ensure the gel is polymerizing evenly and not overheating during the run, as this can also cause smearing.[5]

Problem 2: Inconsistent Binding Affinity (Kd) Values Between Experiments
  • Potential Cause: Poorly optimized or inconsistent buffer conditions. Binding affinity is highly dependent on the experimental environment.

  • Troubleshooting Steps:

    • Standardize Buffer Preparation: Ensure buffers are made fresh from high-quality stock solutions and that the final pH is verified for every batch.

    • Optimize and Fix Ionic Strength: Perform a salt titration to find the optimal concentration that minimizes NSB while maintaining a detectable specific signal. Once determined, use this exact concentration for all subsequent experiments. See the data in Table 1 for a quantitative example of how salt affects binding.

    • Control the Temperature: Perform all incubations and measurements at a consistent, controlled temperature, as binding is a thermodynamic process.[5]

    • Perform a Competition Assay: To confirm you are measuring a specific interaction, perform a competition experiment by adding an excess of unlabeled specific RNA. This should reduce the signal from the labeled RNA, confirming specificity. See the protocol below.

Data Presentation

Effect of Salt Concentration on Binding Affinity

Non-specific electrostatic interactions can be significantly reduced by increasing the salt concentration of the binding buffer. This weakens the overall binding affinity, allowing the specific, high-affinity interactions to be more clearly distinguished. The following data, adapted from an isothermal titration calorimetry study of neomycin B (which contains the this compound core) binding to a specific RNA aptamer, illustrates this effect.

Table 1: Influence of NaCl Concentration on Neomycin B-RNA Binding Affinity

NaCl Concentration (mM)Binding Affinity (Kₐ) (x 10⁵ M⁻¹)Dissociation Constant (Kd) (µM)
1014.50.69
2011.20.89
703.52.86
1201.37.69
2200.2540.0
3200.033303.0

Data derived from Chow, C. S., et al. (1998), Recognition of a cognate RNA aptamer by neomycin B.[4] The binding affinity (Kₐ) for the high-affinity site was measured, and the dissociation constant (Kd) was calculated as 1/Kₐ.

As shown, increasing the NaCl concentration by a factor of 32 (from 10 mM to 320 mM) results in a ~440-fold decrease in binding affinity (increase in Kd).

Experimental Protocols

Protocol 1: Optimizing Buffer Conditions via Salt Titration (EMSA)

This protocol outlines a method to determine the optimal salt concentration for your this compound-RNA binding assay using EMSA as the readout.

  • Prepare a Range of Binding Buffers:

    • Prepare a basal binding buffer (e.g., 20 mM HEPES pH 7.5, 1 mM EDTA).

    • Create a series of this buffer, each with a different concentration of NaCl (e.g., 25 mM, 50 mM, 100 mM, 150 mM, 200 mM, 250 mM). If required for your RNA, also include a fixed concentration of MgCl₂ (e.g., 5 mM) in all buffers.

  • Set Up Binding Reactions:

    • For each salt concentration, prepare at least two reactions:

      • Negative Control: Labeled RNA probe only.

      • Binding Reaction: Labeled RNA probe + fixed concentration of this compound.

    • Use a constant, low concentration of your labeled RNA probe (e.g., 1-10 nM).

    • Use a concentration of this compound that is expected to be near the Kd.

    • Incubate all reactions under identical conditions (e.g., 30 minutes at room temperature).

  • Perform Electrophoresis:

    • Add loading dye to each reaction.

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent overheating.

  • Analyze the Results:

    • Visualize the bands (e.g., by autoradiography or fluorescence imaging).

    • Low Salt: You will likely observe a "smear" or a band that is significantly retarded but not sharp, indicating high NSB.

    • High Salt: The shifted band may disappear entirely as all binding (specific and non-specific) is disrupted.

    • Optimal Salt: Look for the salt concentration that yields a sharp, discrete shifted band with the lowest background signal in the lane and well. This represents the best balance, where non-specific interactions are minimized and specific binding is still strong enough to be detected.

Protocol 2: Confirming Specificity with a Competition Assay (EMSA)

This assay confirms that the observed interaction is specific to your RNA of interest.

  • Prepare Reagents:

    • Use the optimized binding buffer determined from Protocol 1.

    • Labeled Probe: Your specific RNA probe with a label (e.g., ³²P, fluorescent tag).

    • Unlabeled Specific Competitor: The same RNA sequence as your probe, but without a label.

    • Unlabeled Non-specific Competitor: An unrelated RNA of similar size and charge (e.g., yeast tRNA).

  • Set Up Binding Reactions:

    • Prepare the following reactions:

      • Probe Only: Labeled RNA probe.

      • No Competitor: Labeled RNA probe + this compound.

      • Specific Competition: Labeled RNA probe + this compound + 10x excess of unlabeled specific competitor.

      • Specific Competition (High): Labeled RNA probe + this compound + 100x excess of unlabeled specific competitor.

      • Non-specific Competition: Labeled RNA probe + this compound + 100x excess of unlabeled non-specific competitor.

    • Important: In reactions 3, 4, and 5, pre-incubate the this compound with the unlabeled competitor for 10-15 minutes before adding the labeled probe. This allows the competitor to bind first.

  • Run EMSA and Analyze:

    • Incubate, run the gel, and visualize as previously described.

    • Expected Outcome:

      • The shifted band in the "No Competitor" lane (2) should be present.

      • The intensity of the shifted band should significantly decrease in the "Specific Competition" lanes (3 and 4) as the unlabeled probe outcompetes the labeled one for binding to this compound.

      • The shifted band in the "Non-specific Competition" lane (5) should remain largely unaffected, demonstrating that this compound prefers your specific RNA over a random sequence.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Validation Start High Background / Smeared Bands / Inconsistent Kd CheckBuffer Verify Buffer Composition (pH, Salt, Additives) Start->CheckBuffer SaltT Perform Salt Titration (e.g., 25-250 mM NaCl/KCl) CheckBuffer->SaltT If buffer is correct MgT Add/Titrate MgCl2 (e.g., 1-10 mM) SaltT->MgT Competitor Add Non-specific Competitor (e.g., yeast tRNA, heparin) MgT->Competitor Conc Optimize this compound/RNA Ratio Competitor->Conc Assay Run Control Assay (e.g., Competition EMSA) Conc->Assay Once conditions are optimized Result Specific Binding Confirmed Assay->Result

Caption: Troubleshooting workflow for addressing non-specific binding.

Salt_Shielding_Mechanism cluster_low_salt Low Salt Condition cluster_high_salt High Salt Condition RNA_low Neamine_low This compound (+) Neamine_low->RNA_low lab_low Strong electrostatic attraction leads to non-specific binding RNA_high Neamine_high This compound (+) lab_high Salt cations (Na⁺) shield RNA backbone, reducing non-specific attraction arrow_label Increase [NaCl] cluster_high_salt cluster_high_salt cluster_low_salt cluster_low_salt

Caption: Mechanism of reducing NSB with increased ionic strength.

Competition_EMSA Probe_L Labeled Probe (P*) Probe_U Unlabeled Specific Competitor (P) This compound This compound (N) NoComp P* + N Result1 Lane 1 (P* + N) Shifted Band [P—N] Free Probe [P] NoComp->Result1 Leads to Comp P* + N + 100x (P) Result2 Lane 2 (P* + N + 100x P) No/Weak Shifted Band Strong Free Probe [P*] Comp->Result2 Leads to

Caption: Workflow and expected results of a competition EMSA experiment.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Neamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the in vivo bioavailability of Neamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues researchers may encounter when a promising compound like this compound shows poor bioavailability in early in vivo studies.

Q1: Our initial in vivo screen of this compound in mice showed very low oral bioavailability (<1%). What are the likely causes?

A1: Low oral bioavailability for this compound, and aminoglycosides in general, is expected and stems from several key factors:

  • High Polarity and Hydrophilicity: this compound is a highly polar molecule, which limits its ability to passively diffuse across the lipid-rich membranes of the intestinal epithelium.[1]

  • Poor Membrane Permeability: The multiple amino groups on the this compound molecule are protonated at physiological pH, leading to a high positive charge and further reducing membrane permeability.

  • Potential for Efflux: While not extensively studied for this compound specifically, some aminoglycosides may be substrates for efflux pumps like P-glycoprotein in the gut, which actively transport the drug back into the intestinal lumen.

  • First-Pass Metabolism: Although aminoglycosides generally have low metabolism, any degradation in the gastrointestinal tract or by the liver before reaching systemic circulation will reduce bioavailability.[2]

Troubleshooting Workflow:

G cluster_strategies Bioavailability Enhancement Strategies cluster_evaluation Evaluation Workflow cluster_challenges Key Challenges prodrug Chemical Modification (Prodrug) in_vitro In Vitro Permeability (Caco-2) prodrug->in_vitro evaluate stability Physicochemical Stability prodrug->stability evaluate nanoparticle Formulation (Nanoparticles) nanoparticle->in_vitro evaluate nanoparticle->stability evaluate liposome Formulation (Liposomes) liposome->in_vitro evaluate liposome->stability evaluate in_vivo In Vivo Pharmacokinetics (Animal Model) in_vitro->in_vivo proceed if promising stability->in_vivo proceed if stable permeability Low Permeability in_vivo->permeability assess outcome stability_issue GI Stability in_vivo->stability_issue assess outcome toxicity Potential Toxicity in_vivo->toxicity assess outcome This compound This compound This compound->prodrug apply strategy This compound->nanoparticle apply strategy This compound->liposome apply strategy

References

Technical Support Center: Overcoming Neamine Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Neamine in their experiments.

Frequently Asked Questions (FAQs)

Q1: My bacterial strain has developed resistance to this compound. What are the most common underlying mechanisms?

A1: Bacterial resistance to this compound, an aminoglycoside antibiotic, primarily occurs through three main mechanisms:

  • Enzymatic Modification of this compound: This is the most prevalent cause of clinical resistance.[1][2] Bacteria acquire genes encoding Aminoglycoside-Modifying Enzymes (AMEs) that chemically alter the this compound molecule, preventing it from binding to its target, the 16S rRNA of the 30S ribosomal subunit.[1][3]

  • Alteration of the Ribosomal Target: Mutations in the 16S rRNA gene can alter the binding site of this compound, reducing its affinity and rendering the antibiotic ineffective.[4][5] Another emerging issue is the enzymatic modification of the ribosome itself by methyltransferase enzymes.[3][5]

  • Reduced Intracellular Concentration: Bacteria can limit the amount of this compound inside the cell by reducing its uptake across the cell membrane or by actively pumping it out using efflux pumps.[5][6]

Q2: How can I determine which resistance mechanism is present in my bacterial strain?

A2: A combination of genomic and biochemical assays can elucidate the resistance mechanism:

  • Genomic Analysis: Whole-genome sequencing can identify genes encoding AMEs, ribosomal methyltransferases, and efflux pumps. It can also pinpoint mutations in the 16S rRNA gene.

  • Biochemical Assays:

    • Enzyme Activity Assays: Cell lysates can be tested for their ability to inactivate this compound in the presence of co-factors like ATP or Acetyl-CoA, indicating the presence of APHs/ANTs or AACs, respectively.

    • Efflux Pump Inhibition Assays: The Minimum Inhibitory Concentration (MIC) of this compound can be determined in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI). A significant decrease in MIC in the presence of the EPI suggests the involvement of efflux pumps.

    • Ribosome Binding Assays: Ribosomes can be isolated from resistant and sensitive strains to compare their binding affinity to radiolabeled this compound.

Q3: Are there known mutations in E. coli that confer this compound resistance?

A3: Yes, studies have identified spontaneous mutants of Escherichia coli with this compound resistance. In some cases, the resistance phenotype results from the cumulative effect of two distinct mutations. One mutation may affect the ribosomal protein S12 (encoded by the strA gene), leading to a restrictive phenotype, while a second, potentially lethal mutation when isolated, can also contribute to resistance.[7][8][9]

Q4: What are the main classes of Aminoglycoside-Modifying Enzymes (AMEs) that inactivate this compound?

A4: There are three primary families of AMEs that can inactivate this compound and other aminoglycosides:[1]

  • N-acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the antibiotic.

  • O-phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. The neomycin resistance gene (neoR), often used as a selectable marker, encodes for an aminoglycoside-3'-phosphotransferase-IIa [APH(3')-IIa].[10]

  • O-nucleotidyltransferases (ANTs): These enzymes transfer an adenyl group from ATP to a hydroxyl group on the antibiotic.

The emergence of bifunctional enzymes, such as APH(2'')-AAC(6'), presents a significant challenge as they can modify a broad range of aminoglycosides.[1]

Troubleshooting Guides

Problem: Unexpectedly high MIC values for this compound against a previously susceptible bacterial strain.

Possible Cause 1: Acquisition of an AME-encoding plasmid.

  • Troubleshooting Steps:

    • Perform plasmid DNA extraction from the resistant strain.

    • Use PCR to screen for common AME genes (e.g., aph(3'), aac(6')).

    • If a plasmid is present, it can be sequenced to identify resistance determinants.

Possible Cause 2: Spontaneous mutation in the 16S rRNA gene.

  • Troubleshooting Steps:

    • Isolate genomic DNA from the resistant strain.

    • Amplify the 16S rRNA genes using PCR.

    • Sequence the PCR products and align them with the 16S rRNA sequence from the susceptible parent strain to identify mutations in the A-site, the this compound binding region.[4]

Possible Cause 3: Upregulation of an efflux pump system.

  • Troubleshooting Steps:

    • Perform a this compound MIC assay with and without a known efflux pump inhibitor (e.g., CCCP, PAβN).

    • A four-fold or greater decrease in the MIC in the presence of the inhibitor is indicative of efflux pump involvement.

    • Quantitative real-time PCR (qRT-PCR) can be used to compare the expression levels of known efflux pump genes between the resistant and susceptible strains.

Problem: A rationally designed this compound derivative is ineffective against a resistant strain.

Possible Cause 1: The modification does not protect against the specific AME present.

  • Troubleshooting Steps:

    • Identify the AME present in the resistant strain (see Q2).

    • Structural modeling of the AME with your this compound derivative can predict if the modification site is accessible to the enzyme.

    • Perform in vitro enzyme kinetics assays with the purified AME and your derivative to determine if it is a substrate.

Possible Cause 2: The derivative has poor cell penetration or is a substrate for an efflux pump.

  • Troubleshooting Steps:

    • Assess the hydrophobicity and charge of your derivative, as these properties influence membrane permeability.

    • Conduct an MIC assay with an efflux pump inhibitor to see if efflux is the primary reason for the lack of activity.

Quantitative Data Summary

Table 1: Examples of Aminoglycoside-Modifying Enzymes (AMEs) and their Substrates

Enzyme FamilyEnzyme ExampleCommon SubstratesBacterial Source (Example)
N-acetyltransferases (AACs) AAC(3)Gentamicin, Kanamycin, TobramycinGram-positive and Gram-negative bacteria
AAC(6')Amikacin, Kanamycin, TobramycinEnterococcus faecium
O-phosphotransferases (APHs) APH(3')-Ia/IIaThis compound, Kanamycin BGram-positive bacteria
APH(2'')Gentamicin, TobramycinEnterococcus faecalis
O-nucleotidyltransferases (ANTs) ANT(4')Kanamycin AStaphylococcus aureus
ANT(2'')Gentamicin, TobramycinPseudomonas aeruginosa

This table is a summary based on information from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water at a concentration of 1024 µg/mL. Filter-sterilize the solution.

  • Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the this compound dilution. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: PCR Amplification of the 16S rRNA Gene A-Site
  • DNA Extraction: Extract genomic DNA from the this compound-resistant and -susceptible bacterial strains using a commercial DNA extraction kit.

  • Primer Design: Design primers flanking the A-site of the 16S rRNA gene. For E. coli, for example, forward primer 5'-CCT GGC TTA GAG AAG GCG-3' and reverse primer 5'-GGC GGT GTG TAC AAG GCC-3' can be used.

  • PCR Reaction: Set up a 50 µL PCR reaction containing:

    • 5 µL of 10x PCR buffer

    • 1 µL of 10 mM dNTPs

    • 1 µL of 10 µM forward primer

    • 1 µL of 10 µM reverse primer

    • 0.5 µL of Taq DNA polymerase

    • 1 µL of template DNA (50-100 ng)

    • 39.5 µL of nuclease-free water

  • PCR Cycling Conditions:

    • Initial denaturation: 95°C for 5 minutes

    • 30 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 7 minutes

  • Analysis: Run the PCR product on a 1% agarose (B213101) gel to confirm amplification. Purify the PCR product and send it for Sanger sequencing.

Visualizations

Resistance_Mechanisms cluster_bacterium Bacterial Cell Neamine_ext This compound (extracellular) Neamine_int This compound (intracellular) Neamine_ext->Neamine_int Uptake Ribosome Ribosome (Target) Neamine_int->Ribosome Binding AME Aminoglycoside-Modifying Enzyme (AME) Neamine_int->AME Modification Efflux_Pump Efflux Pump Neamine_int->Efflux_Pump Export Mutated_Ribosome Mutated/Modified Ribosome Neamine_int->Mutated_Ribosome Reduced Binding Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Translation Bacterial Growth Bacterial Growth Protein_Synthesis->Bacterial Growth Modified_this compound Modified this compound AME->Modified_this compound Efflux_Pump->Neamine_ext Continued Protein Synthesis Continued Protein Synthesis Mutated_Ribosome->Continued Protein Synthesis

Caption: Overview of this compound action and resistance mechanisms.

Troubleshooting_Workflow start High this compound MIC Observed q1 Perform MIC with Efflux Pump Inhibitor start->q1 q2 PCR for AME Genes q1->q2 No Change res1 Efflux Pump Mediated Resistance q1->res1 MIC Decreases q3 Sequence 16S rRNA Gene q2->q3 No AME Gene res2 Enzymatic Modification q2->res2 AME Gene Detected res3 Target Site Mutation q3->res3 Mutation Found res4 Multiple/Novel Mechanism q3->res4 No Mutation

Caption: Troubleshooting workflow for identifying this compound resistance.

AME_Action cluster_aac N-acetyltransferases (AACs) cluster_aph O-phosphotransferases (APHs) cluster_ant O-nucleotidyltransferases (ANTs) Neamine_AAC This compound AAC_Enzyme AAC Neamine_AAC->AAC_Enzyme Acetyl_CoA Acetyl-CoA Acetyl_CoA->AAC_Enzyme Acetylated_this compound Acetylated this compound (Inactive) AAC_Enzyme->Acetylated_this compound Neamine_APH This compound APH_Enzyme APH Neamine_APH->APH_Enzyme ATP_APH ATP ATP_APH->APH_Enzyme Phosphorylated_this compound Phosphorylated this compound (Inactive) APH_Enzyme->Phosphorylated_this compound Neamine_ANT This compound ANT_Enzyme ANT Neamine_ANT->ANT_Enzyme ATP_ANT ATP ATP_ANT->ANT_Enzyme Adenylylated_this compound Adenylylated this compound (Inactive) ANT_Enzyme->Adenylylated_this compound

Caption: Mechanisms of this compound inactivation by AMEs.

References

minimizing Neamine toxicity while maximizing therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with neamine and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your experiments for minimizing toxicity while maximizing therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's therapeutic effect?

This compound's primary therapeutic effect, particularly in the context of cancer, is attributed to its ability to inhibit angiogenesis and cancer cell proliferation. It achieves this by binding to angiogenin (B13778026) (ANG), a key protein involved in the formation of new blood vessels, and preventing its translocation to the nucleus.[1][2][3] This blockade of nuclear ANG inhibits ribosomal RNA (rRNA) transcription, which is essential for both angiogenesis and the proliferation of tumor cells.[2][3]

Q2: How does this compound's toxicity compare to other aminoglycosides like neomycin?

This compound is a derivative of neomycin and is considered significantly less toxic.[1][2] Specifically, its nephrotoxicity (kidney toxicity) and ototoxicity (hearing toxicity) are reported to be only about 5% and 6%, respectively, of that observed with neomycin.[1] This reduced toxicity profile makes this compound a more promising candidate for therapeutic development.[2][3]

Q3: What are the main strategies to further reduce the toxicity of this compound-based compounds?

A primary strategy to reduce the toxicity of aminoglycosides, including this compound derivatives, is to decrease the overall positive charge (cationic nature) of the molecule.[4] Highly cationic compounds are more readily taken up by transporters in the kidney's proximal tubule cells and cochlear hair cells, leading to toxicity.[4] Chemical modifications, such as the introduction of amide or sulfonamide functionalities, can reduce this cationic charge and decrease penetration into these sensitive cells.[4] Additionally, creating amphiphilic derivatives by adding lipophilic side chains has been explored to target bacterial membranes more specifically, which can also modulate toxicity.[5][6]

Q4: What is the role of the Akt signaling pathway in this compound's activity and toxicity?

The Akt signaling pathway is crucial for cell survival and proliferation. Neomycin has been shown to inhibit the phosphorylation of Akt, which may contribute to its toxicity by hindering tissue growth and repair.[7][8] In contrast, this compound does not significantly interfere with the Akt pathway.[7] This difference is a potential explanation for this compound's lower toxicity compared to neomycin.[7][8]

Troubleshooting Guides

Cell-Based Assays

Issue: High variability or inconsistent results in cell viability assays (e.g., MTT assay).

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable results.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between plating wells to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells to improve consistency.

  • Possible Cause 2: Interference with MTT Assay Reagents. Components in the treatment (this compound or its derivatives) or media may interact with the MTT reagent.

    • Solution: Run a control plate with your compounds in cell-free media to check for any direct reduction of MTT. If interference is observed, consider alternative viability assays such as those based on ATP content (e.g., CellTiter-Glo®) or live/dead cell staining.

  • Possible Cause 3: Contamination. Bacterial or mycoplasma contamination can affect cell metabolism and viability.

    • Solution: Regularly test your cell cultures for mycoplasma. Practice strict aseptic techniques during all cell handling procedures.

Issue: Poor or no tube formation in angiogenesis assays.

  • Possible Cause 1: Suboptimal Endothelial Cell Health. Endothelial cells that are of a high passage number, stressed, or unhealthy will not form robust tubular networks.

    • Solution: Use low-passage endothelial cells (e.g., HUVECs) for your experiments. Ensure optimal growth conditions and handle the cells gently during subculturing.

  • Possible Cause 2: Incorrect Matrigel™ or Basement Membrane Extract (BME) Polymerization. Improper temperature or handling can lead to a suboptimal matrix for tube formation.

    • Solution: Thaw Matrigel™/BME on ice overnight at 4°C. Use pre-chilled pipette tips and plates to prevent premature polymerization. Ensure an even coating of the well bottom.

  • Possible Cause 3: Inappropriate Concentration of Angiogenic Stimulator. The concentration of the pro-angiogenic factor (e.g., VEGF, bFGF) may be too low or too high.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of your angiogenic stimulator for the specific endothelial cell type you are using.

In Vivo Experiments

Issue: High toxicity or animal mortality in xenograft models.

  • Possible Cause 1: Incorrect Dosage. The administered dose of this compound or its derivative may be too high for the specific animal model.

    • Solution: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Start with doses reported in the literature (e.g., 20-30 mg/kg for this compound in mice) and carefully monitor for signs of toxicity such as weight loss, lethargy, or ruffled fur.[3][9]

  • Possible Cause 2: Vehicle Toxicity. The vehicle used to dissolve the compound may be causing adverse effects.

    • Solution: Administer the vehicle alone to a control group of animals to assess its toxicity. If the vehicle is toxic, explore alternative, biocompatible solvents.

  • Possible Cause 3: Dehydration or Poor Animal Health. Underlying health issues in the animals can exacerbate drug toxicity.

    • Solution: Ensure animals are properly hydrated and housed in a clean, stress-free environment. Closely monitor their health status throughout the experiment.

Quantitative Data Summary

Table 1: Comparative Toxicity of this compound and Related Compounds

CompoundToxicity MetricValueSpeciesReference
This compoundNephrotoxicity (% of Neomycin)~5%In vitro/In vivo[1]
This compoundOtotoxicity (% of Neomycin)~6%In vitro/In vivo[1]
This compoundAcute LD50 (subcutaneous)1.25 g/kgMouse[2]
NeomycinAcute LD50 (subcutaneous)0.22 g/kgMouse[2]
StreptomycinAcute LD50 (subcutaneous)0.60 g/kgMouse[2]

Table 2: In Vitro Efficacy of this compound

Cell LineAssayIC50 ValueNotesReference
HSC-2 (Oral Squamous Carcinoma)Proliferation (MTT)~1 mM-[3]
HUVEC (Endothelial Cells)Proliferation (Angiogenin-stimulated)~5 µM-[3]
PC-3 (Prostate Cancer)Proliferation (Angiogenin-induced)Dose-dependent inhibitionSpecific IC50 not provided[10]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Tumor Cell LineAnimal ModelThis compound Dose% Tumor Growth InhibitionReference
A431 (Epidermoid Carcinoma)Athymic Mice20 mg/kg (i.v.)64%[9]
HT-29 (Colon Adenocarcinoma)Athymic Mice30 mg/kg (s.c.)Significant inhibition[9]
MDA-MB-435 (Breast Cancer)Athymic Mice30 mg/kg (s.c.)Significant inhibition[9]
HSC-2 (Oral Squamous Carcinoma)Athymic Mice30 mg/kg (s.c.)65%[3]
SAS (Oral Squamous Carcinoma)Athymic Mice30 mg/kg (s.c.)62%[3]
PC-3 (Prostate Cancer)Nude MiceNot specifiedComparative to Cis-platinum[10]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound or its derivatives on a specific cell line.

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS)

  • This compound or derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Treatment:

    • Prepare serial dilutions of your test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of your compound. Include vehicle-only controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Endothelial Cell Tube Formation Assay

Objective: To assess the anti-angiogenic potential of this compound or its derivatives in vitro.

Materials:

  • 96-well plate

  • Basement Membrane Extract (BME) or Matrigel™

  • Endothelial cells (e.g., HUVECs)

  • Endothelial cell growth medium

  • Pro-angiogenic factor (e.g., VEGF)

  • This compound or derivative stock solution

  • Inverted microscope with a camera

Procedure:

  • Plate Coating:

    • Thaw BME/Matrigel™ on ice at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of BME/Matrigel™ to each well of a 96-well plate.

    • Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Preparation:

    • Harvest endothelial cells and resuspend them in a serum-free medium containing the pro-angiogenic factor and the desired concentrations of your test compound.

  • Seeding:

    • Seed the cell suspension onto the polymerized matrix at a density of 1-2 x 10⁴ cells per well.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Visualization and Quantification:

    • Monitor tube formation at regular intervals using an inverted microscope.

    • Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubular network using image analysis software (e.g., ImageJ).

Visualizations

Caption: this compound's therapeutic mechanism of action.

Aminoglycoside_Toxicity_Pathway cluster_lumen Tubular Lumen / Cochlear Fluid cluster_cell Renal Proximal Tubule Cell / Cochlear Hair Cell cluster_cytoplasm Cytoplasm Aminoglycoside Aminoglycoside (e.g., this compound) Endosome Endosome Aminoglycoside->Endosome Uptake (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion ROS_Production Reactive Oxygen Species (ROS) Production Lysosome->ROS_Production Disruption leads to Cell_Damage Cellular Damage (Nephro/Ototoxicity) ROS_Production->Cell_Damage Induces

Caption: General pathway of aminoglycoside-induced toxicity.

References

Technical Support Center: Troubleshooting Inconsistent Results in Neamine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neamine-related experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to inconsistent results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound's primary mechanism of action is the inhibition of the nuclear translocation of angiogenin (B13778026) (ANG), a potent inducer of neovascularization. By blocking ANG's entry into the nucleus, this compound prevents the stimulation of ribosomal RNA (rRNA) transcription, which is crucial for both angiogenesis and the proliferation of certain cancer cells. Unlike its parent compound, neomycin, this compound does not significantly inhibit the Akt signaling pathway.

Q2: How should I prepare and store this compound for cell culture experiments?

A2: this compound is typically supplied as a sulfate (B86663) salt and is soluble in water. For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile, deionized water or a suitable aqueous buffer. It is advisable to filter-sterilize the stock solution through a 0.22 µm filter. For long-term storage, it is best to store the powdered form at -20°C. While aqueous stock solutions can be stored at -20°C, it is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles to minimize degradation. For immediate use in experiments, do not store aqueous solutions for more than a day.[1]

Q3: What are the typical working concentrations of this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. For inhibiting angiogenin-induced cell proliferation, concentrations in the range of 10 µM to 200 µM are commonly reported. For example, in some studies, 50 µM of this compound was sufficient to inhibit angiogenin-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: We are observing high variability in our dose-response curves. What could be the cause?

A4: High variability in dose-response curves can stem from several factors. Inconsistent cell seeding density, variations in cell health and passage number, or instability of this compound in the culture medium can all contribute. Ensure that your cell culture techniques are consistent and that the this compound solution is freshly prepared. The IC50 value of a drug can vary between experiments, with a 1.5- to 3-fold variability often considered normal.[2] Differences greater than this may indicate underlying technical issues.[2]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Q: We are observing significant well-to-well and experiment-to-experiment variability in our IC50 values for this compound. What are the potential causes and how can we troubleshoot this?

A: Inconsistent IC50 values are a common challenge. Here’s a step-by-step guide to identify and resolve the issue:

  • This compound Purity and Integrity:

    • Problem: The purity of your this compound can significantly impact its effective concentration. This compound is often prepared by the methanolysis of neomycin, and incomplete reaction or purification can leave residual neomycin or other impurities.

    • Solution: If possible, verify the purity of your this compound stock using methods like High-Performance Liquid Chromatography (HPLC). If you suspect degradation, use a fresh, unopened vial of this compound.

  • Cell Culture Conditions:

    • Problem: Variations in cell seeding density, passage number, and overall cell health can lead to inconsistent responses to this compound.

    • Solution:

      • Maintain a consistent cell seeding density across all wells and experiments.

      • Use cells within a defined low passage number range, as high passage numbers can alter cellular characteristics and drug sensitivity.

      • Regularly check for mycoplasma contamination, which can affect cell health and experimental outcomes.

  • Assay Protocol and Reagents:

    • Problem: Inconsistencies in incubation times, reagent preparation, and the stability of reagents in the cell culture medium can introduce variability.

    • Solution:

      • Ensure precise and consistent incubation times for drug treatment.

      • Prepare fresh dilutions of this compound for each experiment from a reliable stock solution.

      • Be aware that components in cell culture media can degrade over time, affecting cell growth and drug response.[3][4][5][6][7]

  • Data Analysis:

    • Problem: The method used to calculate the IC50 value can influence the result.

    • Solution: Use a consistent and appropriate curve-fitting model for your data analysis. Be mindful that different software packages may use slightly different algorithms.

Issue 2: Variable Results in Angiogenin Nuclear Translocation Assays

Q: Our immunofluorescence results for angiogenin nuclear translocation show high background and inconsistent inhibition by this compound. How can we improve this assay?

A: The angiogenin nuclear translocation assay can be sensitive to several factors. Here’s how to troubleshoot common problems:

  • High Background Staining:

    • Problem: Non-specific antibody binding can obscure the specific signal.

    • Solution:

      • Optimize the concentration of your primary and secondary antibodies.

      • Ensure adequate blocking by using a suitable blocking agent (e.g., bovine serum albumin or serum from the host species of the secondary antibody).

      • Perform thorough washing steps between antibody incubations.

  • Weak or No Signal:

    • Problem: The target protein may not be detected effectively.

    • Solution:

      • Confirm that your cells are in a proliferative state, as angiogenin nuclear translocation is more prominent in dividing cells.[8]

      • Ensure proper cell permeabilization to allow the antibody to access the nuclear proteins.[9][10][11]

      • Check the compatibility and functionality of your primary and secondary antibodies.

  • Inconsistent this compound Inhibition:

    • Problem: The inhibitory effect of this compound may appear variable.

    • Solution:

      • Pre-incubate the cells with this compound for a sufficient duration before adding angiogenin to allow for cellular uptake and action.

      • As with viability assays, ensure the purity and stability of your this compound solution.

      • Quantify the nuclear translocation by measuring the mean signal intensity of angiogenin staining in the nucleus versus the cytoplasm to obtain objective data.[12]

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on the viability of Human Umbilical Vein Endothelial Cells (HUVECs) in the presence of angiogenin. This data can serve as a reference for expected outcomes.

This compound Concentration (µM)Cell Viability (% of Angiogenin-Treated Control)
0100%
10~85%
25~60%
50~40%
100~20%
200~5%

Note: These are approximate values based on published data and may vary depending on the specific experimental conditions.

Experimental Protocols

Key Experiment: Angiogenin Nuclear Translocation Assay using Immunofluorescence

This protocol outlines the steps to visualize and quantify the inhibition of angiogenin nuclear translocation by this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human Angiogenin

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-Angiogenin antibody

  • Secondary antibody: Fluorescently labeled anti-species IgG

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Seeding: Seed HUVECs onto sterile glass coverslips in a 24-well plate at a density that will ensure they are in a sub-confluent, proliferative state at the time of the experiment.

  • Cell Starvation (Optional): To synchronize cells and reduce baseline signaling, you can serum-starve the cells for a few hours before the experiment.

  • This compound Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound (e.g., 50 µM, 100 µM) in fresh cell culture medium for 30-60 minutes at 37°C. Include a vehicle control (medium without this compound).

  • Angiogenin Stimulation: Add recombinant human angiogenin (e.g., 1 µg/mL) to the wells and incubate for 30-60 minutes at 37°C.

  • Fixation: Gently wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells again with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-angiogenin antibody diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells with PBS and incubate with DAPI for 5-10 minutes to stain the nuclei.

  • Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells for each condition.

Visualizations

Neamine_Signaling_Pathway Angiogenin Angiogenin (ANG) CellSurface Cell Surface Receptor Angiogenin->CellSurface Binds Endocytosis Endocytosis CellSurface->Endocytosis Cytoplasm Cytoplasm Endocytosis->Cytoplasm NuclearPore Nuclear Pore Complex Cytoplasm->NuclearPore ANG Translocation Nucleus Nucleus rRNA_Transcription rRNA Transcription Nucleus->rRNA_Transcription Stimulates NuclearPore->Nucleus Cell_Proliferation Cell Proliferation & Angiogenesis rRNA_Transcription->Cell_Proliferation This compound This compound This compound->NuclearPore Inhibits

Caption: Proposed signaling pathway for this compound's inhibitory action.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify this compound Purity & Freshness of Solutions Start->Check_Reagents Check_Cells Standardize Cell Culture (Seeding, Passage #) Start->Check_Cells Check_Protocol Review Assay Protocol (Incubation Times, etc.) Start->Check_Protocol Consistent Results Consistent? Check_Reagents->Consistent Check_Cells->Consistent Check_Protocol->Consistent Resolved Issue Resolved Consistent->Resolved Yes Re_evaluate Re-evaluate Experimental Design & Controls Consistent->Re_evaluate No

Caption: Troubleshooting workflow for inconsistent this compound experiment results.

Experimental_Workflow Start Seed HUVECs on Coverslips Pre_treat Pre-treat with this compound or Vehicle Control Start->Pre_treat Stimulate Stimulate with Angiogenin Pre_treat->Stimulate Fix_Perm Fix and Permeabilize Cells Stimulate->Fix_Perm Block Block Non-specific Binding Fix_Perm->Block Antibodies Incubate with Primary & Secondary Antibodies Block->Antibodies Stain_Mount Counterstain Nuclei (DAPI) & Mount Coverslips Antibodies->Stain_Mount Analyze Image and Quantify Nuclear Fluorescence Stain_Mount->Analyze

Caption: Experimental workflow for the Angiogenin Nuclear Translocation Assay.

References

Technical Support Center: Development of Neamine Analogs with Improved Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Neamine analogs. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound as a scaffold for developing new aminoglycoside analogs?

A1: this compound is a pseudodisaccharide that forms the core structure of many clinically important aminoglycoside antibiotics. It has been identified as an optimal core structure for binding to the bacterial ribosomal RNA (rRNA) A-site, which is the primary target of aminoglycosides.[1] By modifying the peripheral substituents of the this compound core, it is possible to develop analogs with improved properties, such as enhanced antibacterial activity, reduced toxicity, and the ability to overcome bacterial resistance mechanisms.[2][3]

Q2: What are the main challenges in developing this compound analogs with improved pharmacokinetic properties?

A2: The primary challenges include:

  • Overcoming Bacterial Resistance: A major hurdle is designing analogs that can evade inactivation by aminoglycoside-modifying enzymes (AMEs), the most common mechanism of resistance.[3][4]

  • Reducing Toxicity: Aminoglycosides are associated with nephrotoxicity and ototoxicity, which are linked to their interaction with human mitochondrial ribosomes.[4] A key challenge is to design analogs with selective toxicity towards bacterial ribosomes.

  • Optimizing Pharmacokinetics: Achieving desirable absorption, distribution, metabolism, and excretion (ADME) properties is crucial for clinical efficacy. This includes ensuring adequate drug concentration at the site of infection and an appropriate half-life.[5][6]

  • Chemical Synthesis and Purification: The synthesis of this compound analogs is often complex, involving multiple steps with protecting groups, and purification can be challenging due to the polar nature of these compounds.[7][8][9]

Troubleshooting Guides

Synthesis

Q3: My multi-step synthesis of a this compound analog is resulting in a very low overall yield. How can I identify the problematic step(s)?

A3: A low overall yield in a multi-step synthesis is a common issue. To troubleshoot:

  • Analyze Each Step: Carefully review the reaction conditions and purification methods for each individual step.

  • Characterize Intermediates: Ensure you are thoroughly characterizing the intermediate products at each stage (e.g., using NMR, Mass Spectrometry) to confirm that the desired transformation has occurred and to assess purity.

  • Optimize Critical Steps: Identify steps with historically low yields or those involving sensitive reagents. Consider optimizing reaction parameters such as temperature, reaction time, solvent, and catalyst.

  • Protecting Group Strategy: Re-evaluate your protecting group strategy. Inefficient protection or deprotection can significantly impact yield. The trifluoroacetyl group, for instance, has been used for blocking amino groups in this compound chemistry.[10]

Q4: I am having trouble with the regioselective modification of a specific hydroxyl or amino group on the this compound scaffold. What can I do?

A4: Achieving regioselectivity is critical. Consider the following approaches:

  • Orthogonal Protecting Groups: Employ a strategy with different protecting groups that can be selectively removed under distinct conditions, allowing for the modification of specific functional groups.

  • Enzymatic Modification: In some cases, enzymes can offer high regioselectivity for acylation or other modifications.

  • Steric Hindrance: Exploit the inherent differences in steric hindrance around the various functional groups to direct reagents to a specific position.

Purification

Q5: I am struggling to purify my polar this compound analog from reaction impurities. What purification techniques are most effective?

A5: The high polarity of this compound analogs makes purification challenging. Traditional normal-phase silica (B1680970) gel chromatography is often ineffective. Consider these alternatives:

  • Ion-Exchange Chromatography (IEX): This is a powerful technique for separating charged molecules like aminoglycosides. Cation-exchange chromatography is often a preferred method for capturing these positively charged compounds.[9]

  • Reversed-Phase Chromatography (RPC): While less common for highly polar compounds, RPC using specialized columns (e.g., C18 with an ion-pairing agent) can sometimes provide good separation.

  • Affinity Chromatography: If your analog is designed to bind to a specific target (e.g., a specific RNA sequence), affinity chromatography can be a highly selective purification method.[7]

In Vitro & In Vivo Testing

Q6: My this compound analog shows good in vitro activity against a target bacterium, but it is not effective in an animal model of infection. What could be the reason?

A6: This discrepancy between in vitro and in vivo results is a common challenge in drug development and can be attributed to several factors related to pharmacokinetics and pharmacodynamics (PK/PD):[11][12]

  • Poor Bioavailability: The analog may not be well absorbed into the bloodstream after administration.

  • Rapid Metabolism or Excretion: The compound might be quickly metabolized or cleared from the body, preventing it from reaching therapeutic concentrations at the site of infection.[13]

  • Protein Binding: High plasma protein binding can reduce the concentration of the free, active drug.

  • Toxicity: The compound may be causing unforeseen toxicity in the animal model, leading to adverse effects that mask its antibacterial efficacy.

Q7: How can I assess the potential for nephrotoxicity and ototoxicity of my this compound analogs early in the development process?

A7: Early toxicity screening is crucial.

  • In Vitro Cell-Based Assays: Use cell lines derived from the kidney (e.g., proximal tubule cells) and inner ear (e.g., hair cells) to assess cytotoxicity.

  • Mitochondrial Ribosome Binding Assays: Since aminoglycoside toxicity is linked to binding to human mitochondrial ribosomes, performing binding assays with isolated mitochondrial ribosomes can provide an early indication of potential toxicity.[4]

  • Zebrafish Models: Zebrafish larvae are a useful in vivo model for rapid screening of ototoxicity and nephrotoxicity.

Experimental Protocols

Protocol 1: General Synthesis of a 6'-N-Modified this compound Analog

This protocol outlines a general approach for the synthesis of a this compound analog with a modification at the 6'-amino group.

  • Protection of Amino Groups: Protect all amino groups of this compound except for the 6'-amino group using an orthogonal protecting group strategy. For example, use Boc (tert-butyloxycarbonyl) protection for the amino groups on the 2-deoxystreptamine (B1221613) ring and a different protecting group for the 2'-amino group.

  • Selective Deprotection: Selectively deprotect the 6'-amino group.

  • Acylation/Alkylation: React the free 6'-amino group with the desired acylating or alkylating agent to introduce the modification.

  • Deprotection: Remove all protecting groups to yield the final this compound analog.

  • Purification: Purify the final compound using cation-exchange chromatography.

Protocol 2: In Vitro Antibacterial Activity Assay (MIC Determination)
  • Bacterial Strain Preparation: Grow the bacterial strain of interest (e.g., E. coli, P. aeruginosa) in appropriate broth medium to the mid-logarithmic phase.

  • Serial Dilution: Prepare a series of two-fold serial dilutions of the this compound analog in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the analog that completely inhibits visible bacterial growth.

Protocol 3: In Vivo Pharmacokinetic Study in a Murine Model
  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer a single dose of the this compound analog to the mice via the desired route (e.g., intravenous, intraperitoneal).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Drug Concentration Analysis: Quantify the concentration of the this compound analog in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), and clearance (CL).[5]

Data Presentation

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of this compound Analogs

CompoundE. coli ATCC 25922P. aeruginosa PAO1MRSA ATCC 43300
This compound166432
Analog 14168
Analog 283216
Analog 3>128>128>128

Table 2: Pharmacokinetic Parameters of this compound Analogs in Mice

Compoundt1/2 (h)Vd (L/kg)CL (L/h/kg)
This compound1.50.30.14
Analog 12.80.40.10
Analog 21.20.20.12

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start This compound Scaffold protect Protection of Functional Groups start->protect modify Chemical Modification protect->modify deprotect Deprotection modify->deprotect purify Purification (IEX/RPC) deprotect->purify mic MIC Determination purify->mic toxicity Toxicity Assays (Cell-based) mic->toxicity binding Ribosomal Binding Assay toxicity->binding pk Pharmacokinetic (PK) Studies binding->pk efficacy Efficacy Models pk->efficacy

Caption: General experimental workflow for developing this compound analogs.

troubleshooting_synthesis start Low Overall Yield in Synthesis q1 Analyze each step's yield and purity? start->q1 s1 Identify and optimize low-yielding steps. q1->s1 Yes q2 Are intermediates fully characterized? q1->q2 No s1->q2 s2 Confirm structures and purity (NMR, MS). q2->s2 No q3 Is the protecting group strategy optimal? q2->q3 Yes s2->q3 s3 Re-evaluate protecting groups for efficiency. q3->s3 No end_node Improved Yield q3->end_node Yes s3->end_node

Caption: Troubleshooting guide for low synthesis yield.

pk_pd_relationship cluster_pk Pharmacokinetics (What the body does to the drug) cluster_pd Pharmacodynamics (What the drug does to the body/bacteria) absorption Absorption distribution Distribution absorption->distribution metabolism Metabolism distribution->metabolism excretion Excretion metabolism->excretion drug_concentration Drug Concentration at Target Site excretion->drug_concentration Determines binding_target Binding to Ribosomal A-Site protein_synth_inhibition Inhibition of Protein Synthesis binding_target->protein_synth_inhibition bacterial_death Bacterial Cell Death protein_synth_inhibition->bacterial_death drug_concentration->binding_target

References

Technical Support Center: Neamine-RNA Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Mg2+ concentration on neamine-RNA binding affinity.

Frequently Asked Questions (FAQs)

Q1: What is the general role of Mg2+ in this compound-RNA binding?

A1: Divalent cations like Mg2+ are crucial for the structural integrity and biological activity of RNA.[1][2] Mg2+ ions can stabilize the folded form of RNA through two primary modes: diffuse binding, where hydrated Mg2+ ions interact non-specifically with the RNA backbone via long-range electrostatics, and site-specific binding, where partially dehydrated Mg2+ ions coordinate directly with specific anionic ligands within the folded RNA structure.[1][2] For this compound, a polycationic aminoglycoside, to bind with high affinity to its target, typically the A-site of bacterial 16S ribosomal RNA (rRNA), the RNA must be in its correctly folded, native conformation.[3] Therefore, an optimal Mg2+ concentration is essential to maintain the specific three-dimensional structure of the RNA binding pocket recognized by this compound.

Q2: How does Mg2+ concentration quantitatively affect the binding affinity (Kd) of this compound to RNA?

Q3: What is the primary experimental technique to measure the thermodynamics of this compound-RNA binding?

A3: Isothermal Titration Calorimetry (ITC) is considered the "gold-standard" for studying molecular interactions, including this compound-RNA binding.[5] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Ka, from which Kd is calculated), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment.[6]

Q4: Are there alternative methods to study this compound-RNA binding?

A4: Yes, other techniques can be employed. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the complex and can be used to identify the binding site and determine binding affinities.[3]

  • Mass Spectrometry (MS): Can be used to determine binding affinities and stoichiometry.

  • Fluorescence Spectroscopy: Often involves fluorescently labeling either the this compound or the RNA to monitor changes upon binding.

  • Surface Plasmon Resonance (SPR): Can be used to measure the kinetics (on- and off-rates) and affinity of the interaction.

Quantitative Data

The following table summarizes representative thermodynamic data for aminoglycoside binding to RNA, highlighting the conditions under which these measurements were made. Note the absence of a systematic study varying only the Mg2+ concentration for this compound.

AminoglycosideRNA TargetMethodBuffer ConditionsTemperature (°C)Dissociation Constant (Kd)Reference
LividomycinHIV-1 DIS kissing-loopITC25 mM Na cacodylate (pH 7.0), 25 mM KCl, 2 mM MgCl225Site 1: High Affinity (not specified), Site 2: Low µM (non-specific)[5]
LividomycinHIV-1 DIS kissing-loopITC25 mM Na cacodylate (pH 7.0), 200 mM KCl, 2 mM MgCl225Specific binding observed[5]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol for this compound-RNA Binding

This protocol provides a general framework for measuring the binding affinity of this compound to a model RNA, such as a synthetic oligonucleotide representing the bacterial ribosomal A-site.

1. Materials:

  • Purified and lyophilized this compound.

  • Purified and lyophilized RNA oligonucleotide.

  • Nuclease-free water.

  • ITC Buffer Components: e.g., HEPES, KCl, MgCl2.

  • Isothermal Titration Calorimeter.

2. Buffer Preparation:

  • Prepare a suitable ITC buffer, for example: 50 mM HEPES (pH 7.5), 100 mM KCl, and the desired concentration of MgCl2 (e.g., 2 mM, 5 mM, 10 mM).

  • It is critical that both the this compound and RNA solutions are prepared in exactly the same buffer to minimize heats of dilution. Dialysis of the RNA against the final buffer is highly recommended.

3. Sample Preparation:

  • Accurately determine the concentration of the RNA and this compound stock solutions, preferably by UV-Vis spectrophotometry using their respective extinction coefficients.

  • Prepare the RNA solution (in the ITC cell) to a final concentration of approximately 5-10 µM.

  • Prepare the this compound solution (in the ITC syringe) to a concentration that is 10-15 times that of the RNA concentration (e.g., 75-150 µM).

  • Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.

4. ITC Experiment Setup:

  • Set the experimental temperature (e.g., 25 °C).

  • Set the stirring speed (e.g., 300-400 rpm).

  • Equilibrate the baseline until it is stable.

  • Set the injection parameters: typically a series of 10-20 injections of 2-10 µL each, with a spacing of 120-180 seconds between injections to allow the baseline to return to a steady state.

5. Data Acquisition and Analysis:

  • Perform the titration of this compound into the RNA solution.

  • As a control, perform a titration of this compound into the buffer alone to measure the heat of dilution.

  • Subtract the heat of dilution from the binding experiment data.

  • Fit the integrated and corrected data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, ΔH, ΔS, and n).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Noisy baseline or spikes in the data 1. Air bubbles in the cell or syringe.2. Dirty sample cell.3. Precipitation of RNA or this compound.1. Ensure thorough degassing of all solutions. Be careful during loading to avoid introducing bubbles.2. Clean the ITC cell and syringe according to the manufacturer's protocol.3. Centrifuge samples before loading. Check for solubility under the experimental conditions.
Large, consistent heats of injection (no saturation) 1. Significant buffer mismatch between the syringe and cell solutions.2. Non-specific binding is dominating.3. The concentration of the titrant (this compound) is too low to reach saturation.1. Prepare both solutions from the exact same buffer stock. Dialyze the RNA against the final buffer.2. Vary the salt concentration (e.g., increase KCl) to screen electrostatic interactions.[5]3. Increase the concentration of this compound in the syringe.
Very small or no detectable binding signal 1. The binding affinity is too weak for the concentrations used.2. Incorrectly folded RNA.3. The binding enthalpy (ΔH) is close to zero.1. Increase the concentrations of both RNA and this compound.2. Ensure proper RNA folding protocol (e.g., heat denaturation followed by slow cooling in the presence of Mg2+).[5]3. Vary the temperature, as ΔH is temperature-dependent.
Stoichiometry (n) is not close to the expected value (e.g., 1) 1. Inaccurate concentration determination of RNA or this compound.2. A fraction of the RNA is misfolded or inactive.3. Multiple binding sites with different affinities.1. Re-measure the concentrations carefully.2. Optimize the RNA folding protocol.[5]3. Analyze the data using a more complex binding model (e.g., two-site binding model).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_itc Isothermal Titration Calorimetry cluster_analysis Data Analysis RNA_Prep RNA Synthesis & Purification RNA_Fold RNA Folding (Heat/Cool in Buffer) RNA_Prep->RNA_Fold Neamine_Prep This compound Solution Preparation Degas Degas Samples & Buffer Neamine_Prep->Degas Buffer_Prep ITC Buffer Preparation (with varying [Mg2+]) Buffer_Prep->Neamine_Prep Buffer_Prep->RNA_Fold RNA_Fold->Degas Load_ITC Load RNA into Cell Load this compound into Syringe Degas->Load_ITC Run_Ctrl Run Control Titration (this compound into Buffer) Degas->Run_Ctrl Run_Exp Run Titration Experiment Load_ITC->Run_Exp Integrate Integrate Raw Data Run_Exp->Integrate Correct Correct for Heat of Dilution Run_Ctrl->Correct Integrate->Correct Fit Fit Data to Binding Model Correct->Fit Results Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fit->Results

Caption: Experimental workflow for determining the thermodynamics of this compound-RNA binding using ITC.

Mg2_Role cluster_low Low [Mg2+] cluster_optimal Optimal [Mg2+] cluster_high High [Mg2+] Mg_conc Mg2+ Concentration Misfolded_RNA Misfolded RNA (Unstable Tertiary Structure) Mg_conc->Misfolded_RNA Folded_RNA Correctly Folded RNA (Stable A-site Pocket) Mg_conc->Folded_RNA Aggregation RNA Aggregation & Non-specific Interactions Mg_conc->Aggregation Low_Affinity Low Binding Affinity Misfolded_RNA->Low_Affinity High_Affinity High Binding Affinity (Specific Interactions) Folded_RNA->High_Affinity Reduced_Apparent_Affinity Reduced Apparent Specificity Aggregation->Reduced_Apparent_Affinity

Caption: The impact of Mg2+ concentration on RNA structure and this compound binding affinity.

References

Technical Support Center: Formulation Strategies for Neamine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Neamine formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a hydrophilic molecule and is known to be soluble in water and other polar solvents. The solubility of its salt form, this compound hydrochloride, has been reported to be 10 mg/mL in phosphate-buffered saline (PBS) at a pH of 7.2. However, the solubility of this compound is pH-dependent, and it may be less soluble in non-polar, organic solvents.

Q2: My this compound solution appears cloudy or forms a precipitate. What could be the cause?

A2: Cloudiness or precipitation in your this compound solution can be attributed to several factors:

  • pH of the solution: this compound is an amine-containing compound, and its solubility is highly dependent on the pH of the medium. At or near its isoelectric point, the solubility of this compound will be at its minimum. Ensure the pH of your buffer system is appropriate to maintain the desired protonation state and solubility.

  • Concentration: You may be exceeding the solubility limit of this compound in the chosen solvent system.

  • Aggregation: At high concentrations, this compound molecules may self-associate and form aggregates, leading to insolubility.

  • Temperature: Solubility can be temperature-dependent. Ensure your working temperature is suitable for the desired concentration.

  • Degradation: this compound can degrade, particularly under acidic conditions, which may result in less soluble degradation products.

Q3: How can I improve the aqueous solubility of this compound for my experiments?

A3: Several formulation strategies can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: As this compound's solubility is pH-dependent, adjusting the pH of the formulation to a range where the molecule is sufficiently ionized can significantly improve its solubility. For amines, a lower pH generally leads to higher solubility.

  • Salt Formation: Utilizing a salt form of this compound, such as this compound hydrochloride, is a common and effective strategy to increase aqueous solubility.[1][2] The choice of the counter-ion can influence the final solubility and stability of the salt.

  • Co-solvents: The addition of a water-miscible co-solvent can increase the solubility of this compound. The selection of an appropriate co-solvent and its concentration is critical.

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the this compound molecule, thereby increasing its apparent solubility. This is a strategy that has been explored for other aminoglycoside antibiotics.

  • Lyophilization (Freeze-Drying): Lyophilization of a this compound solution with appropriate excipients can produce a stable, amorphous powder that readily dissolves upon reconstitution.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitation upon standing pH shift, supersaturation, aggregation1. Verify and adjust the pH of the solution. 2. Consider reducing the concentration of this compound. 3. Investigate the use of aggregation inhibitors.
Incomplete dissolution Exceeded solubility limit, inappropriate solvent1. Confirm you are below the solubility limit for the chosen solvent and pH. 2. Try a different buffer system or adjust the pH. 3. Consider adding a co-solvent.
Cloudiness at low temperatures Decreased solubility at lower temperatures1. Determine the temperature-solubility profile of your formulation. 2. If refrigeration is necessary, formulate at a concentration that remains soluble at that temperature.
Discoloration of solution Chemical degradation1. Investigate the stability of this compound under your formulation conditions (pH, light, temperature). 2. Consider the use of antioxidants if oxidation is suspected. 3. Perform forced degradation studies to identify potential degradation products.[3][4][5][6][7]

Quantitative Data Summary

Compound Solvent System pH Solubility
This compound HydrochloridePhosphate-Buffered Saline (PBS)7.210 mg/mL

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination of this compound

This protocol outlines a general method to determine the solubility of this compound at different pH values.

Materials:

  • This compound (or its salt form)

  • Buffer solutions of various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Shaker or rotator

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to each buffer solution in separate vials.

  • Equilibrate the vials by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Dilute the supernatant with an appropriate mobile phase or solvent.

  • Quantify the concentration of dissolved this compound in each sample using a validated analytical method (e.g., HPLC-UV).

  • Plot the determined solubility (in mg/mL or M) against the pH of the buffer to generate a pH-solubility profile.

Logical Workflow for pH-Dependent Solubility Determination

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Add excess this compound to buffers of varying pH B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify this compound concentration (e.g., HPLC) E->F G Plot Solubility vs. pH F->G

Caption: Workflow for determining the pH-solubility profile of this compound.

Protocol 2: Formulation of this compound with a Co-solvent

This protocol describes a general method for preparing a this compound solution using a co-solvent to enhance solubility.

Materials:

  • This compound

  • Primary solvent (e.g., sterile water for injection, buffer)

  • Co-solvent (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400)

  • Sterile vials

  • Magnetic stirrer and stir bar

Procedure:

  • Determine the desired final concentration of this compound and the percentage of co-solvent to be used.

  • In a sterile vial, add the required volume of the co-solvent.

  • Slowly add the weighed amount of this compound to the co-solvent while stirring continuously until it is fully dispersed.

  • Gradually add the primary solvent to the mixture while stirring until the final volume is reached.

  • Continue stirring until a clear, homogeneous solution is obtained.

  • Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a sterile filter (e.g., 0.22 µm).

  • Store the final formulation under appropriate conditions.

Decision Tree for Co-solvent Formulation Strategy

G Start Is this compound solubility insufficient in the primary solvent? Yes Yes Start->Yes Yes No No Start->No No Select Select a biocompatible co-solvent (e.g., Ethanol, PG, PEG 400) Yes->Select End Proceed with current formulation No->End Optimize Optimize co-solvent concentration (start with low %, e.g., 5-10%) Select->Optimize Prepare Prepare formulation by dissolving this compound in co-solvent first, then adding primary solvent Optimize->Prepare Assess Assess for clarity, precipitation, and stability Prepare->Assess Success Solubility Improved Assess->Success Clear & Stable Failure Try another co-solvent or strategy Assess->Failure Precipitation/Instability

Caption: Decision process for using a co-solvent to improve this compound solubility.

Signaling Pathways and Experimental Workflows

While this compound itself does not directly participate in signaling pathways in the same way a signaling molecule does, its formulation and delivery are critical for its ultimate interaction with its biological targets. The following diagram illustrates the logical workflow for developing a stable and soluble this compound formulation for preclinical studies.

Formulation Development Workflow for this compound

G cluster_preform Pre-formulation Studies cluster_form_dev Formulation Development cluster_opt Optimization & Characterization cluster_stability Stability Studies Preform Physicochemical Characterization pKa determination pH-solubility profile Stability assessment FormDev Strategy Selection pH adjustment Salt form selection Co-solvents Complexation Preform->FormDev Excipient Excipient Compatibility Screening of buffers, stabilizers, etc. FormDev->Excipient Optimize Formulation Optimization DOE studies Concentration tuning Excipient->Optimize Characterize Characterization Appearance pH Osmolality Viscosity Optimize->Characterize Stability Accelerated Stability Temperature & humidity stress Photostability Characterize->Stability ForcedDeg Forced Degradation Acid/base hydrolysis Oxidation Stability->ForcedDeg

Caption: A comprehensive workflow for the development of a this compound formulation.

References

Technical Support Center: Neamine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Neamine stock solutions. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

For optimal solubility and stability, it is recommended to prepare this compound stock solutions in Phosphate Buffered Saline (PBS) at a pH of 7.2.[1] this compound is also slightly soluble in water and methanol.

2. How should this compound powder and stock solutions be stored for long-term stability?

Both solid this compound and prepared stock solutions should be stored at -20°C for long-term use. For extended storage of solutions, -80°C is also a suitable option. One supplier suggests that stock solutions in solvent are stable for up to 3 months at -80°C and for 2 weeks at -20°C.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

3. What is the expected shelf-life of a this compound stock solution?

The shelf-life of a this compound stock solution is dependent on the storage conditions. When stored at -20°C, a product data sheet suggests a stability of at least two weeks for solutions.[1] Another source indicates that a test solution of this compound in water was stable for 16 hours. For powdered this compound, one supplier suggests a shelf life of 3 years at -20°C and 2 years at 4°C.[1]

4. At what concentration can I prepare a this compound stock solution?

This compound hydrochloride has a solubility of up to 10 mg/mL in PBS (pH 7.2).[1] The desired concentration of your stock solution will depend on your specific experimental needs. A common practice for antibiotic stock solutions is to prepare them at a concentration that is 50 to 100 times higher than the final working concentration.

5. Are there any known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the preparation, storage, and use of this compound stock solutions.

TroubleshootingGuide cluster_preparation Preparation Issues cluster_storage Storage & Stability Issues cluster_experiment Experimental Issues cluster_solutions Potential Solutions & Actions Solubility Solubility Issues Check_Solvent_pH Verify Solvent & pH Solubility->Check_Solvent_pH If this compound doesn't dissolve Vortex_Sonicate Vortex or Sonicate Solubility->Vortex_Sonicate If this compound doesn't dissolve Precipitation Precipitation Observed Precipitation->Check_Solvent_pH If precipitation occurs Prepare_Fresh Prepare Fresh Solution Precipitation->Prepare_Fresh If precipitation occurs Degradation Suspected Degradation Degradation->Prepare_Fresh If degradation is suspected Check_Storage_Conditions Verify Storage Conditions Degradation->Check_Storage_Conditions If degradation is suspected Perform_QC Perform QC (e.g., HPLC) Degradation->Perform_QC If degradation is suspected Color_Change Solution Color Change Color_Change->Degradation Indicates Inconsistent_Results Inconsistent Results Inconsistent_Results->Degradation If results are not reproducible Review_Protocol Review Experimental Protocol Inconsistent_Results->Review_Protocol If results are not reproducible Check_Concentration Verify Concentration Inconsistent_Results->Check_Concentration If results are not reproducible No_Effect No Expected Effect No_Effect->Degradation If no biological effect is observed No_Effect->Check_Concentration If no biological effect is observed

Caption: Workflow for preparing a sterile this compound stock solution.

Materials:

  • This compound (hydrochloride or sulfate (B86663) salt)

  • Sterile Phosphate Buffered Saline (PBS), pH 7.2

  • Sterile conical tube

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For a 10 mg/mL solution, weigh 10 mg of this compound.

  • Transfer the powder to a sterile conical tube.

  • Add the appropriate volume of sterile PBS (pH 7.2). For a 10 mg/mL solution with 10 mg of this compound, add 1 mL of PBS.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be used if necessary.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.

  • Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Testing of this compound Stock Solutions by HPLC

This protocol provides a general framework for assessing the stability of your this compound stock solutions. Specific parameters may need to be optimized for your HPLC system and column.

Materials:

  • This compound stock solution

  • HPLC system with a suitable detector (e.g., UV or Pulsed Amperometric Detector - PAD)

  • C18 reverse-phase column

  • Mobile phase (e.g., a mixture of buffer and methanol)

  • This compound reference standard

Procedure:

  • Initial Analysis (Time 0):

    • Thaw a fresh aliquot of your this compound stock solution.

    • Prepare a series of dilutions of the this compound reference standard to create a calibration curve.

    • Analyze the reference standards and your stock solution sample by HPLC.

    • Determine the initial concentration of your stock solution based on the calibration curve. This will be your 100% reference point.

  • Sample Storage:

    • Store aliquots of your stock solution at the desired temperatures (e.g., -20°C, 4°C, and room temperature). Protect the samples from light.

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one aliquot from each storage temperature.

    • Allow the aliquot to thaw completely and mix thoroughly.

    • Analyze the sample by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Calculate the concentration of this compound in each sample at each time point using the initial calibration curve.

    • Express the stability as a percentage of the initial concentration.

    • Monitor for the appearance of new peaks in the chromatogram, which may indicate the presence of degradation products. A study on neomycin sulfate showed poor stability under acidic, alkaline, and oxidative conditions, resulting in degradation products. [3][4] Disclaimer: The information provided in this technical support center is for research use only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the user to validate any methods and recommendations for their specific application.

References

Technical Support Center: Cytotoxicity of Neamine in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments related to the cytotoxicity of neamine in various mammalian cell lines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the expected cytotoxic effect of this compound on different mammalian cell lines?

Data Presentation: this compound Cytotoxicity

Cell LineCell TypeSpeciesAssayExposure TimeObserved EffectIC50 Value (µM)
BHK-21Kidney FibroblastSyrian HamsterMTT24 hSignificant decrease in viability at 9000, 10000, and 20000 µg/mL[1][2]Not Reported
FEAEmbryonic FibroblastFelineMTT24 hSignificant decrease in viability at 3000 µg/mL[1][2]Not Reported
VEROKidney EpithelialAfrican Green MonkeyMTT24 hNo significant viability reduction with neomycin (related compound) except at very high concentrations of another aminoglycoside[1][2]Not Reported
PC-3Prostate CancerHumanMTTNot SpecifiedDose-dependent inhibition of proliferation[3][4]Not Reported
HSC-2Oral Squamous CarcinomaHumanTUNELNot SpecifiedIncreased apoptosis[5]Not Reported
MCF-7Breast AdenocarcinomaHumanMTTNot SpecifiedQualitative reports of cytotoxicity, but high concentrations (e.g., 2mg/mL of G418, a neomycin analog) may be required.Not Reported
HeLaCervical AdenocarcinomaHumanMTT24 hLow cytotoxicity; 3 mg/mL of neomycin (related compound) inhibited growth by only 37%[6]Not Reported

Troubleshooting:

  • Issue: Higher/lower than expected cytotoxicity.

    • Possible Cause: Cell line sensitivity, passage number, and health can significantly impact results.

    • Solution: Ensure consistent cell culture conditions, use cells within a low passage number range, and regularly check for mycoplasma contamination.

  • Issue: High variability between replicates.

    • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.

    • Solution: Use a calibrated multichannel pipette, avoid using the outer wells of the plate, and ensure a homogenous cell suspension before seeding.

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

This compound's primary mechanism of cytotoxic action involves the inhibition of angiogenin (B13778026) (ANG), a protein crucial for ribosome biogenesis and cell proliferation. By blocking the nuclear translocation of ANG, this compound disrupts rRNA transcription, leading to an induction of apoptosis.[5] Unlike its more toxic parent compound, neomycin, this compound does not appear to inhibit the phosphorylation of Akt, a key protein in cell survival pathways.[7]

Q3: How does this compound induce apoptosis?

This compound initiates apoptosis through the intrinsic (mitochondrial) pathway. Evidence suggests that this compound upregulates the pro-apoptotic protein Bax without affecting the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.

Signaling Pathway of this compound-Induced Apoptosis

This compound This compound ANG Angiogenin (ANG) This compound->ANG Inhibits nuclear translocation Bax Bax (Pro-apoptotic) This compound->Bax Upregulates rRNA rRNA Transcription ANG->rRNA Promotes Apoptosis Apoptosis MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Promotes Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->MOMP Inhibits CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: this compound induces apoptosis by inhibiting angiogenin and upregulating Bax.

Troubleshooting:

  • Issue: No or low apoptosis detected.

    • Possible Cause: Insufficient this compound concentration or incubation time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Issue: Inconsistent apoptosis results.

    • Possible Cause: Cell cycle synchronization can affect apoptosis induction.

    • Solution: Consider serum starvation to synchronize cells before treatment, if appropriate for your experimental design.

Q4: Does this compound induce the production of Reactive Oxygen Species (ROS)?

While aminoglycosides, in general, are known to induce ROS production, specific evidence directly linking this compound to significant ROS generation in a wide range of mammalian cell lines is limited. However, it is a plausible secondary effect of mitochondrial dysfunction during apoptosis.

Troubleshooting:

  • Issue: High background fluorescence in ROS assays.

    • Possible Cause: Phenol (B47542) red in the culture medium can interfere with fluorescent readings.

    • Solution: Use phenol red-free medium during the assay. Protect cells and reagents from light to prevent photo-oxidation.

Q5: How does this compound affect mitochondrial membrane potential (ΔΨm)?

The upregulation of Bax by this compound leads to the formation of pores in the outer mitochondrial membrane (MOMP). This disruption of the mitochondrial integrity results in the dissipation of the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway.

Troubleshooting:

  • Issue: All cells appear to have low ΔΨm, including controls.

    • Possible Cause: Cells are unhealthy or were handled too aggressively. The JC-1 dye concentration may be too high, leading to artifacts.

    • Solution: Ensure cells are in the logarithmic growth phase. Handle cells gently during staining. Titrate the JC-1 dye to find the optimal concentration for your cell type.

Experimental Protocols

Here are detailed methodologies for key experiments used to assess the cytotoxicity of this compound.

Experimental Workflow for Assessing this compound Cytotoxicity

cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_mechanism Mechanism MTT MTT Assay LDH LDH Assay AnnexinV Annexin V/PI Staining Caspase Caspase Activity Assay JC1 JC-1 Assay (ΔΨm) DCFDA DCFDA Assay (ROS) WesternBlot Western Blot (Bax, Bcl-2, etc.) Start Cell Culture & This compound Treatment Start->MTT Start->LDH Start->AnnexinV Start->Caspase Start->JC1 Start->DCFDA Start->WesternBlot

Caption: Workflow for characterizing this compound's cytotoxic effects.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Materials:

    • 96-well plate

    • Mammalian cells of interest

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate for 15 minutes at room temperature with shaking to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Materials:

    • 96-well plate

    • Mammalian cells of interest

    • Complete culture medium

    • This compound stock solution

    • LDH cytotoxicity assay kit

  • Procedure:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Create controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

    • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Mammalian cells of interest

    • This compound stock solution

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

JC-1 Mitochondrial Membrane Potential Assay

This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.

  • Materials:

    • Mammalian cells of interest

    • This compound stock solution

    • JC-1 assay kit

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Treat cells with this compound.

    • Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

    • Wash the cells with assay buffer.

    • Analyze the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

DCFDA Cellular ROS Detection Assay

This assay uses the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to detect intracellular ROS.

  • Materials:

    • Mammalian cells of interest

    • This compound stock solution

    • DCFDA assay kit

    • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

  • Procedure:

    • Treat cells with this compound.

    • Load the cells with DCFDA solution and incubate for 30-60 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm Ex / ~535 nm Em).

References

Validation & Comparative

A Comparative Guide to Neamine and Kanamycin in the Inhibition of Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of neamine and kanamycin (B1662678) on bacterial protein synthesis. Both are aminoglycoside antibiotics that target the bacterial ribosome, but subtle structural differences can influence their potency. This document synthesizes experimental data to highlight these differences and provides detailed methodologies for the key experiments cited.

Mechanism of Action: Targeting the Ribosomal A-Site

This compound and kanamycin share a common mechanism of action, interfering with bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] Specifically, they target the aminoacyl-tRNA site (A-site) on the 16S rRNA.[2] This binding induces a conformational change in the A-site, leading to two primary consequences:

  • Codon Misreading: The altered conformation of the A-site reduces the fidelity of mRNA decoding, causing the incorporation of incorrect amino acids into the growing polypeptide chain.

  • Inhibition of Translocation: The binding of these aminoglycosides can also inhibit the movement of the peptidyl-tRNA from the A-site to the P-site, a crucial step in peptide chain elongation.

The culmination of these effects is the production of non-functional or truncated proteins, ultimately leading to bacterial cell death.

Quantitative Comparison of Inhibitory Potency

AntibioticIC50 (in vitro translation)Source Organism for Ribosomes
Neomycin 0.01 µg/mLWild-type bacterial ribosomes
Kanamycin B 0.02 µg/mLWild-type bacterial ribosomes
Kanamycin C 0.3 µg/mLWild-type bacterial ribosomes
This compound 0.014 mME. coli S30/S100 extracts

Note: The IC50 values for Neomycin and the Kanamycin variants are from a single comparative study, allowing for a more direct comparison of their relative potencies.[3] The IC50 for this compound is from a different study and is presented in different units, making a direct comparison of potency challenging without further information on molecular weights and experimental conditions.[4]

Based on the data, neomycin, and by extension its active core this compound, demonstrates a slightly higher potency in inhibiting bacterial protein synthesis in vitro compared to kanamycin B.[3] The difference in potency between kanamycin B and kanamycin C highlights the critical role of the 6'-NH2 group for inhibitory activity, which is present in both this compound and kanamycin B.[3]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general mechanism of action for aminoglycoside antibiotics like this compound and kanamycin and a typical experimental workflow for determining their inhibitory concentration.

Inhibition_Workflow cluster_mechanism Mechanism of Action cluster_workflow Experimental Workflow: IC50 Determination Aminoglycoside This compound / Kanamycin Ribosome_30S 30S Ribosomal Subunit (A-Site) Aminoglycoside->Ribosome_30S Binds to Protein_Synthesis Bacterial Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits Misreading Codon Misreading Protein_Synthesis->Misreading Translocation_Inhibition Translocation Inhibition Protein_Synthesis->Translocation_Inhibition Cell_Death Bacterial Cell Death Misreading->Cell_Death Translocation_Inhibition->Cell_Death IVTT_System In Vitro Transcription/ Translation (IVTT) System Incubation Incubation IVTT_System->Incubation Reporter_Gene Reporter Gene (e.g., Luciferase) Reporter_Gene->Incubation Antibiotic_Dilutions Serial Dilutions of This compound/Kanamycin Antibiotic_Dilutions->Incubation Luminescence_Measurement Measure Reporter Activity (e.g., Luminescence) Incubation->Luminescence_Measurement IC50_Calculation Calculate IC50 Luminescence_Measurement->IC50_Calculation

Caption: Mechanism of aminoglycoside action and workflow for IC50 determination.

Experimental Protocols

The determination of the IC50 values for protein synthesis inhibitors like this compound and kanamycin is typically performed using an in vitro transcription/translation (IVTT) assay.

Objective: To determine the concentration of this compound and kanamycin required to inhibit 50% of bacterial protein synthesis in a cell-free system.

Materials:

  • E. coli S30 or S100 extract-based coupled IVTT kit

  • Plasmid DNA encoding a reporter protein (e.g., Firefly Luciferase) under a suitable promoter (e.g., T7)

  • This compound and Kanamycin stock solutions of known concentration

  • Nuclease-free water

  • Luminometer and appropriate assay reagents for the reporter protein

  • Microplate (e.g., 96-well, opaque)

Procedure:

  • Preparation of Reagents:

    • Thaw all IVTT kit components on ice.

    • Prepare serial dilutions of this compound and kanamycin in nuclease-free water to cover a wide range of concentrations.

    • Prepare a master mix of the IVTT components (S30/S100 extract, reaction buffer, amino acid mix, etc.) according to the manufacturer's instructions.

  • Reaction Setup:

    • In a microplate, add the appropriate volume of the IVTT master mix to each well.

    • Add the plasmid DNA encoding the reporter gene to each well at the recommended concentration.

    • Add the different dilutions of this compound or kanamycin to their respective wells. Include a positive control (no antibiotic) and a negative control (no DNA template).

    • Bring the final volume of each reaction to the desired amount with nuclease-free water.

  • Incubation:

    • Seal the microplate and incubate at the recommended temperature (typically 37°C) for the specified duration (e.g., 1-2 hours).

  • Quantification of Protein Synthesis:

    • After incubation, allow the plate to equilibrate to room temperature.

    • Add the luciferase assay reagent (or other appropriate reporter assay reagent) to each well according to the manufacturer's protocol.

    • Measure the luminescence (or other reporter signal) in each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each antibiotic concentration relative to the positive control (no antibiotic).

    • Plot the percentage of inhibition against the logarithm of the antibiotic concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software. The IC50 is the concentration of the antibiotic that causes a 50% reduction in reporter protein synthesis.

Conclusion

Both this compound and kanamycin are effective inhibitors of bacterial protein synthesis, acting on the 30S ribosomal subunit. Experimental data from in vitro translation assays suggest that this compound, as the core of neomycin, may be slightly more potent than kanamycin B. The methodologies provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships of these and other aminoglycoside antibiotics.

References

A Comparative Analysis of Neamine and Bevacizumab in Anti-Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-angiogenic cancer therapy, two distinct molecules, Neamine and Bevacizumab, offer different approaches to inhibiting the formation of new blood vessels that fuel tumor growth. This guide provides a comprehensive, data-driven comparison of their mechanisms, efficacy, and the experimental protocols used to evaluate their anti-angiogenic properties.

Mechanism of Action: A Tale of Two Targets

This compound , a nontoxic derivative of the aminoglycoside antibiotic neomycin, exerts its anti-angiogenic effects by targeting angiogenin (B13778026) (ANG) , a potent inducer of neovascularization. Specifically, this compound inhibits the nuclear translocation of ANG in endothelial cells.[1][2][3] This blockage prevents ANG from stimulating ribosomal RNA (rRNA) transcription, a critical step for cell proliferation and angiogenesis.[4] Consequently, this compound not only curtails the formation of new blood vessels but also directly inhibits the proliferation of some cancer cells.[1][5]

Bevacizumab (Avastin®) , a humanized monoclonal antibody, operates by neutralizing Vascular Endothelial Growth Factor-A (VEGF-A) .[6] VEGF-A is a key mediator of angiogenesis, and by binding to it, bevacizumab prevents its interaction with its receptors (VEGFRs) on the surface of endothelial cells.[6] This blockade of the VEGF signaling pathway inhibits endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization.[7] Some evidence also suggests that bevacizumab may have direct cytotoxic effects on tumor cells.

Comparative Efficacy: In Vivo and In Vitro Data

While direct head-to-head clinical trials are not available, preclinical data from various studies provide insights into the anti-angiogenic efficacy of both compounds. The following tables summarize quantitative data from xenograft models and in vitro assays. It is important to note that these results are from separate studies and experimental conditions may vary.

Table 1: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy (Xenograft Models)
ParameterThis compoundBevacizumabSource (this compound)Source (Bevacizumab)
Tumor Growth Inhibition 62% reduction in HSC-2 oral cancer xenografts.[5] 72.5% inhibition of PC-3 prostate cancer xenograft growth rate.[4]Significant reduction in neuroblastoma growth in three different xenograft models.[7][4][5][7]
Reduction in Angiogenesis (Vessel Density) 35% decrease in HSC-2 tumors.[5] 54% decrease in SAS oral cancer tumors.[5] 56% decrease in MDA-MB-435 breast cancer tumors.[1] 72.8% decrease in PC-3 prostate cancer tumors.[4]30-63% reduction of angiogenesis in neuroblastoma xenografts.[7][1][4][5][7]
Inhibition of Cancer Cell Proliferation (in vivo) 32% decrease in PCNA-positive HSC-2 cells.[5] 66% decrease in PCNA-positive PC-3 cells.[4]Not consistently reported as a primary mechanism in xenograft models.[4][5]
Table 2: In Vitro Anti-Angiogenic Effects
AssayThis compoundBevacizumabSource (this compound)Source (Bevacizumab)
Endothelial Cell Proliferation Inhibited angiogenin-induced cell proliferation.[1][2][3]Dose-dependent inhibition of VEGF-induced HUVEC proliferation.[8] Continuous decline in proliferation at concentrations >4 mg/ml.[9][1][2][3][8][9]
Endothelial Cell Migration Information not available from the provided search results.Statistically significant inhibition of equine umbilical vein endothelial cell migration at 1 mg/mL.[10] Promoted migration of HUVECs under hypoxic conditions at higher concentrations (80-160 µg/mL).[11][10][11]
Endothelial Cell Tube Formation Information not available from the provided search results.Delayed tube formation in equine umbilical vein endothelial cells.[10] Promoted tube formation by HUVECs under hypoxia at 100 µg/mL.[11] Dose-dependent inhibition of VEGF-induced HUVEC tube formation.[8][8][10][11]

Signaling Pathways

The distinct mechanisms of this compound and bevacizumab are best understood by visualizing their respective signaling pathways.

Neamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Endothelial/Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Angiogenin Angiogenin (ANG) ANG_cyto ANG Angiogenin->ANG_cyto Enters Cell ANG_nucleus ANG ANG_cyto->ANG_nucleus Nuclear Translocation rRNA rRNA Transcription ANG_nucleus->rRNA Ribosome Ribosome Biogenesis rRNA->Ribosome Proliferation Cell Proliferation & Angiogenesis Ribosome->Proliferation This compound This compound This compound->ANG_cyto Inhibits

Caption: this compound inhibits the nuclear translocation of Angiogenin.

Bevacizumab_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Endothelial Cell VEGFA VEGF-A VEGFR VEGF Receptor (VEGFR) VEGFA->VEGFR Binds to Bevacizumab Bevacizumab Bevacizumab->VEGFA Binds and Neutralizes Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Signaling Activates Angiogenesis Proliferation, Migration, Survival, Permeability Signaling->Angiogenesis

Caption: Bevacizumab neutralizes VEGF-A, preventing receptor binding.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro anti-angiogenesis assays.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like networks.

Tube_Formation_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture and Treatment cluster_incubation_analysis Incubation and Analysis Thaw_Matrix Thaw Basement Membrane Matrix (e.g., Matrigel®) on ice Coat_Plate Coat wells of a 96-well plate with the matrix Thaw_Matrix->Coat_Plate Solidify Incubate at 37°C for 30-60 min to allow gel formation Coat_Plate->Solidify Seed_Cells Seed cells onto the solidified matrix Solidify->Seed_Cells Harvest_Cells Harvest endothelial cells (e.g., HUVECs) Resuspend Resuspend cells in medium with or without test compound (this compound or Bevacizumab) Harvest_Cells->Resuspend Resuspend->Seed_Cells Incubate Incubate for 4-18 hours at 37°C Seed_Cells->Incubate Visualize Visualize tube formation using a microscope Incubate->Visualize Quantify Quantify tube length, number of junctions, and loops Visualize->Quantify

Caption: Workflow for the Endothelial Cell Tube Formation Assay.

Protocol Details:

  • Matrix Coating: Thaw a basement membrane extract (e.g., Matrigel®) on ice to prevent premature polymerization. Pipette the cold matrix into the wells of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow it to solidify into a gel.

  • Cell Seeding: Culture human umbilical vein endothelial cells (HUVECs) to 70-90% confluency. Harvest the cells and resuspend them in assay medium containing the desired concentration of this compound, bevacizumab, or a vehicle control. Add the cell suspension to the matrix-coated wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification: Observe the formation of capillary-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Endothelial Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of endothelial cells.

Protocol Details:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a low density in their complete growth medium and allow them to adhere overnight.

  • Treatment: Replace the medium with a basal medium containing a low percentage of serum. Add various concentrations of this compound or bevacizumab, along with a pro-angiogenic stimulus (e.g., angiogenin for this compound studies, VEGF for bevacizumab studies) or a vehicle control.

  • Incubation: Incubate the cells for 24-72 hours.

  • Quantification: Assess cell proliferation using a colorimetric assay such as MTT, or by direct cell counting. The absorbance is proportional to the number of viable, proliferating cells.

Endothelial Cell Migration (Wound Healing) Assay

This assay evaluates the ability of a compound to inhibit the directional migration of endothelial cells.

Protocol Details:

  • Monolayer Formation: Seed HUVECs in a 24-well plate and grow them to full confluency.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound (this compound or bevacizumab) or a vehicle control.

  • Image Acquisition: Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours) until the wound in the control wells has closed.

  • Analysis: Measure the area of the wound at each time point to determine the rate of cell migration and wound closure.

Summary and Future Directions

This compound and bevacizumab represent two valuable, yet distinct, strategies for targeting tumor angiogenesis. This compound's unique mechanism of inhibiting angiogenin's nuclear translocation offers the dual benefit of anti-angiogenic and direct anti-proliferative effects on some cancer cells. Bevacizumab, a well-established therapeutic, provides potent and specific neutralization of the key angiogenic factor, VEGF-A.

The choice between these or similar agents in a research or clinical setting will depend on the specific tumor type, its angiogenic profile, and the potential for combination therapies. Further research, including head-to-head comparative studies under standardized conditions, is warranted to fully elucidate the relative potencies and potential synergistic effects of these and other anti-angiogenic compounds. The development of predictive biomarkers for both pathways will be crucial for personalizing anti-angiogenic therapies and improving patient outcomes.

References

A Comparative Analysis of Neamine and Sunitinib in Preclinical Renal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy and mechanisms of action of two anti-cancer agents, neamine and sunitinib (B231), in the context of renal cancer. While sunitinib is a well-established multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma (RCC), this compound is an investigational compound with a distinct anti-angiogenic mechanism. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to aid in the evaluation of these compounds for further research and development.

Executive Summary

Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis and tumor cell proliferation.[1][2][3] In contrast, this compound, a less toxic derivative of the aminoglycoside antibiotic neomycin, exerts its anti-angiogenic and anti-tumor effects by inhibiting the nuclear translocation of angiogenin (B13778026), a protein involved in ribosome biogenesis and cell proliferation.[4][5]

Direct comparative studies of this compound and sunitinib in renal cancer models are not available in the current body of scientific literature. Therefore, this guide presents a parallel evaluation based on existing data for each compound, highlighting the relevance of their respective mechanisms to renal cancer biology. Renal cell carcinoma is a highly vascularized tumor, making anti-angiogenic strategies a cornerstone of its treatment.[3]

Data Presentation

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

The following table summarizes the half-maximal inhibitory concentration (IC50) values for sunitinib in various human renal cell carcinoma cell lines. No published data is currently available for the IC50 of this compound in renal cancer cell lines.

CompoundCell LineIC50 (µM)Citation(s)
Sunitinib786-O4.6 - 5.2[1]
ACHN1.9[1]
Caki-12.8[1]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The table below presents the reported tumor growth inhibition percentages for both this compound and sunitinib in various xenograft models. It is important to note that the this compound data is from non-renal cancer models, as specific data for renal cancer is unavailable.

CompoundCancer ModelDosingTumor Growth Inhibition (%)Citation(s)
This compoundProstate Cancer (PC-3)30 mg/kg, s.c., twice weekly72.5[6]
Oral Squamous Cell Carcinoma (HSC-2)30 mg/kg, s.c.65[7]
Oral Squamous Cell Carcinoma (SAS)30 mg/kg, s.c.62[7]
SunitinibRenal Cell Carcinoma (Renca)40 mg/kg/day, oralSignificant inhibition[8]
Renal Cell Carcinoma (ACHN, A-498)Not specifiedSignificant inhibition[9]

Mechanism of Action

Sunitinib: Multi-Targeted Tyrosine Kinase Inhibition

Sunitinib simultaneously inhibits multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastatic progression.[2][3] By blocking the signaling pathways of VEGFR and PDGFR, sunitinib directly impedes the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] This anti-angiogenic effect is a primary mechanism of its efficacy in the highly vascularized environment of renal cell carcinoma.

Sunitinib_Mechanism cluster_cell Tumor/Endothelial Cell cluster_pathways Intracellular Signaling cluster_effects Cellular Effects VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_Akt PDGFR->RAS_MAPK Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Survival Cell Survival PI3K_Akt->Survival RAS_MAPK->Angiogenesis Proliferation Cell Proliferation RAS_MAPK->Proliferation

Sunitinib's inhibition of VEGFR and PDGFR signaling pathways.
This compound: Inhibition of Angiogenin Nuclear Translocation

This compound's mechanism of action is distinct from that of sunitinib. It targets angiogenin, a protein that, upon translocation to the nucleus, stimulates ribosomal RNA (rRNA) transcription, leading to cell proliferation and angiogenesis.[4][5] By preventing the nuclear entry of angiogenin, this compound effectively halts these crucial processes for tumor growth.[4] Angiogenin is known to be expressed in renal cell carcinoma, making it a viable therapeutic target.[1]

Neamine_Mechanism cluster_cell Tumor/Endothelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Angiogenin_cyto Angiogenin Angiogenin_nu Angiogenin Angiogenin_cyto->Angiogenin_nu Nuclear Translocation This compound This compound This compound->Angiogenin_cyto Inhibits Translocation rRNA rRNA Transcription Angiogenin_nu->rRNA Angiogenesis Angiogenesis rRNA->Angiogenesis Proliferation Cell Proliferation rRNA->Proliferation

This compound's blockade of angiogenin nuclear translocation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

  • Cell Seeding: Plate renal cancer cells (e.g., 786-O, ACHN, Caki-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or sunitinib for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Xenograft Model

This protocol outlines the establishment of a renal cell carcinoma xenograft model to evaluate in vivo efficacy.

  • Cell Preparation: Harvest human renal cancer cells (e.g., 786-O) from culture and resuspend them in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel).

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).

  • Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or sunitinib according to the desired dosing schedule and route (e.g., oral gavage for sunitinib, subcutaneous injection for this compound).

  • Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them. Calculate the percentage of tumor growth inhibition compared to the control group.

Xenograft_Workflow start Prepare Renal Cancer Cells implant Subcutaneous Injection into Immunodeficient Mice start->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Mice into Treatment & Control Groups monitor->randomize treat Administer this compound, Sunitinib, or Vehicle randomize->treat evaluate Measure Tumor Volume & Body Weight treat->evaluate end Excise Tumors & Calculate TGI evaluate->end

Workflow for in vivo xenograft studies.
Inhibition of Angiogenin Nuclear Translocation Assay

This immunofluorescence-based assay is used to assess the ability of this compound to block the nuclear translocation of angiogenin.

  • Cell Culture: Culture endothelial cells (e.g., HUVECs) or cancer cells on coverslips in a 24-well plate.

  • Compound Pre-incubation: Pre-incubate the cells with this compound at the desired concentration for 30 minutes.

  • Angiogenin Treatment: Add exogenous human angiogenin (e.g., 1 µg/mL) to the cells and incubate for 30-60 minutes at 37°C to allow for nuclear translocation.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with cold methanol, and permeabilize with a detergent-based buffer.

  • Immunostaining: Incubate the cells with a primary antibody against angiogenin, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Microscopy: Visualize the subcellular localization of angiogenin using a fluorescence microscope.

  • Analysis: Quantify the nuclear fluorescence intensity to determine the extent of angiogenin nuclear translocation inhibition by this compound.

Conclusion and Future Directions

Sunitinib is a well-characterized inhibitor of key signaling pathways in renal cell carcinoma, with demonstrated preclinical and clinical activity. This compound represents a novel approach to inhibiting angiogenesis and tumor growth by targeting the nuclear translocation of angiogenin. While direct comparative data in renal cancer models is lacking, this compound's mechanism of action is highly relevant to the pathology of this disease.

Future research should focus on:

  • Evaluating the in vitro efficacy of this compound against a panel of renal cancer cell lines to determine its IC50 values.

  • Conducting in vivo studies using renal cancer xenograft models to directly compare the anti-tumor activity of this compound and sunitinib.

  • Investigating potential synergistic effects of combining this compound with sunitinib or other targeted therapies for renal cancer.

This guide provides a foundational comparison to stimulate further investigation into the potential of this compound as a novel therapeutic agent for renal cell carcinoma.

References

Neamine: A Comparative Analysis of a Novel Angiogenin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Neamine with other known inhibitors of angiogenin (B13778026), a key protein implicated in tumor angiogenesis and growth. The following sections detail the mechanism of action, comparative efficacy, and experimental validation of this compound's anti-angiogenic properties, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

I. Introduction to Angiogenin and its Inhibition

Angiogenin (ANG) is a potent inducer of neovascularization, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Upregulated in numerous cancers, ANG promotes the proliferation and migration of endothelial cells, leading to the development of a tumor blood supply. A key step in its mechanism of action is its translocation to the nucleus of endothelial and cancer cells, where it stimulates the transcription of ribosomal RNA (rRNA), a crucial component for protein synthesis and cell growth.[1][2][3] The inhibition of angiogenin, therefore, presents a promising strategy for cancer therapy.

This compound, a non-toxic derivative of the aminoglycoside antibiotic neomycin, has emerged as a promising angiogenin inhibitor.[1][4] Unlike its parent compound, which exhibits significant nephrotoxicity and ototoxicity, this compound offers a safer profile for potential therapeutic development.[1][4] This guide will compare the efficacy of this compound with other small molecule inhibitors of angiogenin.

II. Mechanism of Action: this compound vs. Other Inhibitors

This compound's primary mechanism of action is the blockade of angiogenin's nuclear translocation.[1][2] By preventing ANG from reaching the nucleus, this compound effectively halts the downstream signaling cascade that leads to rRNA transcription and subsequent cell proliferation and angiogenesis.[2]

Other small molecule inhibitors, such as NSC-65828 and C-181431, function by directly inhibiting the ribonucleolytic activity of angiogenin, which is essential for its biological function. These molecules bind to the active site of the ANG enzyme, preventing it from cleaving its RNA substrates.

III. Quantitative Comparison of Angiogenin Inhibitors

The following table summarizes the available quantitative data on the inhibitory activity of this compound and other selected small molecule angiogenin inhibitors. It is important to note that the inhibitory constants (IC50 and Ki) were determined in different assays and should be interpreted with this in mind.

InhibitorTargetAssayInhibitory ConcentrationReference
This compound Angiogenin-stimulated HUVEC ProliferationCell Proliferation AssayIC50: ~5 µM [1]
NSC-65828 Ribonucleolytic activity of AngiogeninEnzymatic AssayKi: 81 µM [5]
C-181431 Ribonucleolytic activity of AngiogeninEnzymatic AssayKi: 41 µM [5]

HUVEC: Human Umbilical Vein Endothelial Cells; IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

In addition to in vitro assays, the anti-angiogenic and anti-tumor effects of this compound have been demonstrated in vivo. In xenograft models of oral cancer, treatment with this compound resulted in a significant decrease in tumor angiogenesis, with a 35% to 54% reduction in vessel density observed in different tumor types.[1] Furthermore, this compound treatment led to a 32% decrease in cancer cell proliferation in vivo.[1]

IV. Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound as an angiogenin inhibitor.

A. Inhibition of Angiogenin Nuclear Translocation (Immunofluorescence)

This protocol describes the visualization of angiogenin's subcellular localization in the presence and absence of inhibitors.

  • Cell Culture: Human oral squamous carcinoma cells (HSC-2 and SAS) are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum.[1]

  • Treatment: Cells are washed and incubated with 1 µg/ml of angiogenin in the presence of 100 µM of this compound, neomycin (positive control), or paromomycin (B158545) (negative control) at 37°C for 30 minutes.[1]

  • Immunostaining: Cells are fixed, permeabilized, and incubated with a primary antibody against angiogenin, followed by a fluorescently labeled secondary antibody.[1]

  • Visualization: The subcellular localization of angiogenin is observed using a fluorescence microscope. A decrease in nuclear fluorescence and an increase in plasma membrane staining in the presence of the inhibitor indicate the blockade of nuclear translocation.[1]

B. Cell Proliferation Assay

This assay quantifies the effect of inhibitors on angiogenin-induced cell proliferation.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in culture dishes and starved in serum-free medium.[6]

  • Treatment: Cells are washed and cultured in serum-free medium in the presence of various concentrations of the test compound (e.g., this compound) for 48 hours.[1]

  • Cell Counting: Cells are detached by trypsinization and counted using a cell counter.[1][6]

  • Data Analysis: The percentage of cell proliferation is calculated relative to the cell number in the absence of the inhibitor. The IC50 value is determined from the dose-response curve.

C. In Vivo Tumor Angiogenesis and Proliferation Assay

This protocol assesses the in vivo efficacy of angiogenin inhibitors on tumor growth, angiogenesis, and cell proliferation in a xenograft mouse model.

  • Tumor Implantation: Human cancer cells (e.g., HSC-2, SAS) are injected subcutaneously into athymic mice.[1]

  • Treatment: Once tumors are established, mice are treated with the inhibitor (e.g., this compound) or a vehicle control.[1]

  • Tumor Analysis: After a set treatment period, tumors are excised, fixed, and embedded in paraffin.[1]

  • Immunohistochemistry: Tumor sections are stained with antibodies against:

    • Angiogenin: To assess its localization.[1]

    • CD31: A marker for endothelial cells to quantify blood vessel density (angiogenesis).[1]

    • Proliferating Cell Nuclear Antigen (PCNA): A marker for proliferating cells.[1]

  • Quantification: The number of blood vessels and the percentage of PCNA-positive cells are quantified using microscopy and image analysis software.[1]

V. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Angiogenin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Endothelial/Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Ang Angiogenin Receptor Putative Receptor Ang->Receptor Endocytosis Endocytosis Receptor->Endocytosis Cytosolic_Ang Cytosolic Angiogenin Endocytosis->Cytosolic_Ang Nuclear_Translocation Nuclear Translocation Cytosolic_Ang->Nuclear_Translocation Nuclear_Ang Nuclear Angiogenin Nuclear_Translocation->Nuclear_Ang rRNA_Transcription rRNA Transcription Nuclear_Ang->rRNA_Transcription Ribosome_Biogenesis Ribosome Biogenesis rRNA_Transcription->Ribosome_Biogenesis Cell_Proliferation Cell Proliferation Ribosome_Biogenesis->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis This compound This compound This compound->Nuclear_Translocation Blocks Small_Molecules NSC-65828, C-181431 Small_Molecules->Ang Inhibits Ribonucleolytic Activity

Caption: Angiogenin signaling pathway and points of inhibition.

Experimental_Workflow_Nuclear_Translocation start Start cell_culture Culture Cancer Cells start->cell_culture treatment Treat with Angiogenin +/- Inhibitor cell_culture->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm primary_ab Incubate with Primary Antibody (anti-ANG) fix_perm->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab microscopy Fluorescence Microscopy secondary_ab->microscopy analysis Analyze Subcellular Localization microscopy->analysis end End analysis->end

Caption: Workflow for immunofluorescence analysis.

VI. Conclusion

This compound presents a compelling profile as an angiogenin inhibitor with significant potential for anti-cancer therapy. Its ability to block the nuclear translocation of angiogenin, coupled with a favorable safety profile compared to its parent compound neomycin, makes it a promising candidate for further preclinical and clinical development. While direct comparative studies with other small molecule inhibitors are limited, the available data suggests that this compound is a potent inhibitor of angiogenin-driven cell proliferation and angiogenesis. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers interested in exploring the therapeutic potential of this compound and other angiogenin inhibitors.

References

The Double-Edged Sword: Neamine Analogs Outshine Parent Compound in Antibacterial Efficacy at the Cost of Potential Ototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of Neamine analogs, particularly amphiphilic derivatives, demonstrates significantly enhanced antibacterial activity against a broad spectrum of pathogens, including multi-drug resistant strains, where the parent compound, this compound, often falls short. However, this heightened efficacy may come with a trade-off in terms of ototoxicity, a known side effect of aminoglycoside antibiotics. This guide provides a comprehensive comparison of the efficacy and potential toxicity of this compound analogs versus the parent compound, supported by experimental data, to aid researchers and drug development professionals in navigating the therapeutic potential of these novel compounds.

Superior Antibacterial Potency of this compound Analogs

Extensive research has focused on modifying the structure of this compound, a core component of several aminoglycoside antibiotics, to improve its antibacterial properties. The addition of lipophilic alkyl chains to the this compound core has given rise to a class of amphiphilic analogs with potent, broad-spectrum antibacterial activity.

Notably, 3',6-dialkyl and 3',4'-dialkyl this compound derivatives have shown remarkable efficacy against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). In stark contrast, the parent this compound molecule is often reported to be inactive against these same strains.

The enhanced antibacterial effect of these analogs is attributed to a fundamental shift in their mechanism of action. While traditional aminoglycosides like this compound primarily inhibit protein synthesis by binding to the bacterial ribosome, the amphiphilic analogs target and disrupt the bacterial cell membrane. This alternative mechanism may also contribute to their effectiveness against aminoglycoside-resistant bacteria.

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a measure of antibacterial potency, for this compound and several of its analogs against various bacterial strains. Lower MIC values indicate greater efficacy.

CompoundBacterial StrainMIC (µg/mL)
This compound P. aeruginosa>128
E. coli>128
S. aureus>128
3',6-dinonyl this compound P. aeruginosa2
E. coli2
S. aureus4
3',6-di(dimethyloctyl) this compound P. aeruginosa1
E. coli1
S. aureus2
3',6-di-2-naphthylpropyl this compound P. aeruginosa4
E. coli8
S. aureus (MRSA)4

The Concern of Ototoxicity: A Comparative Overview

A significant limitation in the clinical use of aminoglycoside antibiotics is their potential to cause ototoxicity, leading to hearing loss and balance problems. This toxicity is primarily due to damage to the sensory hair cells in the inner ear.

Studies on the parent compound, this compound, have indicated that it possesses marginal ototoxicity compared to other aminoglycosides like neomycin. In vitro experiments have shown that this compound has minimal damaging effects on cochlear hair cells at concentrations where other aminoglycosides exhibit significant toxicity.

However, the ototoxicity of the highly potent amphiphilic this compound analogs remains a critical area of investigation. While some studies suggest low general cytotoxicity for these compounds, specific data on their effects on auditory cells is scarce. The altered mechanism of action, targeting cell membranes, raises the possibility of a different ototoxic profile compared to the parent compound. It is hypothesized that the membrane-disrupting properties of these analogs could also affect the delicate hair cells of the inner ear.

The primary mechanism of aminoglycoside-induced ototoxicity involves the generation of reactive oxygen species (ROS) within the hair cells, which in turn triggers apoptotic cell death pathways. It is plausible that the amphiphilic this compound analogs could also induce ROS production and apoptosis in cochlear cells, potentially to a greater extent than this compound due to their enhanced cellular uptake and membrane interactions.

Experimental Methodologies

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial efficacy of this compound and its analogs is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with a standardized suspension of the target bacterial strain (approximately 5 x 10^5 colony-forming units/mL).

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start dilution Prepare serial dilutions of this compound/analogs start->dilution inoculum Prepare standardized bacterial inoculum start->inoculum inoculate Inoculate microtiter plates dilution->inoculate inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually determine MIC incubate->read_mic end End read_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
In Vitro Ototoxicity Assay (Hair Cell Viability)

The potential ototoxicity of this compound and its analogs can be assessed in vitro using cochlear explant cultures.

Protocol:

  • Cochleae are dissected from neonatal rodents (e.g., postnatal day 3-5 rats or mice) and cultured in a suitable medium.

  • The explants are exposed to varying concentrations of the test compounds (this compound or its analogs) for a defined period (e.g., 24-48 hours).

  • Following treatment, the hair cells are fixed and stained with fluorescent markers (e.g., phalloidin (B8060827) to label actin in stereocilia and DAPI to label nuclei).

  • The viability of the inner and outer hair cells is quantified by counting the number of surviving cells in different regions of the cochlea using fluorescence microscopy. Hair cell damage is often characterized by the disorganization of stereocilia bundles and pyknotic nuclei.

Signaling Pathways in Ototoxicity

The ototoxicity of aminoglycosides is a complex process involving multiple signaling pathways that converge on hair cell apoptosis. A simplified representation of the proposed mechanism is illustrated below. The entry of aminoglycosides into the hair cell, primarily through mechanotransduction channels, leads to the formation of ROS. This oxidative stress damages mitochondria and activates downstream apoptotic pathways, including the caspase cascade, ultimately leading to cell death.

Ototoxicity_Pathway cluster_entry Cellular Entry cluster_stress Cellular Stress cluster_apoptosis Apoptosis AG Aminoglycoside (this compound/Analog) MET Mechanotransduction Channel AG->MET entry ROS Reactive Oxygen Species (ROS) Production MET->ROS Mito Mitochondrial Damage ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Hair Cell Apoptosis Caspase->Apoptosis

Simplified signaling pathway of aminoglycoside-induced ototoxicity.

Conclusion

This compound analogs, particularly amphiphilic derivatives, represent a promising advancement in the fight against bacterial infections, demonstrating significantly improved efficacy over the parent compound, this compound. Their novel mechanism of action targeting the bacterial membrane makes them effective against resistant strains. However, the potential for ototoxicity, a hallmark of the aminoglycoside class, cannot be overlooked. Further rigorous investigation into the ototoxic potential of these potent antibacterial analogs is imperative to fully assess their therapeutic index and guide the development of safer and more effective antibiotics. Researchers are encouraged to conduct direct comparative studies on auditory cell lines to elucidate the structure-activity relationship for both antibacterial efficacy and ototoxicity.

head-to-head comparison of Neamine and neomycin toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the toxicity profiles of neamine and its parent compound, neomycin. The information presented is supported by experimental data to assist researchers in making informed decisions regarding the use of these compounds.

Executive Summary

Neomycin, a potent aminoglycoside antibiotic, is well-documented for its significant ototoxic and nephrotoxic side effects, which limit its systemic use.[1][2] this compound, a structural component of neomycin, has emerged as a significantly less toxic alternative. Experimental evidence strongly indicates that this compound exhibits substantially lower toxicity to the inner ear and kidneys compared to neomycin. This guide will delve into the quantitative differences in their toxicity, the experimental methods used for these assessments, and the underlying signaling pathways that contribute to their distinct toxicological profiles.

Quantitative Toxicity Data

The following tables summarize the key quantitative data comparing the ototoxicity and nephrotoxicity of this compound and neomycin from in vitro studies.

Compound Relative Ototoxicity Ranking Qualitative In Vitro Effect (1 mM concentration)
Neomycin Most Toxic > Gentamicin > Dihydrostreptomycin > AmikacinSignificant apical surface damage to outer hair cells
This compound > SpectinomycinMarginal effects on outer hair cells

Data sourced from in vitro studies on cochlear cultures.

Toxicity Endpoint This compound (relative to Neomycin)
Ototoxicity ~6%
Nephrotoxicity ~5%

Data based on cell and organ culture assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug-induced toxicity. Below are outlines of key experimental protocols used to evaluate the ototoxicity and nephrotoxicity of aminoglycosides like this compound and neomycin.

In Vitro Ototoxicity Assessment in Cochlear Explants

This method provides a direct measure of a compound's toxic effect on the sensory hair cells of the inner ear.

  • Tissue Preparation: Cochlear explants are dissected from postnatal day 3-5 rodents (e.g., rats or mice). The organ of Corti, containing the hair cells, is carefully separated and cultured.

  • Drug Exposure: The explants are exposed to varying concentrations of this compound or neomycin in the culture medium for a specified duration (e.g., 24-48 hours).

  • Hair Cell Viability Staining: After treatment, the explants are fixed and stained. Phalloidin conjugated to a fluorescent marker is commonly used to visualize the actin-rich stereocilia of the hair cells. A nuclear stain (e.g., DAPI) can be used to count the total number of cells.

  • Quantification and Analysis: The number of surviving inner and outer hair cells is counted along the length of the cochlear explant using fluorescence microscopy. A dose-response curve can then be generated to determine the concentration at which 50% of the hair cells are lost (HC50).

Assessment of Reactive Oxygen Species (ROS) in Hair Cells

This protocol measures the generation of ROS, a key mechanism in aminoglycoside-induced ototoxicity.

  • Cell Culture and Drug Treatment: Cochlear explants or auditory cell lines (e.g., HEI-OC1) are cultured and treated with this compound or neomycin.

  • ROS Indicator Loading: A fluorescent probe for ROS, such as CellROX Green or MitoSOX Red (for mitochondrial ROS), is added to the culture medium and incubated for a specific period.

  • Fluorescence Microscopy: The cells are washed to remove excess probe and imaged using a fluorescence microscope.

  • Image Analysis: The fluorescence intensity, which is proportional to the amount of ROS, is quantified using image analysis software.

In Vitro Nephrotoxicity Assessment (Cell Viability Assay)

This assay determines the cytotoxic effect of the compounds on kidney cells.

  • Cell Culture: A kidney cell line (e.g., LLC-PK1 or HEK293) is cultured in 96-well plates.

  • Compound Incubation: The cells are incubated with a range of concentrations of this compound or neomycin for 24-72 hours.

  • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Data Analysis: The formazan is solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. This data is used to calculate the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways in Toxicity

The differential toxicity of neomycin and this compound can be attributed to their distinct effects on intracellular signaling pathways.

Neomycin-Induced Ototoxicity Signaling Pathway

Neomycin-induced hair cell death is a complex process involving multiple signaling cascades. A key mechanism is the generation of reactive oxygen species (ROS), which leads to cellular damage and apoptosis. This process often involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of stress-induced apoptosis.

Neomycin_Ototoxicity Neomycin Neomycin HairCell Hair Cell Entry Neomycin->HairCell ROS ↑ Reactive Oxygen Species (ROS) HairCell->ROS JNK_Pathway JNK Signaling Pathway Activation ROS->JNK_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis HairCellDeath Hair Cell Death Apoptosis->HairCellDeath

Caption: Neomycin-induced ototoxicity pathway.

Differential Effect on the Akt Signaling Pathway

A crucial difference between neomycin and this compound lies in their interaction with the Akt (Protein Kinase B) signaling pathway, which is vital for cell survival and proliferation. Neomycin has been shown to inhibit the phosphorylation of Akt, thereby promoting apoptosis. In contrast, this compound does not appear to have this inhibitory effect, which may partly explain its lower toxicity.

Akt_Signaling cluster_neomycin Neomycin cluster_this compound This compound Neomycin Neomycin Akt_p_neo Akt Phosphorylation Neomycin->Akt_p_neo CellSurvival_neo ↓ Cell Survival Akt_p_neo->CellSurvival_neo This compound This compound Akt_p_nea Akt Phosphorylation CellSurvival_nea Normal Cell Survival Akt_p_nea->CellSurvival_nea

Caption: this compound vs. Neomycin effect on Akt signaling.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative toxicity assessment of this compound and neomycin.

Toxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis CellLines Auditory & Kidney Cell Lines DoseResponse Dose-Response Treatment CellLines->DoseResponse CochlearExplants Cochlear Explants CochlearExplants->DoseResponse ViabilityAssay Cell Viability Assays (e.g., MTT) DoseResponse->ViabilityAssay HairCellCount Hair Cell Counting DoseResponse->HairCellCount ROS_Measurement ROS Measurement DoseResponse->ROS_Measurement IC50 IC50 / HC50 Determination ViabilityAssay->IC50 HairCellCount->IC50 AnimalModel Animal Model (e.g., Mouse, Rat) DrugAdmin Drug Administration (Systemic) AnimalModel->DrugAdmin ABR Auditory Brainstem Response (ABR) DrugAdmin->ABR Histology Kidney Histology DrugAdmin->Histology StatisticalAnalysis Statistical Analysis ABR->StatisticalAnalysis Histology->StatisticalAnalysis ToxicityComparison Comparative Toxicity Profile IC50->ToxicityComparison StatisticalAnalysis->ToxicityComparison

References

Neamine Eclipses Paromomycin in Angiogenic Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a detailed comparison reveals Neamine as a potent anti-angiogenic agent, while the structurally similar Paromomycin remains inert. This guide synthesizes experimental data to highlight their differential effects on key angiogenic processes.

This compound, a derivative of the aminoglycoside antibiotic neomycin, has demonstrated significant anti-angiogenic properties, positioning it as a potential therapeutic agent in oncology and other diseases characterized by excessive blood vessel formation.[1][2][3] In stark contrast, Paromomycin, a closely related aminoglycoside, exhibits no such activity.[1][3][4] This striking difference in biological function, despite their structural similarity, underscores the subtle molecular interactions that govern angiogenic signaling.

The primary mechanism underlying this compound's anti-angiogenic effect is its ability to block the nuclear translocation of angiogenin (B13778026), a potent inducer of angiogenesis.[1][2][3] By preventing angiogenin from reaching the nucleus of endothelial cells, this compound inhibits the subsequent stimulation of ribosomal RNA (rRNA) transcription, a critical step for cell proliferation and the formation of new blood vessels.[2][5] Paromomycin, however, fails to impede this nuclear translocation and therefore does not disrupt the angiogenic cascade.[1][4][5]

Quantitative Comparison of Angiogenic Inhibition

The differential effects of this compound and Paromomycin have been quantified in various in vitro and in vivo models. The following tables summarize key experimental findings.

In Vitro Assay This compound Paromomycin Reference
Angiogenin-Induced Cell Proliferation Effectively inhibits endothelial cell proliferation induced by angiogenin.[1]No inhibitory effect on angiogenin-induced cell proliferation.
Nuclear Translocation of Angiogenin Markedly decreases the amount of nuclear angiogenin in endothelial and cancer cells.[5]Does not inhibit the nuclear translocation of angiogenin.[1][5][1][5]
In Vivo Assay This compound Paromomycin Reference
Human Tumor Xenograft Growth in Athymic Mice Significantly inhibits the establishment and progression of human tumor xenografts. For example, in an A431 tumor model, this compound (20 mg/kg) inhibited tumor growth by 64% compared to the control.[1] In another model, it reduced HSC-2 tumor volume by approximately 50%.[5]No effect on the growth of established human tumor transplants.[1][3][1][3][5]
Tumor Angiogenesis (Vessel Density) Markedly decreases tumor angiogenesis. In one study, this compound treatment led to a 56% decrease in angiogenesis in the central regions of tumors.[1] In an oral cancer model, this compound reduced vessel density by 35%.[5]No observed effect on tumor angiogenesis.[1][1][5]

Experimental Methodologies

The following are detailed protocols for key experiments used to evaluate the anti-angiogenic properties of this compound and Paromomycin.

Nuclear Translocation of Angiogenin Assay

This assay visualizes the location of angiogenin within cells to determine if it has moved to the nucleus.

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or cancer cell lines are cultured on coverslips in appropriate media.

  • Treatment: Cells are incubated with angiogenin (e.g., 1 µg/ml) in the presence of this compound (e.g., 100 µM), Paromomycin (e.g., 100 µM), or a control vehicle for a specified time (e.g., 30 minutes).[5]

  • Fixation and Permeabilization: Cells are washed with phosphate-buffered saline (PBS), fixed with methanol, and permeabilized with a detergent like Triton X-100.

  • Immunofluorescence Staining: The cells are incubated with a primary antibody specific for angiogenin, followed by a fluorescently labeled secondary antibody.

  • Microscopy: The coverslips are mounted on slides and observed under a fluorescence microscope to determine the subcellular localization of angiogenin.

In Vivo Tumor Xenograft Model

This model assesses the effect of the compounds on tumor growth and angiogenesis in a living organism.

  • Animal Model: Athymic (immunocompromised) mice are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human cancer cells (e.g., A431 epidermoid carcinoma or HSC-2 oral squamous cell carcinoma) are injected subcutaneously or orthotopically into the mice.

  • Treatment Administration: Once tumors are established, mice are treated daily with intravenous or intraperitoneal injections of this compound, Paromomycin, or a PBS control at specified doses (e.g., 20 mg/kg for this compound).[1]

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Immunohistochemistry: Tumor tissues are sectioned and stained with antibodies against markers of angiogenesis (e.g., CD31) and cell proliferation (e.g., PCNA) to quantify vessel density and cell division.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

G Signaling Pathway of Angiogenin and Inhibition by this compound cluster_extracellular Extracellular Space cluster_cell Endothelial Cell Angiogenin Angiogenin Receptor Cell Surface Receptor Angiogenin->Receptor Binds Angiogenin_internalized Internalized Angiogenin Receptor->Angiogenin_internalized Internalization Cytoplasm Cytoplasm Nucleus Nucleus rRNA rRNA Transcription Proliferation Cell Proliferation & Angiogenesis rRNA->Proliferation Angiogenin_nucleus Nuclear Angiogenin Angiogenin_internalized->Angiogenin_nucleus Nuclear Translocation Angiogenin_nucleus->rRNA This compound This compound This compound->Angiogenin_internalized Blocks Paromomycin Paromomycin

Caption: this compound inhibits angiogenesis by blocking the nuclear translocation of angiogenin.

G Experimental Workflow for In Vivo Xenograft Study start Start implant Implant Human Tumor Cells into Athymic Mice start->implant tumor_growth Allow Tumors to Establish implant->tumor_growth treatment Randomize Mice and Begin Daily Treatment Groups (Control, this compound, Paromomycin) tumor_growth->treatment measure Measure Tumor Volume Regularly treatment->measure endpoint Endpoint: Euthanize Mice, Excise & Weigh Tumors measure->endpoint At study completion analysis Analyze Tumors: - Immunohistochemistry (CD31, PCNA) - Statistical Analysis endpoint->analysis conclusion Conclusion analysis->conclusion

References

A Comparative Analysis of the Anti-Tumor Effects of Neamine and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the anti-tumor effects of Neamine and the conventional chemotherapeutic agent, cisplatin (B142131). The information presented herein is supported by experimental data from preclinical studies to assist researchers in evaluating their potential applications in oncology.

Introduction

This compound , an aminoglycoside antibiotic, has emerged as a potential anti-tumor agent with a distinct mechanism of action. It primarily functions by inhibiting angiogenin (B13778026) (ANG), a protein crucial for angiogenesis and tumor cell proliferation. By preventing the nuclear translocation of ANG, this compound effectively disrupts these key processes in cancer progression.

Cisplatin is a cornerstone of cancer chemotherapy, widely used for its potent cytotoxic effects. Its mechanism involves binding to nuclear DNA, forming adducts that trigger DNA damage responses, cell cycle arrest, and ultimately, apoptosis. While effective, cisplatin's clinical use is often limited by significant side effects and the development of drug resistance.

This guide will delve into a comparative analysis of these two compounds, focusing on their in vitro cytotoxicity, in vivo anti-tumor efficacy, and underlying mechanisms of action.

In Vitro Cytotoxicity

The cytotoxic effects of this compound and cisplatin have been evaluated across various cancer cell lines. While cisplatin demonstrates broad-spectrum cytotoxicity, this compound exhibits a more targeted effect, primarily inhibiting the proliferation of cells dependent on angiogenin signaling.

CompoundCell LineCell TypeIC50 ValueCitation
This compound HSC-2Human Oral Squamous Carcinoma~1 mM (complete inhibition at 2 mM)[1]
SASHuman Oral Squamous Carcinoma> 2 mM (only 30% inhibition at 2 mM)[1]
PC-3Human Prostate CarcinomaDose-dependent inhibition (IC50 not specified)[2]
HUVECHuman Umbilical Vein Endothelial CellsDose-dependent inhibition (IC50 not specified)[2]
Cisplatin PC-3Human Prostate Carcinoma98.21 µg/ml[3]
PC-3/DDP (resistant)Human Prostate Carcinoma625.50 µg/ml[3]
A549Human Lung Carcinoma22.5 - 26.0 µM (from different assays)
HeLaHuman Cervical CarcinomaVaries significantly across studies
MCF-7Human Breast AdenocarcinomaVaries significantly across studies

In Vivo Anti-Tumor Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of both this compound and cisplatin. A direct comparison in a prostate cancer model highlights their distinct efficacy and toxicity profiles.

ParameterSaline ControlThis compound (30 mg/kg)Cisplatin (DDP)Citation
Tumor Growth Inhibition (PC-3 Xenograft) -Comparative to DDPComparative to this compound[2]
Toxicity (Weight Loss) -Lower toxicityHigher toxicity[2]
Angiogenesis (CD31 Expression) 0.41 ± 0.060.11 ± 0.01 (Significant decrease)0.37 ± 0.09 (No significant effect)[2]
Cell Proliferation (Ki-67 Positive Cells) 55.23 ± 3.36%21.43 ± 2.59% (61.2% decrease)12.97 ± 2.21% (76.5% decrease)[2]

These findings suggest that while both agents inhibit tumor growth, this compound exerts its effect primarily through potent anti-angiogenic activity, whereas cisplatin has a more direct and pronounced impact on cancer cell proliferation. Notably, this compound demonstrated a more favorable toxicity profile in this model.[2]

Mechanisms of Action

The anti-tumor effects of this compound and cisplatin are mediated by distinct signaling pathways.

This compound's Mechanism of Action

This compound's primary molecular target is angiogenin. By binding to angiogenin, this compound prevents its translocation to the nucleus of endothelial and cancer cells.[4] This blockade disrupts downstream signaling cascades that are essential for angiogenesis and cell proliferation. Specifically, nuclear angiogenin is required for ribosomal RNA (rRNA) transcription, a critical step in ribosome biogenesis and protein synthesis, which are prerequisites for cell growth and division.[5]

Neamine_Mechanism cluster_extracellular Extracellular Space cluster_cell Endothelial / Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Angiogenin Angiogenin Angiogenin_Cytoplasm Angiogenin Angiogenin->Angiogenin_Cytoplasm Enters Cell This compound This compound This compound->Angiogenin Binds to This compound->Angiogenin_Cytoplasm Blocks Translocation Angiogenin_Nucleus Angiogenin Angiogenin_Cytoplasm->Angiogenin_Nucleus Nuclear Translocation rRNA rRNA Transcription Angiogenin_Nucleus->rRNA Stimulates Proliferation Cell Proliferation rRNA->Proliferation Angiogenesis Angiogenesis rRNA->Angiogenesis

This compound's Mechanism of Action
Cisplatin's Mechanism of Action

Cisplatin exerts its cytotoxic effects through a well-established mechanism involving DNA damage. Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules, forming a reactive aqua-complex. This complex readily binds to the N7 reactive centers of purine (B94841) bases in DNA, leading to the formation of intrastrand and interstrand crosslinks.[1] These DNA adducts distort the DNA double helix, interfering with DNA replication and transcription. This damage activates DNA damage response pathways, including the activation of p53, which can lead to cell cycle arrest and, ultimately, apoptosis through the intrinsic mitochondrial pathway.[1]

Cisplatin_Mechanism cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cisplatin_cyto Cisplatin Cisplatin_nuclear Activated Cisplatin Cisplatin_cyto->Cisplatin_nuclear Enters Nucleus & Activation DNA DNA Cisplatin_nuclear->DNA Binds to DNA_damage DNA Damage (Crosslinks) DNA->DNA_damage p53 p53 Activation DNA_damage->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Cisplatin's Mechanism of Action

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound and cisplatin on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or cisplatin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Xenograft Tumor Model

This model is used to evaluate the in vivo anti-tumor efficacy of the compounds.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., PC-3) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, cisplatin). Administer the treatments via a specified route (e.g., intraperitoneal or subcutaneous injection) and schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

  • Analysis: Compare the tumor growth inhibition between the treated and control groups.

Immunohistochemistry (IHC)

IHC is used to detect the expression of specific proteins in tumor tissues.

  • Tissue Preparation: Fix the excised tumors in formalin and embed them in paraffin (B1166041). Cut thin sections (4-5 µm) and mount them on slides.

  • Deparaffinization and Rehydration: Remove the paraffin from the tissue sections using xylene and rehydrate them through a series of graded ethanol (B145695) solutions.

  • Antigen Retrieval: Use heat-induced or enzymatic methods to unmask the antigenic epitopes.

  • Blocking: Block endogenous peroxidase activity and non-specific antibody binding sites.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific to the target protein (e.g., CD31 for angiogenesis, Ki-67 for proliferation, or angiogenin).

  • Secondary Antibody and Detection: Apply a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. Add a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei and mount the slides with a coverslip.

  • Analysis: Visualize the stained sections under a microscope and quantify the expression of the target protein.

Immunofluorescence for Angiogenin Nuclear Translocation

This technique is used to visualize the subcellular localization of angiogenin.

  • Cell Culture: Grow cells on coverslips in a multi-well plate.

  • Treatment: Treat the cells with this compound and/or angiogenin for the desired time.

  • Fixation and Permeabilization: Fix the cells with a solution like paraformaldehyde and permeabilize the cell membranes with a detergent (e.g., Triton X-100).

  • Blocking: Block non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against angiogenin.

  • Secondary Antibody Incubation: Apply a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Nuclear Staining and Mounting: Stain the cell nuclei with a fluorescent dye (e.g., DAPI) and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope and capture images to determine the localization of angiogenin (cytoplasmic vs. nuclear).

Conclusion

This compound and cisplatin represent two distinct approaches to cancer therapy. Cisplatin is a potent cytotoxic agent that induces DNA damage and apoptosis, but its efficacy is often accompanied by significant toxicity. This compound, on the other hand, offers a more targeted approach by inhibiting the pro-tumorigenic functions of angiogenin, particularly angiogenesis, with a potentially more favorable safety profile. The experimental data presented in this guide suggest that this compound's unique mechanism of action warrants further investigation as a potential standalone or combination therapy in the treatment of various cancers. This comparative analysis provides a foundation for researchers to design further studies to fully elucidate the therapeutic potential of this compound in oncology.

References

The Unexplored Synergy: A Comparative Guide to Neamine's Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Boston, MA – December 18, 2025 – In the relentless pursuit of more effective and less toxic cancer therapies, the aminoglycoside antibiotic Neamine has emerged as a compound of interest. This guide offers an objective comparison of this compound's performance against a conventional chemotherapy agent, cisplatin (B142131), based on available preclinical data. While direct evidence of synergistic effects with other chemotherapy agents remains elusive, this document provides a comprehensive overview of this compound's mechanism of action, its standalone efficacy, and the potential for future combination therapies. This guide is intended for researchers, scientists, and drug development professionals.

Unveiling this compound's Anti-Cancer Mechanism: A Focus on Angiogenin (B13778026) Inhibition

This compound's primary anti-tumor activity stems from its ability to inhibit the nuclear translocation of angiogenin (ANG), a potent inducer of angiogenesis.[1][2][3][4] By binding to ANG, this compound prevents its entry into the nucleus of endothelial and cancer cells, thereby suppressing ribosomal RNA (rRNA) transcription, which is crucial for cell proliferation and blood vessel formation.[2][4] This dual action of inhibiting both angiogenesis and cancer cell proliferation positions this compound as a promising anti-cancer agent.[1][2][3][4]

This compound's Mechanism of Action cluster_cell Endothelial or Cancer Cell This compound This compound (Inhibits Translocation) ANG_cyto Cytoplasmic Angiogenin (ANG) This compound->ANG_cyto This compound->ANG_cyto ANG_nucleus Nuclear Angiogenin (ANG) ANG_cyto->ANG_nucleus Nuclear Translocation rRNA rRNA Transcription ANG_nucleus->rRNA Stimulates Proliferation Cell Proliferation rRNA->Proliferation Angiogenesis Angiogenesis rRNA->Angiogenesis Neamine_outside This compound Administration Neamine_outside->this compound

Caption: this compound inhibits the nuclear translocation of angiogenin, leading to decreased rRNA transcription and subsequent suppression of cell proliferation and angiogenesis.

Head-to-Head: this compound Monotherapy vs. Cisplatin

While comprehensive studies on synergistic combinations are lacking, a preclinical study in a prostate cancer xenograft model provides a direct comparison of this compound's efficacy and toxicity as a monotherapy against the widely used chemotherapy drug, cisplatin.

Table 1: Comparison of this compound and Cisplatin in a PC-3 Xenograft Model [1]

ParameterThis compoundCisplatin (DDP)
Antitumor Effect Comparative to DDPEffective
Toxicity (Weight Loss) LowerHigher
Effect on Angiogenin Expression Significantly ReducedNo significant difference
Effect on CD31 Expression (Angiogenesis marker) Significantly ReducedNo significant difference
Effect on Ki-67 Expression (Proliferation marker) No significant differenceNo significant difference

The data suggests that this compound exerts a comparable antitumor effect to cisplatin but with significantly lower toxicity, as indicated by less weight loss in the animal models.[1] Notably, this compound's mechanism of targeting angiogenesis is distinct from cisplatin's, which primarily induces DNA damage.

Experimental Protocols

For the purpose of reproducibility and further investigation, the following are detailed methodologies from key experiments cited in the literature.

In Vivo Xenograft Tumor Model (Prostate Cancer)[1]
  • Cell Line: PC-3 human prostate cancer cells.

  • Animal Model: Male BALB/c nude mice (4-6 weeks old).

  • Tumor Implantation: 2 x 106 PC-3 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.

  • Treatment Groups:

    • Control (vehicle)

    • This compound (dose not specified in abstract)

    • Cisplatin (DDP) (dose not specified in abstract)

  • Administration: Treatment was initiated when tumors reached a palpable size.

  • Data Collection: Tumor volume and body weight were measured regularly.

  • Endpoint Analysis: After a predetermined period, tumors were excised, weighed, and processed for immunohistochemistry to analyze the expression of angiogenin, CD31, and Ki-67.

start Start implant Subcutaneous injection of PC-3 cells into nude mice start->implant growth Tumor growth to palpable size implant->growth treatment Treatment Administration (this compound or Cisplatin) growth->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: Excise tumors, weigh, and perform immunohistochemistry monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for the in vivo comparison of this compound and Cisplatin in a prostate cancer xenograft model.

Angiogenin Nuclear Translocation Assay (Immunofluorescence)[1]
  • Cell Line: Human umbilical vein endothelial cells (HUVECs) or PC-3 cells.

  • Cell Culture: Cells were cultured on coverslips in appropriate media.

  • Treatment: Cells were treated with this compound at various concentrations for a specified time.

  • Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Immunostaining: Cells were incubated with a primary antibody against angiogenin, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Nuclei were counterstained with DAPI.

  • Imaging: Coverslips were mounted and observed under a fluorescence microscope to visualize the subcellular localization of angiogenin.

The Untapped Potential: A Hypothesis on Synergistic Combinations

While direct experimental data is absent, this compound's unique mechanism of action provides a strong rationale for its potential synergistic effects with conventional chemotherapy agents.

  • Complementary Mechanisms: Many traditional chemotherapeutics, such as cisplatin and doxorubicin, act by inducing DNA damage and apoptosis in rapidly dividing cells. This compound, by targeting the tumor microenvironment through the inhibition of angiogenesis, could create a complementary attack. By cutting off the tumor's blood supply, this compound could potentiate the effects of cytotoxic agents.

  • Overcoming Resistance: Tumor resistance to chemotherapy is often linked to the tumor microenvironment and the development of a robust vascular network. By disrupting this network, this compound could potentially re-sensitize resistant tumors to conventional treatments.

Future research should prioritize investigating the combination of this compound with various classes of chemotherapy drugs. Standard methodologies, such as the Chou-Talalay method to calculate the Combination Index (CI), would be crucial to quantitatively determine if the combination results in synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-cancer agent with a novel mechanism of action and a favorable toxicity profile compared to at least one standard chemotherapeutic agent in a preclinical model.[1] The lack of research into its synergistic effects with other chemotherapy agents represents a significant gap in the literature and a promising avenue for future investigation. Rigorous preclinical studies are warranted to explore these potential combinations, which could pave the way for novel, more effective, and less toxic cancer treatment strategies. The scientific community is encouraged to build upon the foundational knowledge of this compound's anti-angiogenic and anti-proliferative properties to unlock its full therapeutic potential.

References

Neamine's Mechanism of Action: A Comparative Analysis Across Multiple Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Neamine's mechanism of action, drawing upon data from multiple studies. We will explore its antibacterial properties in comparison to other aminoglycosides and delve into its potential as an anti-cancer agent. Detailed experimental data is presented in a structured format, alongside methodologies for key experiments, to facilitate a deeper understanding and replication of findings.

Antibacterial Mechanism of Action: A Two-Pronged Approach

This compound, a core component of the neomycin complex, primarily exerts its antibacterial effects by targeting bacterial protein synthesis.[1] Like other aminoglycosides, it binds to the 30S ribosomal subunit, inducing mistranslation of mRNA and ultimately leading to bacterial cell death.[1][2] However, recent studies have unveiled a multifaceted mechanism, particularly for its amphiphilic derivatives, which also involves direct interaction with and disruption of the bacterial cell membrane.

Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its parent compound, Neomycin, against various bacterial strains. Lower MIC values indicate greater efficacy.

AntibioticOrganismMIC (µg/mL)Reference
This compound Escherichia coli<8[3]
Neomycin Escherichia coli8[4]
Neomycin Carbapenem-Resistant Enterobacteriaceae (CRE)MIC50: 8, MIC90: 256[4]
Gentamicin (B1671437) Carbapenem-Resistant Enterobacteriaceae (CRE)MIC50: 128, MIC90: >256[4]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

The data suggests that while this compound retains antibacterial activity, its potency can be lower than that of Neomycin against certain strains. However, amphiphilic derivatives of this compound, such as 3',6-dinonyl this compound, have shown significant activity against resistant bacteria, including colistin-resistant Pseudomonas aeruginosa, with MICs ranging from 2 to 8 µg/mL.[5]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The canonical mechanism of action for aminoglycosides like this compound involves the disruption of protein synthesis at the bacterial ribosome.

G cluster_bacterium Bacterial Cell This compound This compound Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to 16S rRNA mRNA mRNA Ribosome->mRNA Mistranslation NonFunctional_Protein Non-functional or Truncated Protein Ribosome->NonFunctional_Protein Inhibits Protein Synthesis Protein Functional Protein Cell_Death Bacterial Cell Death NonFunctional_Protein->Cell_Death

Caption: this compound's primary antibacterial mechanism of action.

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][7][8][9][10]

G A Prepare serial dilutions of this compound in broth B Inoculate each dilution with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

Disruption of Bacterial Membranes by Amphiphilic this compound Derivatives

Amphiphilic derivatives of this compound, such as 3',6-dinonyl this compound, exhibit a distinct mechanism of action that involves direct interaction with the bacterial cell membrane, leading to its permeabilization and depolarization.[11][12] This dual-action profile makes them promising candidates against drug-resistant bacteria.

Signaling Pathway: Membrane Disruption

This pathway illustrates how amphiphilic this compound derivatives compromise the integrity of the bacterial cell membrane.

G cluster_membrane Bacterial Membrane Amphiphilic_this compound Amphiphilic this compound Derivative LPS Lipopolysaccharides (LPS) (Gram-negative) Amphiphilic_this compound->LPS LTA Lipoteichoic Acids (LTA) (Gram-positive) Amphiphilic_this compound->LTA Membrane Bacterial Cell Membrane LPS->Membrane Interaction LTA->Membrane Interaction Depolarization Membrane Depolarization Membrane->Depolarization Permeabilization Membrane Permeabilization Membrane->Permeabilization Cell_Death Bacterial Cell Death Depolarization->Cell_Death Permeabilization->Cell_Death

Caption: Membrane disruption by amphiphilic this compound derivatives.

Experimental Protocol: Membrane Permeability Assay

The integrity of the bacterial membrane can be assessed using a fluorescent dye such as propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes.[12]

Protocol: Propidium Iodide Assay for Bacterial Membrane Permeabilization [12]

  • Bacterial Suspension: Prepare a bacterial suspension to a standardized optical density (e.g., A620 of 0.05).

  • PI Staining: Add propidium iodide to the bacterial suspension to a final concentration of 3 µM.

  • Treatment: Add varying concentrations of the amphiphilic this compound derivative to the PI-containing bacterial suspension in a 96-well microplate.

  • Incubation: Incubate the microplate under appropriate conditions.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 617 nm. An increase in fluorescence indicates membrane permeabilization.

Anti-Cancer Activity: Inhibition of Angiogenesis

Beyond its antibacterial properties, this compound has emerged as a potential anti-cancer agent through its ability to inhibit angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[13][14][15] this compound exerts this effect by blocking the nuclear translocation of angiogenin (B13778026), a potent angiogenesis-inducing protein.[13][16][17]

Comparative Anti-Angiogenic Activity

Studies have shown that this compound is as potent as its parent compound, Neomycin, in inhibiting the nuclear translocation of angiogenin, but with significantly lower toxicity.[14] In contrast, other aminoglycosides like paromomycin, streptomycin, kanamycin, and gentamicin do not exhibit this anti-angiogenic activity.[18]

CompoundEffect on Angiogenin Nuclear TranslocationAnti-Angiogenic ActivityReference
This compound Potent InhibitorYes[13][16]
Neomycin Potent InhibitorYes[18]
Paromomycin No EffectNo[16]
Gentamicin No EffectNo[16][18]
Signaling Pathway: Inhibition of Angiogenin-Mediated Angiogenesis

This diagram illustrates how this compound interferes with the pro-angiogenic signaling of angiogenin.

G cluster_cell Endothelial/Cancer Cell This compound This compound Angiogenin Angiogenin This compound->Angiogenin Blocks Nuclear Translocation Nucleus Nucleus Angiogenin->Nucleus Nuclear Translocation rRNA_Transcription rRNA Transcription Nucleus->rRNA_Transcription Stimulates Cell_Proliferation Cell Proliferation rRNA_Transcription->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis

Caption: this compound's inhibition of angiogenin-mediated angiogenesis.

Experimental Protocol: Inhibition of Angiogenin Nuclear Translocation

Immunofluorescence is a key technique used to visualize and quantify the nuclear translocation of angiogenin.[13][16]

Protocol: Immunofluorescence Assay for Angiogenin Nuclear Translocation [13][16]

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or cancer cells on coverslips.

  • Treatment: Incubate the cells with angiogenin (e.g., 1 µg/mL) in the presence or absence of this compound or other test compounds (e.g., 100 µM) at 37°C for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Immunostaining:

    • Incubate with a primary antibody against angiogenin (e.g., monoclonal antibody 26-2F).

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa 488-labeled goat anti-mouse IgG).

  • Nuclear Staining: Counterstain the nuclei with a DNA-binding dye like DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope and assess the localization of angiogenin (cytoplasmic vs. nuclear).

Conclusion

The validation of this compound's mechanism of action across multiple studies reveals a molecule with diverse biological activities. Its primary antibacterial action through inhibition of protein synthesis is complemented by the membrane-disrupting capabilities of its amphiphilic derivatives, offering a potential strategy to combat antibiotic resistance. Furthermore, its distinct anti-angiogenic properties, mediated by the inhibition of angiogenin nuclear translocation, position this compound as a promising lead compound for the development of novel anti-cancer therapies. The detailed experimental protocols and comparative data presented in this guide are intended to support further research and development in these critical areas.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Neamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the disposal of chemical compounds like neamine. Adhering to proper disposal protocols is essential not only for regulatory compliance but also for the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1][2]

  • Hand Protection: Use compatible chemical-resistant gloves.[3]

  • Body Protection: A lab coat or apron is necessary to prevent skin contact.[1][2]

  • Respiratory Protection: In situations where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4]

All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1][3]

This compound: Key Chemical and Safety Data

A comprehensive understanding of a substance's properties is foundational to its safe management. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C12H26N4O6[5]
Molecular Weight 322.4 g/mol [1]
Appearance Crystalline solid[6]
Melting Point 250-256°C[]
Solubility Soluble in water[8]
Oral LD50 No data available[1]
Ecotoxicity No data available[1]

Note: The absence of ecotoxicity and acute toxicity data underscores the importance of a cautious approach to disposal, preventing any release into the environment.

Step-by-Step Disposal Protocol for this compound

Given the lack of specific data on this compound's environmental impact, the primary and recommended method of disposal is through a licensed professional waste disposal company.[1] Do not dispose of this compound down the drain or in regular solid waste.

Procedure for Unused or Waste this compound:

  • Segregation and Containment:

    • Collect unused this compound or this compound-contaminated waste in a dedicated, clearly labeled, and tightly sealed container.

    • Do not mix this compound waste with other chemical waste streams to avoid potential unknown reactions.

  • Labeling:

    • Label the waste container clearly as "Hazardous Waste: this compound."

    • Include the date of waste generation and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Professional Disposal:

    • Arrange for pickup and disposal by a licensed hazardous material disposal company.[1]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

    • Incineration in a facility equipped with an afterburner and scrubber is a suitable disposal method that may be used by the licensed contractor.[1]

Experimental Protocol: Handling a this compound Spill

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity of the spill.

    • Restrict access to the contaminated area.

  • Don Appropriate PPE:

    • Before cleanup, ensure you are wearing the required PPE as outlined in the "Immediate Safety and Handling Precautions" section.

  • Contain the Spill:

    • For solid this compound spills, carefully sweep or vacuum the material. Avoid generating dust.[1]

    • Place the collected material into a labeled hazardous waste container.

  • Decontaminate the Area:

    • Thoroughly clean the spill surface with a suitable laboratory detergent and water to remove any residual contamination.[1]

    • Collect all cleaning materials (e.g., wipes, paper towels) and place them in the hazardous waste container.

  • Dispose of Waste:

    • Seal and label the hazardous waste container containing the spilled material and cleanup debris.

    • Arrange for disposal through a licensed hazardous waste disposal company.

This compound Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste generated in a laboratory setting.

NeamineDisposalWorkflow This compound Disposal Decision Workflow A This compound Waste Generated (Unused chemical, contaminated labware, spill cleanup debris) B Segregate in a dedicated, sealed container A->B C Label container clearly: 'Hazardous Waste: this compound' B->C D Store in a designated hazardous waste area C->D E Contact licensed hazardous waste disposal company D->E F Provide Safety Data Sheet (SDS) to the disposal company E->F G Arrange for pickup and compliant disposal (e.g., incineration) F->G

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution's chemical waste is managed in an environmentally responsible and compliant manner.

References

Personal protective equipment for handling Neamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Neamine. It offers procedural, step-by-step guidance to ensure safe operational handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to prevent potential health hazards. Although extensive toxicity data is not available, it is classified under the Globally Harmonized System (GHS) as causing skin and serious eye irritation[1]. A 90-day sub-chronic toxicity study in rats identified the kidney as the most susceptible organ to this compound's effects[2]. Therefore, adherence to proper safety protocols and the use of appropriate personal protective equipment are paramount.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield may be necessary for larger quantities or when there is a significant risk of splashing.[3]To protect against eye irritation from airborne powder or splashes.[1]
Skin Protection - Gloves: Chemical-resistant, impervious gloves (e.g., nitrile) inspected prior to use.- Clothing: A fully fastened lab coat is mandatory. For tasks with a higher risk of exposure, wear fire/flame resistant and impervious clothing or a disposable coverall.[3][4]To prevent skin contact and irritation.[1] Double gloving is recommended for handling highly toxic powders.[4]
Respiratory Protection A NIOSH-approved respirator is recommended when handling this compound powder outside of a certified chemical fume hood or if dust generation is likely. For situations where exposure limits may be exceeded, a full-face respirator should be used.[3]To prevent inhalation of airborne particles, which could lead to respiratory tract irritation.

Quantitative Safety Data

While acute toxicity data such as LD50 values for this compound are not available in the reviewed safety data sheets[3], a sub-chronic toxicity study provides valuable information on the No Observed Adverse Effect Level (NOAEL).

ParameterValueSpeciesExposure RouteSource
No Observed Adverse Effect Level (NOAEL) Female: 12 mg/kg/dayMale: 16 mg/kg/dayRatOral[2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationN/AN/A[1]

Occupational Exposure Limits (OELs): There are currently no established occupational exposure limits (OELs) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH.[3][5][6][7] Therefore, it is crucial to handle this compound with a high degree of caution and to keep exposure to a minimum.

Operational Plans: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[8]

  • For procedures that may generate dust, such as weighing or aliquoting, use a certified chemical fume hood or a powder containment hood.[3][4][9]

Safe Handling Practices for this compound Powder:

  • Preparation: Designate a specific area for handling this compound and cover the work surface with absorbent bench paper.[4][10]

  • Weighing:

    • If possible, weigh this compound directly in a fume hood.[4]

    • To minimize airborne dust, use weigh boats and transfer the powder in small increments.[10]

    • Avoid pouring the powder directly from the bottle to prevent spillage.[10]

    • Keep the container closed when not in use.[10]

  • Cleaning:

    • Clean any spills immediately.

    • Use wet cleaning methods or a HEPA vacuum for cleaning contaminated surfaces. Avoid dry sweeping, which can generate dust.[10][11]

    • Decontaminate all equipment and the work area after handling is complete.[10]

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Segregate from strong oxidizing agents.[3]

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid ProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[3]

Accidental Release Measures:

  • Evacuate and Isolate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Protect: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Contain and Clean: Avoid generating dust. Moisten the spilled material with water if appropriate, then sweep or vacuum it into a suitable, labeled container for disposal.[3]

  • Decontaminate: Thoroughly clean the spill area to remove any residual contamination.

Disposal Plan

All this compound waste, including unused product and contaminated materials (e.g., gloves, weigh boats, bench paper), should be treated as hazardous chemical waste.

Disposal Procedure:

  • Collection: Collect all this compound waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Licensed Disposal: Arrange for the disposal of the waste through a licensed hazardous material disposal company. The recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber.[3]

  • Compliance: Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.[3]

Experimental Protocols

Preparation of this compound by Methanolysis of Neomycin: this compound can be prepared from Neomycin through methanolysis. The following is a general protocol synthesized from available literature:

  • Reflux neomycin sulfate (B86663) in methanol (B129727) and hydrochloric acid for approximately 4 hours.

  • Precipitate the resulting this compound with anhydrous ether.

  • Filter the mixture.

  • Wash the filtrate twice with ether to yield a white, crystalline powder of this compound.

90-Day Sub-Chronic Toxicity Study of this compound in Rats (Summary of Methodology): This study aimed to evaluate the sub-chronic toxicity of this compound. Key aspects of the methodology included:

  • Species: Sprague-Dawley (SD) rats.

  • Administration: Daily administration of this compound for 90 days.

  • Dosage Groups: Multiple dosage groups to determine a dose-response relationship.

  • Endpoints: Mortality, clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology were monitored.

  • Recovery Period: A 28-day recovery period was included to assess the reversibility of any observed effects.

  • Key Findings: The study established a No Observed Adverse Effect Level (NOAEL) and identified the kidney as the primary target organ for toxicity.[2]

Diagrams

G This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Prepare Designated Work Area prep1->prep2 handle1 Weigh this compound Powder prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Equipment & Work Area handle2->clean1 clean2 Doff PPE clean1->clean2 disp1 Collect Waste in Labeled Container clean2->disp1 disp2 Store for Pickup by Licensed Disposal Company disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

G This compound's Mechanism of Action This compound This compound ANG Angiogenin (ANG) This compound->ANG Inhibits Nucleus Cell Nucleus ANG->Nucleus Translocates to rRNA rRNA Transcription Nucleus->rRNA Stimulates Proliferation Cell Proliferation rRNA->Proliferation Angiogenesis Angiogenesis rRNA->Angiogenesis

Caption: this compound inhibits the nuclear translocation of Angiogenin.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.